2-(4-acetamido-1H-indol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-acetamidoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHYPSQYMVEFCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270830 | |
| Record name | 1H-Indole-1-acetic acid, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1573548-32-9 | |
| Record name | 1H-Indole-1-acetic acid, 4-(acetylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1573548-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-acetic acid, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-acetamido-1H-indol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules.[1][2][3][4] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide focuses on a specific, yet under-documented derivative, 2-(4-acetamido-1H-indol-1-yl)acetic acid . In the absence of extensive direct experimental data, this document serves as a comprehensive technical resource, amalgamating foundational chemical principles, predictive modeling, and logical inferences from structurally related compounds to provide a robust profile of this molecule. Our objective is to equip researchers and drug development professionals with a foundational understanding of its synthesis, physicochemical characteristics, potential biological activities, and analytical methodologies, thereby catalyzing further investigation into its therapeutic potential.
Molecular Structure and Identification
This compound is an indole derivative characterized by an acetic acid moiety at the N-1 position of the indole ring and an acetamido group at the C-4 position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1573548-32-9 |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
Proposed Synthesis Pathway
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Acetylation of 4-Aminoindole
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminoindole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylating Agent Addition: Cool the solution in an ice bath (0 °C) and add acetic anhydride dropwise, with stirring. A mild base, such as triethylamine or pyridine, can be added to scavenge the acetic acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(1H-indol-4-yl)acetamide can be purified by column chromatography or recrystallization.
Step 2: N-Alkylation of N-(1H-indol-4-yl)acetamide
-
Deprotonation: To a solution of N-(1H-indol-4-yl)acetamide in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.
-
Alkylation: After stirring for a short period, add ethyl bromoacetate dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Hydrolysis: Once the N-alkylation is complete, the resulting ester can be hydrolyzed to the carboxylic acid by adding an aqueous solution of a base like sodium hydroxide or lithium hydroxide and stirring at room temperature or with gentle heating.[5]
-
Purification: After hydrolysis, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid this compound can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Caption: Proposed synthesis of this compound.
Physicochemical Properties (Predicted)
Due to the lack of experimentally determined data, the following physicochemical properties have been predicted using widely accepted computational models such as those available through ChemAxon's MarvinSketch and other online platforms.[6][7] These predictions provide valuable insights for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Development |
| pKa (acidic) | ~4.5 - 5.0 | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (basic) | ~1.0 - 2.0 (amide nitrogen) | The amide nitrogen is weakly basic. |
| logP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately Soluble | Essential for dissolution and absorption in the gastrointestinal tract. |
| Polar Surface Area (PSA) | ~75 Ų | Suggests good potential for oral bioavailability and cell membrane permeability. |
Potential Biological Activities and Therapeutic Applications
While no specific biological activities have been reported for this compound, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological profile.
Anti-inflammatory and Analgesic Potential
The indole-acetic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), with indomethacin being a prominent example. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The presence of the acetic acid side chain at the N-1 position is a key feature for this class of compounds. Therefore, it is plausible that this compound may exhibit anti-inflammatory and analgesic properties.
Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic compounds with antimicrobial activity.[3] Derivatives of 4-aminoindole, in particular, have been investigated for their antibacterial properties.[8][9] The acetamido group at the 4-position may modulate this activity. Further research is warranted to explore the potential of this compound against a panel of bacterial and fungal pathogens.
Neuroprotective Effects
Recent studies have highlighted the potential of 4-aminoindole derivatives in the context of neurodegenerative diseases.[10][] Specifically, certain 4-aminoindole carboxamides have been shown to inhibit the oligomer formation of α-synuclein and tau proteins, which are implicated in Parkinson's and Alzheimer's diseases, respectively.[10] The acetamido group in the target molecule is structurally related to the carboxamides in these active compounds, suggesting a potential avenue for investigation into its neuroprotective capabilities.
Caption: Potential biological activities of the target molecule.
Analytical Methodologies
The robust analysis of this compound in various matrices is crucial for preclinical and clinical development. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the quantification of indole derivatives.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the separation and quantification of this compound.
-
Column: A C18 column is a common choice for separating indole derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good peak shape and resolution.
-
Detection: UV detection at the wavelength of maximum absorbance for the indole chromophore (typically around 280 nm) would be appropriate. For enhanced sensitivity and selectivity, a fluorescence detector can be used, as indoles are often fluorescent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode would be suitable.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) would be employed for quantification, monitoring specific precursor-to-product ion transitions to ensure high selectivity and minimize matrix interference. The fragmentation pattern of the molecule would need to be determined through initial infusion experiments.
Caption: General analytical workflows for the target molecule.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule with significant potential for further scientific investigation. Based on its structural features and analogies to well-characterized indole derivatives, it is a promising candidate for evaluation in several therapeutic areas, including inflammation, infectious diseases, and neurodegeneration. This technical guide provides a foundational framework for initiating such research. The proposed synthetic route offers a practical starting point for its chemical synthesis. The predicted physicochemical properties can guide formulation development and the design of biological assays. The outlined potential biological activities provide a rationale for initial screening efforts. Finally, the described analytical methodologies will be indispensable for the accurate characterization and quantification of this compound in future studies. The scientific community is encouraged to build upon this foundation to unlock the full therapeutic potential of this and related indole derivatives.
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An In-Depth Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid (CAS 1573548-32-9): A Molecule of Latent Potential
Abstract
This technical guide provides a comprehensive overview of 2-(4-acetamido-1H-indol-1-yl)acetic acid, a unique indole derivative with the CAS number 1573548-32-9. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, this guide will explore its physicochemical properties, propose a viable synthetic route, and outline a strategic framework for its biological characterization and potential therapeutic applications. The indole scaffold is a cornerstone in modern drug discovery, and the specific substitutions on this particular molecule suggest intriguing possibilities.[1][2][3]
Introduction: The Indole Scaffold in Drug Discovery
The indole ring system is a privileged heterocyclic motif, forming the structural core of numerous natural products, neurotransmitters, and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for engaging a wide array of biological targets.[1][4] The N-1 and C-4 positions of the indole ring are critical for modulating its pharmacological profile, and substitutions at these sites can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, features an acetic acid moiety at the N-1 position and an acetamido group at the C-4 position, suggesting a rich potential for biological activity.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for designing relevant experimental protocols.
| Property | Value | Source |
| CAS Number | 1573548-32-9 | Internal Data |
| Molecular Formula | C₁₂H₁₂N₂O₃ | Internal Data |
| Molecular Weight | 232.24 g/mol | Internal Data |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in polar organic solvents (predicted) | --- |
| pKa | ~4.5 (for the carboxylic acid, predicted) | --- |
| LogP | ~1.5 (predicted) | --- |
Proposed Synthesis Pathway
While a specific, validated synthesis for this compound is not publicly documented, a plausible and efficient synthetic route can be proposed based on established indole chemistry. The following multi-step synthesis is designed to be robust and amenable to scale-up for further studies.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Protocol:
Step 1: Synthesis of N-(1H-indol-4-yl)acetamide
-
Reduction of 4-Nitroindole: To a solution of 4-nitroindole in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-aminoindole.
-
Acetylation: Dissolve the crude 4-aminoindole in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add pyridine or another non-nucleophilic base, followed by the dropwise addition of acetic anhydride.
-
Stir the reaction at room temperature until complete, as monitored by TLC.
-
Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-(1H-indol-4-yl)acetamide, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
N-Alkylation: To a solution of N-(1H-indol-4-yl)acetamide in an anhydrous aprotic solvent like dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C.
-
Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the indole nitrogen.
-
Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to a pH of ~3, which should precipitate the desired carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Potential Biological Significance and Therapeutic Applications
The structural motifs of this compound suggest several avenues for biological investigation.
-
Anti-inflammatory and Analgesic Properties: The indole-acetic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.[5] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5] The 4-acetamido substitution is also present in the widely used analgesic and antipyretic drug, acetaminophen. The combination of these two moieties in a single molecule makes it a compelling candidate for investigation as a novel anti-inflammatory or analgesic agent.
-
Anticancer Potential: Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[6] The acetamido group can participate in hydrogen bonding interactions within enzyme active sites, potentially enhancing binding affinity to cancer-related targets.
-
Enzyme Inhibition: The indole nucleus is a versatile scaffold for designing enzyme inhibitors.[3] Depending on the overall topography of the molecule, it could be screened against a variety of enzyme classes, such as histone deacetylases (HDACs), protein kinases, or aldose reductase.[6][7]
Proposed Experimental Workflow for Biological Characterization
For researchers interested in elucidating the biological activity of this compound, a tiered screening approach is recommended. This workflow is designed to efficiently identify and validate potential therapeutic activities.
Figure 2: Proposed experimental workflow for biological characterization.
Detailed Protocols:
Protocol 1: In Vitro COX Enzyme Inhibition Assay
-
Objective: To determine if this compound inhibits COX-1 and/or COX-2 enzymes.
-
Methodology: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Follow the kit manufacturer's instructions, which typically involve incubating the enzyme (COX-1 or COX-2) with the test compound and arachidonic acid as the substrate.
-
Measure the production of prostaglandin E₂ (PGE₂) using a colorimetric or fluorescent method.
-
Calculate the percent inhibition at each concentration and determine the IC₅₀ value.
Protocol 2: Cancer Cell Line Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compound on various cancer cell lines.
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media and conditions.
-
Plating: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. Its unique combination of a proven anti-inflammatory scaffold and a key functional group from a widely used analgesic suggests a high probability of interesting biological activity. The proposed synthetic route and experimental workflows in this guide provide a clear and actionable path for researchers to undertake a thorough investigation of this compound. Future studies should focus on the synthesis and subsequent in vitro and in vivo characterization to unlock the full therapeutic potential of this promising molecule.
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An In-Depth Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential therapeutic applications of 2-(4-acetamido-1H-indol-1-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into a detailed, multi-step synthetic protocol, outline expected analytical characterization data, and explore the promising pharmacological landscape of this indole derivative, supported by insights into the broader class of indole-based compounds.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry research for decades. Substituted indole derivatives have demonstrated a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The compound this compound represents a specific analogue designed to explore the impact of N-1 and C-4 substitutions on the indole core, potentially modulating its biological activity and pharmacokinetic profile. The introduction of an acetic acid moiety at the N-1 position is a common strategy to mimic the structure of endogenous molecules like auxin (indole-3-acetic acid) and to enhance solubility, while the 4-acetamido group can introduce specific hydrogen bonding interactions that may influence receptor binding and selectivity.[4]
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any novel compound is a thorough characterization of its molecular structure and inherent properties.
Structural Elucidation
The molecular structure of this compound is defined by a central indole ring system. An acetic acid group is attached to the nitrogen atom at position 1, and an acetamido group is substituted at position 4 of the benzene portion of the indole ring.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; "N1" [label="N", pos="0,0.8!"]; "C2" [label="C", pos="1.2,1.2!"]; "C3" [label="C", pos="1.2,-0.4!"]; "C3a" [label="C", pos="0,-1.2!"]; "C4" [label="C", pos="-1.2,-0.4!"]; "C5" [label="C", pos="-2.4,-1.2!"]; "C6" [label="C", pos="-2.4,-2.8!"]; "C7" [label="C", pos="-1.2,-3.6!"]; "C7a" [label="C", pos="0,-2.8!"]; "N_acetamido" [label="N", pos="-1.2,1.2!"]; "C_acetyl" [label="C", pos="-2.4,1.8!"]; "O_acetyl" [label="O", pos="-3.6,1.2!"]; "C_methyl" [label="CH3", pos="-2.4,3.2!"]; "C_acetic" [label="CH2", pos="0,2.4!"]; "C_carboxyl" [label="C", pos="1.2,3.2!"]; "O_carboxyl1" [label="O", pos="1.2,4.4!"]; "O_carboxyl2" [label="OH", pos="2.4,2.8!"];
} Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1573548-32-9 |
| Predicted XlogP | 0.9 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the synthesis of the substituted indole precursor, 4-acetamido-1H-indole, followed by N-alkylation and subsequent hydrolysis.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Proposed multi-step synthesis workflow.
Step-by-Step Synthesis Protocol
The synthesis of the 4-nitroindole precursor can be achieved via a Reissert-type indole synthesis.[5]
-
Formation of the Imidate: 2-Methyl-3-nitroaniline is reacted with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to drive off the ethanol byproduct, yielding ethyl N-(2-methyl-3-nitrophenyl)formimidate.
-
Cyclization: A solution of diethyl oxalate and potassium ethoxide in dimethylformamide (DMF) is prepared and immediately added to a solution of the formimidate in dimethyl sulfoxide (DMSO). The reaction is stirred to facilitate the cyclization to 4-nitroindole.
-
Work-up and Purification: The reaction mixture is poured into water to precipitate the crude 4-nitroindole. The solid is collected by filtration and can be purified by sublimation or recrystallization from a suitable solvent like methanol.[5]
-
Reduction of the Nitro Group: 4-Nitroindole is reduced to 4-aminoindole. This can be accomplished using various reducing agents. A common method is catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] Alternatively, reduction with iron powder in the presence of a weak acid like acetic acid or a mineral acid like hydrochloric acid can be employed.[2][7] The resulting 4-aminoindole is often used directly in the next step due to its potential instability.
-
Acetylation of the Amine: The crude 4-aminoindole is acetylated using acetic anhydride.[2] The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the acetic acid byproduct.
-
N-Alkylation: 4-Acetamido-1H-indole is dissolved in an anhydrous polar aprotic solvent such as DMF. Sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the indole nitrogen, forming the corresponding sodium salt.[8][9] Ethyl bromoacetate is then added, and the reaction is allowed to warm to room temperature and stirred until completion, yielding ethyl 2-(4-acetamido-1H-indol-1-yl)acetate.
-
Ester Hydrolysis: The crude ethyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[10]
-
Work-up and Purification: After the hydrolysis is complete, the reaction mixture is acidified to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Below are the predicted ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.90 | br s | 1H | -COOH |
| ~9.80 | s | 1H | -NH- (acetamido) |
| ~7.50 | d | 1H | Indole H-5 |
| ~7.20 | d | 1H | Indole H-7 |
| ~7.10 | t | 1H | Indole H-6 |
| ~7.05 | d | 1H | Indole H-2 |
| ~6.50 | d | 1H | Indole H-3 |
| ~5.00 | s | 2H | -CH₂- (acetic acid) |
| ~2.10 | s | 3H | -CH₃ (acetyl) |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~171.0 | -COOH |
| ~168.5 | -C=O (acetamido) |
| ~137.0 | Indole C-7a |
| ~132.0 | Indole C-4 |
| ~128.0 | Indole C-2 |
| ~125.0 | Indole C-3a |
| ~118.0 | Indole C-6 |
| ~110.0 | Indole C-5 |
| ~108.0 | Indole C-7 |
| ~101.0 | Indole C-3 |
| ~48.0 | -CH₂- (acetic acid) |
| ~24.0 | -CH₃ (acetyl) |
Note: These are predicted chemical shifts and may vary slightly from experimental values.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of an indole derivative will show characteristic absorption bands.[5] For this compound, the expected characteristic peaks are:
-
~3400 cm⁻¹: N-H stretch of the acetamido group.
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1720 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1660 cm⁻¹: C=O stretch of the amide (Amide I band).
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic indole ring.
-
~1540 cm⁻¹: N-H bend of the amide (Amide II band).
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of indole derivatives often shows a prominent molecular ion peak due to the stability of the aromatic ring system.[11] The fragmentation pattern of indole-3-acetic acid derivatives typically involves the loss of the carboxylic acid group and fragmentation of the side chain.[12] For this compound, the expected molecular ion peak [M]⁺ would be at m/z 232. Key fragmentation patterns could include the loss of the acetic acid moiety and fragmentation of the acetamido group.
Potential Therapeutic Applications and Biological Activity
The indole scaffold is a cornerstone in drug discovery, with derivatives showing a wide spectrum of biological activities. The specific substitutions on this compound suggest several potential therapeutic avenues.
Anticancer Potential
Numerous indole derivatives have been investigated as potent anticancer agents.[1][13] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation. The acetamido group can form crucial hydrogen bonds with target proteins, potentially enhancing binding affinity and selectivity.[14] Substituted indol-3-acetamides, for instance, have shown promising anticancer activity.[15]
Anti-inflammatory Activity
Indole-3-acetic acid itself has been shown to possess anti-inflammatory and anti-oxidative properties.[16][17] Analogs of the well-known NSAID indomethacin, which is an indole-1-acetic acid derivative, have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[18] It is plausible that this compound could modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX).
Antimicrobial Activity
The indole ring is a common motif in compounds with antibacterial and antifungal properties.[19][20] Novel synthetic indole derivatives are continuously being explored as potential new antimicrobial agents to combat the rise of drug-resistant pathogens.[21] The specific substitution pattern of this compound could confer activity against various bacterial or fungal strains.
Proposed Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.
-
Cell Culture: A panel of human cancer cell lines (e.g., U87 glioblastoma, RPMI 8226 multiple myeloma, HL60 leukemia) and a normal cell line (e.g., L929 fibroblast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[14]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Conclusion
This compound is a synthetically accessible indole derivative with a substitution pattern that suggests a high potential for diverse biological activities. This guide has provided a detailed roadmap for its synthesis, characterization, and preliminary exploration of its therapeutic potential. The established versatility of the indole scaffold, combined with the specific electronic and steric properties imparted by the 4-acetamido and 1-acetic acid groups, makes this compound a compelling candidate for further investigation in anticancer, anti-inflammatory, and antimicrobial drug discovery programs. The protocols and data presented herein serve as a foundational resource for researchers aiming to explore the pharmacological landscape of this and related indole derivatives.
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Minassi, A., et al. (2025). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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IOSR Journal. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 56-62. [Link]
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Cadelis, M. M., et al. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. Molecules, 28(16), 5961. [Link]
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Khan, I., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega. [Link]
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Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 230, 114110. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
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Wei, W., et al. (2022). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 23(21), 13009. [Link]
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Shalimov, A. A., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 54(11), 1033-1039. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Introduction
2-(4-acetamido-1H-indol-1-yl)acetic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring an acetamido group at the 4-position and an acetic acid moiety at the 1-position of the indole core, presents a unique scaffold for the design of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a plausible and robust synthetic pathway for this target molecule, tailored for researchers, scientists, and professionals in the field of drug development. The elucidated multi-step synthesis is grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and practical applicability.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound necessitates a strategic approach to regioselectively introduce the functional groups onto the indole scaffold. A logical retrosynthetic analysis suggests a convergent pathway, commencing with the formation of a key intermediate, 4-aminoindole. This intermediate can then be readily functionalized in a stepwise manner to yield the final product.
The proposed synthetic strategy is as follows:
-
Step 1: Synthesis of 4-Aminoindole. This foundational step involves the construction of the indole ring with a crucial amino group at the 4-position. A reliable method starting from 2-methyl-3-nitroaniline is employed.[1]
-
Step 2: Acetylation of 4-Aminoindole. The amino group of 4-aminoindole is then protected or functionalized via acetylation to introduce the acetamido group.
-
Step 3: N-Alkylation of 4-acetamido-1H-indole. The indole nitrogen is subsequently alkylated with an appropriate electrophile to introduce the acetic acid side chain in its ester form.
-
Step 4: Hydrolysis. The final step involves the hydrolysis of the ester to the desired carboxylic acid.
This strategic sequence ensures high yields and minimizes the formation of undesirable side products, making it a viable route for both laboratory-scale synthesis and potential scale-up operations.
Experimental Protocols
Step 1: Synthesis of 4-Aminoindole
The synthesis of 4-aminoindole can be achieved through a multi-step process starting from 2-methyl-3-nitroaniline, as detailed in Chinese patent CN103420895A.[1] This process involves three key transformations: acetyl protection of the aniline, cyclization to form the indole ring, and subsequent reduction of the nitro group.
Part A: Acetyl Protection of 2-methyl-3-nitroaniline
-
Reaction: 2-methyl-3-nitroaniline is reacted with acetic anhydride to protect the amino group as an acetamide.
-
Procedure: To a solution of 2-methyl-3-nitroaniline in a suitable solvent such as acetonitrile, acetic anhydride is added. The reaction mixture is heated to reflux for a specified period until the starting material is consumed (monitored by TLC). Upon completion, the reaction is cooled, and the product, N-(2-methyl-3-nitrophenyl)acetamide, is isolated by precipitation in water, followed by filtration and drying.
Part B: Cyclization to form 4-nitroindole
-
Reaction: The protected aniline derivative undergoes cyclization to form the indole ring. This is often achieved by reaction with a suitable reagent like DMF-DMA (N,N-dimethylformamide dimethyl acetal).
-
Procedure: N-(2-methyl-3-nitrophenyl)acetamide is dissolved in DMF, and DMF-DMA is added. The mixture is heated to promote the cyclization reaction. After the reaction is complete, the product, 4-nitroindole, is isolated by pouring the reaction mixture into water, followed by filtration and recrystallization.
Part C: Reduction of 4-nitroindole to 4-aminoindole
-
Reaction: The nitro group of 4-nitroindole is reduced to an amino group. A common method for this transformation is the use of a reducing agent such as iron powder in the presence of an acid like hydrochloric acid.
-
Procedure: 4-nitroindole is suspended in a mixture of ethanol and water. Iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron catalyst, and the filtrate is concentrated. The pH is adjusted to basic, and the product, 4-aminoindole, is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the desired product.
Step 2: Acetylation of 4-Aminoindole to yield 4-acetamido-1H-indole
-
Reaction: The primary amino group of 4-aminoindole is acetylated using acetic anhydride.
-
Procedure: 4-aminoindole is dissolved in a suitable solvent like acetic acid or a mixture of acetic anhydride and acetic acid. The reaction mixture is stirred at room temperature or gently heated to ensure complete acetylation. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 4-acetamido-1H-indole.
Step 3: N-Alkylation of 4-acetamido-1H-indole with Ethyl Bromoacetate
-
Reaction: The indole nitrogen of 4-acetamido-1H-indole is alkylated with ethyl bromoacetate in the presence of a base to yield ethyl 2-(4-acetamido-1H-indol-1-yl)acetate.
-
Procedure: To a solution of 4-acetamido-1H-indole in a polar aprotic solvent such as DMF or acetone, a base like anhydrous potassium carbonate or cesium carbonate is added. The mixture is stirred for a short period to deprotonate the indole nitrogen. Ethyl bromoacetate is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 2-(4-acetamido-1H-indol-1-yl)acetate, which can be purified by column chromatography.
Step 4: Hydrolysis of Ethyl 2-(4-acetamido-1H-indol-1-yl)acetate
-
Reaction: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Procedure: The crude ethyl 2-(4-acetamido-1H-indol-1-yl)acetate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide.[2] The reaction mixture is stirred at room temperature or heated to reflux until the ester is completely hydrolyzed (monitored by TLC). After the reaction is complete, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Visualizing the Synthesis Pathway
The overall synthetic workflow can be visualized as a sequence of key transformations, each with specific reagents and conditions.
Caption: Synthetic pathway for this compound.
Data Summary
| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |
| 1A | 2-methyl-3-nitroaniline | N-(2-methyl-3-nitrophenyl)acetamide | Acetic anhydride | ~97%[1] |
| 1B | N-(2-methyl-3-nitrophenyl)acetamide | 4-nitroindole | DMF-DMA | ~62%[1] |
| 1C | 4-nitroindole | 4-aminoindole | Fe, HCl | High |
| 2 | 4-aminoindole | 4-acetamido-1H-indole | Acetic anhydride | High |
| 3 | 4-acetamido-1H-indole | Ethyl 2-(4-acetamido-1H-indol-1-yl)acetate | Ethyl bromoacetate, K2CO3 | Moderate to High |
| 4 | Ethyl 2-(4-acetamido-1H-indol-1-yl)acetate | This compound | NaOH, H2O/EtOH | High |
Conclusion
The synthesis of this compound, a molecule with significant potential in drug discovery, can be reliably achieved through the well-defined, multi-step pathway detailed in this guide. By starting with the strategic synthesis of 4-aminoindole and proceeding through controlled acetylation, N-alkylation, and hydrolysis, researchers can access this valuable compound with good overall yields. The protocols provided are based on established and referenced chemical transformations, offering a solid foundation for further research and development in this area. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.
References
- Li, X., He, Q., & Fan, R. (2022). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers.
- Li, X., He, Q., & Fan, R. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines.
- CN103420895A - Preparation method of 4-aminoindole. (2013). Google Patents.
- Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. E-Journal of Chemistry, 4(3).
- Zhang, X.-X., et al. (2025). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights.
- US6972336B2 - N-alkylation of indole derivatives. (2005). Google Patents.
- Li, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
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MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
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A Technical Guide to Elucidating the Mechanism of Action of Novel Indole Analogs: A Case Study of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The functionalization of the indole ring system offers a vast chemical space for the development of novel drugs. However, the journey from a newly synthesized, biologically active compound to a well-characterized drug candidate with a defined mechanism of action (MoA) is a complex, multi-step process. This guide provides a comprehensive, technically-focused framework for elucidating the MoA of novel indole derivatives, using the hypothetical case of "2-(4-acetamido-1H-indol-1-yl)acetic acid" as a central example. We will navigate the logical progression from initial phenotypic screening to target identification and validation, emphasizing the causality behind experimental choices and the integration of computational and experimental approaches.
Introduction: The Enigma of a Novel Indole Acetic Acid Derivative
Our investigation is founded on the principle of moving from broad, phenotype-based observations to a precise, molecular-level understanding of the drug-target interaction. This journey is critical for rational drug design, enabling optimization of potency and selectivity while minimizing off-target effects.[4]
Phase 1: Hypothesis Generation through Phenotypic Screening and Computational Prediction
The initial step in characterizing a novel compound is to understand its biological effects at a cellular or organismal level. This "black-box" approach, where we observe the outcome without initially knowing the internal workings, is crucial for generating initial hypotheses about the compound's MoA.[5]
Broad-Based Phenotypic Screening
Given the known activities of related indole compounds, a logical starting point is to screen "this compound" in a panel of well-established in vitro assays for anticancer and anti-inflammatory activities.[1][6][7]
Table 1: Initial Phenotypic Screening Panel
| Assay Type | Cell Line(s) | Endpoint(s) | Rationale |
| Anticancer | MCF-7 (breast), A549 (lung), HCT116 (colon) | Cell viability (MTT/CellTiter-Glo), Apoptosis (Caspase 3/7 activity), Cell cycle analysis | To determine if the compound exhibits cytotoxic or cytostatic effects against common cancer cell lines.[1][8][9] |
| Anti-inflammatory | RAW 264.7 macrophages, THP-1 monocytes | Nitric oxide (NO) production (Griess assay), Pro-inflammatory cytokine (TNF-α, IL-6) secretion (ELISA) | To assess the compound's ability to suppress key inflammatory mediators in immune cells stimulated with lipopolysaccharide (LPS).[7][10] |
The results from this initial screen will guide the subsequent, more focused investigations. For instance, potent inhibition of cancer cell growth would steer the MoA investigation towards pathways involved in cell proliferation and survival, while strong suppression of inflammatory markers would direct efforts towards inflammatory signaling cascades.
In Silico Target Prediction
Concurrent with phenotypic screening, computational methods can be employed to generate initial hypotheses about potential protein targets. These approaches leverage the compound's chemical structure to predict its interactions with known protein binding sites.[11][12]
-
Structure-Based Virtual Screening: If the 3D structure of potential targets (e.g., cyclooxygenase enzymes for anti-inflammatory effects, or protein kinases for anticancer activity) is known, molecular docking simulations can predict the binding affinity and pose of "this compound" within their active sites.
-
Ligand-Based Approaches: If the compound shares structural similarities with known drugs, quantitative structure-activity relationship (QSAR) models and pharmacophore mapping can be used to predict its target based on the principle that similar molecules often have similar biological activities.[13]
It is crucial to recognize that these computational predictions are hypotheses that require experimental validation.
Phase 2: Unbiased Target Identification
Once a reproducible phenotype is established, the next critical phase is to identify the direct molecular target(s) of the compound. This process, often termed target deconvolution, can be approached through several powerful, unbiased methods.[4][14]
Affinity-Based Chemoproteomics
This is a direct biochemical approach that involves "fishing" for the target protein from a complex biological lysate using the compound as bait.[15][16][17]
-
Probe Synthesis: Synthesize a derivative of "this compound" that incorporates a linker arm and a reactive handle (e.g., an alkyne or azide for "click" chemistry) or a biotin tag. It is critical to verify that this modified probe retains the biological activity of the parent compound.
-
Immobilization: Covalently attach the probe to a solid support, such as sepharose beads.
-
Incubation: Incubate the immobilized probe with a cell lysate (e.g., from a cancer cell line where the compound showed high potency).
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
The proteins that are consistently and specifically pulled down by the active compound, but not by a structurally similar inactive control, are considered high-confidence target candidates.[18]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful in-cell target engagement assay based on the principle that a protein's thermal stability is altered upon ligand binding.[19][20][21]
Caption: Hypothetical signaling pathway modulated by the test compound.
This can be experimentally verified by treating cells with "this compound" and measuring the phosphorylation status of key downstream proteins using techniques like Western blotting or phospho-protein arrays.
Conclusion
Elucidating the mechanism of action of a novel compound like "this compound" is a systematic process of hypothesis generation, unbiased target identification, and rigorous validation. This guide has outlined a logical and technically robust workflow that integrates computational, biochemical, and cell-based approaches. By following such a structured path, researchers can move from a phenotypic observation to a detailed molecular understanding of a compound's activity, a critical step in the translation of a promising molecule into a potential therapeutic agent. The self-validating nature of this multi-pronged approach, where findings from one experimental paradigm (e.g., affinity chromatography) are confirmed by another (e.g., CETSA), provides the necessary confidence to advance a compound through the drug discovery pipeline.
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A Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid: Synthesis, Physicochemical Characterization, and Exploration of Potential Biological Activities
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides a comprehensive overview of 2-(4-acetamido-1H-indol-1-yl)acetic acid, a derivative of the indole-1-acetic acid scaffold. While specific literature on this compound is nascent, this document synthesizes information from related analogues to project its chemical properties, propose a viable synthetic route, and explore its potential pharmacological applications. Drawing on the well-established anti-inflammatory, antimicrobial, and anticancer activities of substituted indoleacetic acids, this guide serves as a foundational resource for researchers and drug development professionals interested in the prospective therapeutic value of this molecule.
Introduction to the Indole-1-Acetic Acid Scaffold
The indole ring system is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and the ability of the indole nitrogen to participate in hydrogen bonding contribute to its versatile binding capabilities with a range of biological targets. The substitution of an acetic acid moiety at the N-1 position of the indole ring gives rise to the indole-1-acetic acid scaffold. This structural framework is of particular interest due to its presence in compounds with significant biological activities. A notable example is the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, which underscores the therapeutic potential of this class of molecules.[4] The strategic placement of various substituents on the indole ring allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile.[5]
The subject of this guide, this compound, features an acetamido group at the 4-position of the indole ring. This substitution is anticipated to modulate the molecule's polarity, solubility, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties. This document will explore the synthesis, and hypothesized biological relevance of this specific analogue.
Physicochemical Properties
While extensive experimental data for this compound is not yet available in the public domain, its basic molecular properties can be derived from its chemical structure.
| Property | Value | Source |
| CAS Number | 1573548-32-9 | [6] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [6] |
| Molecular Weight | 232.23 g/mol | [6] |
| SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O | [6] |
| InChI | InChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17) |
Proposed Synthesis of this compound
The synthesis of N-substituted indole-1-acetic acids is a well-established process in organic chemistry. A general and reliable method involves the N-alkylation of a suitably substituted indole with an haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The proposed synthetic pathway for this compound is outlined below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A General Method for N-Alkylation and Hydrolysis
This protocol is a generalized procedure based on common methods for the synthesis of indole-1-acetic acids. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary for this specific substrate.
Step 1: Synthesis of Ethyl 2-(4-acetamido-1H-indol-1-yl)acetate
-
To a solution of 4-acetamidoindole (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(4-acetamido-1H-indol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1M hydrochloric acid (HCl) to a pH of approximately 2-3.
-
The resulting precipitate is the desired product, which can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Potential Biological Activities and Therapeutic Applications
The indoleacetic acid scaffold is a versatile template for the development of pharmacologically active agents.[2][3] Based on the activities of structurally related compounds, this compound is hypothesized to possess potential in several therapeutic areas.
Anti-inflammatory Activity
Indole-3-acetic acid (IAA) and its derivatives have demonstrated significant anti-inflammatory properties.[7][8] The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).[6] Specifically, IAA has been shown to down-regulate NF-κB and COX-2 in vitro.[7] The structural similarity of this compound to known COX inhibitors, such as indomethacin, suggests that it may also exhibit anti-inflammatory effects. The acetamido group could potentially influence the binding affinity and selectivity for COX isoforms.
Antimicrobial Activity
Various indole derivatives have been reported to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9] The proposed mechanisms of action are diverse and can include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymatic pathways. For instance, certain indole-3-acetic acid-based triazole derivatives have shown promising antibacterial activity.[10] The presence of the acetamido group in this compound could contribute to its antimicrobial potential through enhanced interactions with microbial targets.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents.[11][12] Indole derivatives can exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[11] For example, certain indole-3-acetic acid derivatives have been investigated for their potential to inhibit ectonucleotidases, enzymes that are overexpressed in some cancers.[13][14] The acetamido substituent on the indole ring of the title compound may confer specific interactions with anticancer targets, warranting investigation into its cytotoxic and antiproliferative properties.
Caption: Hypothesized biological activities and mechanisms.
Proposed Experimental Workflows for Biological Evaluation
To validate the hypothesized biological activities of this compound, a series of in vitro assays are recommended.
Anti-inflammatory Activity Screening
Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Obtain commercially available COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure: In a 96-well plate, add the COX enzyme, the test compound at various concentrations, and a chromogenic substrate.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance at a specific wavelength over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antimicrobial Activity Screening
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Prepare standardized inoculums of relevant bacterial and fungal strains.
-
Growth Medium: Use appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
While direct experimental data on this compound is currently limited, the extensive body of literature on related indoleacetic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is robust and amenable to scale-up for the production of sufficient quantities for biological testing.
Future research should focus on the following:
-
Synthesis and Characterization: The successful synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) of the title compound.
-
In Vitro Biological Evaluation: Comprehensive screening for anti-inflammatory, antimicrobial, and anticancer activities using the protocols outlined in this guide and other relevant assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the acetamido group and other positions on the indole ring to establish SAR.
-
In Vivo Efficacy Studies: If promising in vitro activity is observed, progression to animal models to evaluate the compound's therapeutic potential in a physiological setting.
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An In-depth Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid: Synthesis, Characterization, and Potential Therapeutic Applications
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of a specific indole derivative, 2-(4-acetamido-1H-indol-1-yl)acetic acid. We will delve into a proposed synthetic route, analytical characterization techniques, and explore its potential as a therapeutic agent based on the established pharmacology of related indole acetic acid compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and application of novel indole-based molecules.
Introduction: The Significance of Indole Acetic Acid Derivatives in Drug Discovery
The indole ring system is a fundamental heterocyclic structure found in many biologically active compounds.[4] Indole derivatives are known to mimic peptide structures and can bind reversibly to various enzymes, offering significant opportunities for the development of novel drugs with distinct mechanisms of action.[2] The acetic acid moiety attached to the indole nitrogen, as seen in this compound, is a common feature in many pharmacologically active molecules. This functional group can enhance solubility and provide a key interaction point with biological targets.
Derivatives of indole acetic acid have been investigated for a multitude of therapeutic applications. For instance, they have been developed as potent and selective CRTH2 receptor antagonists for treating respiratory diseases, as aldose reductase inhibitors with potential in diabetic complications, and as ectonucleotidase inhibitors for cancer therapy.[5][6][7][8] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[1] The 4-acetamido substitution in the target molecule of this guide suggests potential for specific hydrogen bonding interactions within a protein binding pocket, which could lead to unique pharmacological effects.
Proposed Synthesis of this compound
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Acetylation of 4-Aminoindole
The initial step involves the protection of the amino group at the 4-position of the indole ring via acetylation. This is a standard procedure to prevent side reactions in the subsequent N-alkylation step.
-
Protocol:
-
Dissolve 4-aminoindole in a suitable aprotic solvent, such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(1H-indol-4-yl)acetamide.
-
-
Causality: Pyridine acts as a base to neutralize the acetic acid byproduct and also serves as a catalyst. The acetylation is crucial to increase the nucleophilicity of the indole nitrogen for the subsequent alkylation.
Step 2: N-Alkylation and Saponification
The second step involves the alkylation of the indole nitrogen with an acetic acid moiety, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
-
Protocol:
-
Suspend N-(1H-indol-4-yl)acetamide in a polar aprotic solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the indole nitrogen.
-
After the evolution of hydrogen gas ceases, add ethyl bromoacetate to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the ethyl 2-(4-acetamido-1H-indol-1-yl)acetate with an organic solvent.
-
Without further purification, dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature to facilitate the saponification of the ester.[4]
-
After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
-
Causality: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen, creating a potent nucleophile for the SN2 reaction with ethyl bromoacetate. The final saponification step is a standard method to convert the ester to the desired carboxylic acid.
Physicochemical and Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
| Property | Predicted Value/Method | Reference |
| Molecular Formula | C12H12N2O3 | N/A |
| Molecular Weight | 232.24 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| CAS Number | 1573548-32-9 | [9] |
| Appearance | Expected to be a solid | N/A |
| Purity | >95% (determined by HPLC) | [10] |
Analytical Methodologies:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, is a common starting point for the analysis of indole derivatives.[11]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural elucidation. The spectra would be expected to show characteristic peaks for the indole ring protons, the acetamido group, and the acetic acid moiety.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H and C=O stretches of the amide and the O-H and C=O stretches of the carboxylic acid.
Potential Biological Activities and Therapeutic Applications
The biological profile of this compound has not been explicitly reported. However, based on the activities of structurally similar indole acetic acid derivatives, several potential therapeutic applications can be hypothesized.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical mechanism of action for this compound.
-
Anti-inflammatory Activity: Many indole derivatives exhibit anti-inflammatory properties.[4] The target molecule could potentially act as an inhibitor of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase.
-
Anticancer Potential: The indole scaffold is present in numerous anticancer agents.[2][3] this compound could be investigated for its cytotoxic effects against various cancer cell lines.[1] Its mechanism could involve the inhibition of key signaling pathways in cancer cell proliferation or survival.
-
Enzyme Inhibition: As seen with other indole acetic acids, this compound could be a candidate for an enzyme inhibitor.[6][7][8] Screening against a panel of enzymes, such as kinases, phosphatases, or metabolic enzymes like aldose reductase, could reveal specific targets. The acetamido group might confer selectivity for certain enzyme active sites.
-
Antioxidant Properties: Some indole derivatives have shown antioxidant activity.[6] The ability of this compound to scavenge free radicals could be a valuable therapeutic property, particularly in diseases associated with oxidative stress.
Conclusion and Future Directions
This technical guide has outlined a comprehensive approach to the synthesis, characterization, and potential applications of this compound. While this molecule is not extensively studied, its structural features, rooted in the versatile indole acetic acid scaffold, suggest a high potential for interesting biological activity. The proposed synthetic route is robust and relies on established chemical transformations. Future research should focus on the actual synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation of its pharmacological properties. The exploration of its mechanism of action will be crucial in determining its potential as a lead compound for the development of new therapeutics.
References
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Brunner, C., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007. [Link]
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Kyselova, Z., et al. (2005). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 335-341. [Link]
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Khan, M. S. J., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(43), 30485-30497. [Link]
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Patel, R. P., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(1), 136-143. [Link]
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PubChem. (n.d.). 2-(4-ethoxy-1H-indol-3-yl)acetic acid. PubChem. [Link]
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Minetti, P., et al. (2015). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 58(20), 8087-8104. [Link]
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El-Sayed, W. A., et al. (2014). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. International Journal of Basic and Applied Sciences, 3(2), 157-164. [Link]
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Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
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Hilger, C. S., et al. (2001). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Archiv der Pharmazie, 334(10), 322-326. [Link]
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Iizuka, T., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 26(11), 3344. [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
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Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
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An In-Depth Technical Guide to the Solubility Characterization of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Foreword: The Criticality of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2][3] It is a physicochemical property that profoundly influences a drug's bioavailability, efficacy, and even its safety profile.[1] Poor solubility can lead to insufficient drug absorption, undermining the therapeutic potential of an otherwise promising compound.[1][3] This guide provides a comprehensive framework for the solubility characterization of a novel compound, 2-(4-acetamido-1H-indol-1-yl)acetic acid , a molecule of interest within contemporary drug discovery programs. While specific experimental data for this compound is not yet publicly available, this document will equip researchers, scientists, and drug development professionals with the requisite knowledge and detailed protocols to generate high-quality, reliable solubility data.
Understanding the Molecule: this compound
A thorough understanding of the subject molecule's physicochemical properties is paramount before embarking on solubility studies.[4]
-
Chemical Structure: this compound possesses a molecular formula of C12H12N2O3. Its structure features an indole scaffold, a privileged motif in medicinal chemistry, functionalized with an acetamido group and an acetic acid moiety.[5] The presence of both hydrogen bond donors (the amide and carboxylic acid protons) and acceptors (the amide and carboxylic acid carbonyl oxygens, and the indole nitrogen) suggests the potential for complex interactions with various solvents. The carboxylic acid group also indicates that the compound's solubility will likely be pH-dependent.
-
Physicochemical Parameters (Predicted): While experimental data is pending, computational tools can offer initial estimations of key properties that influence solubility. These estimations, while not a substitute for empirical data, can guide experimental design.
| Parameter | Predicted Value/Information | Significance for Solubility |
| Molecular Weight | 232.24 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa | The carboxylic acid moiety imparts acidic properties, suggesting a pKa in the range of 3-5. The amide and indole nitrogens are generally weakly basic. | The pKa is crucial for understanding how solubility will change with pH. Ionization at pH values above the pKa of the carboxylic acid will likely increase aqueous solubility. |
| LogP | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The indole ring contributes to its lipophilic character. | A higher LogP generally indicates lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | The presence of polar groups (amide and carboxylic acid) contributes to the TPSA. | TPSA is related to a molecule's ability to form hydrogen bonds and can influence its permeability and solubility.[6] |
Methodologies for Solubility Assessment: A Dichotomy of Purpose
The determination of solubility is not a monolithic endeavor. The choice of methodology is dictated by the stage of drug development and the specific questions being addressed. Two primary types of solubility are of interest: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the dissolved and undissolved states are in equilibrium.[7] It is a critical parameter for late-stage drug discovery and formulation development. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[8]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in an organic solvent like DMSO) is added to an aqueous buffer and allowed to equilibrate for a shorter period.[9][10] This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds and providing a rapid assessment of their solubility characteristics.[9][10][11]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data.
Thermodynamic Solubility Determination via the Shake-Flask Method
This method is recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[12]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid, of known purity)
-
Pharmacopoeial buffer solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4)[12]
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance
-
pH meter
-
Glass vials with screw caps
Protocol:
-
Preparation of Solutions: Prepare the required buffer solutions and validate their pH.
-
Addition of Excess Solid: Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should be present throughout the experiment.
-
Addition of Solvent: Add a known volume of each buffer solution to the respective vials.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (typically 37 °C for biopharmaceutical relevance) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[12]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.[8]
Data Presentation:
The results should be presented in a clear and organized table.
| Buffer (pH) | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 1.2 | 37 | [Experimental Value] | [Experimental Value] |
| 4.5 | 37 | [Experimental Value] | [Experimental Value] |
| 6.8 | 37 | [Experimental Value] | [Experimental Value] |
| 7.4 | 37 | [Experimental Value] | [Experimental Value] |
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination via High-Throughput Assay
This protocol is adapted for early-stage drug discovery where speed and compound economy are critical.[9][13]
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen®)
-
96-well UV-transparent collection plates
-
Plate reader with UV absorbance capabilities
-
Multichannel pipettes
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO.[11]
-
Serial Dilution (Optional): If determining a solubility range, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.[14]
-
Incubation: Incubate the plate at room temperature for a shorter period (e.g., 1-2 hours) with gentle shaking.[11]
-
Filtration: Transfer the solutions to a 96-well filter plate and apply a vacuum to filter out any precipitate into a UV-transparent collection plate.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.
-
Concentration Calculation: Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture.
Data Presentation:
| Compound ID | Buffer | Incubation Time (h) | Kinetic Solubility (µM) |
| This compound | PBS pH 7.4 | 2 | [Experimental Value] |
Workflow Diagram:
Caption: High-Throughput Kinetic Solubility Workflow.
Interpretation and Strategic Application of Solubility Data
The data generated from these protocols will provide a comprehensive solubility profile for this compound.
-
pH-Solubility Profile: The thermodynamic solubility data across different pH values will reveal the pH-dependent solubility of the compound. Due to the carboxylic acid group, solubility is expected to be lower at acidic pH (e.g., pH 1.2) and increase as the pH rises above the pKa, where the compound becomes ionized. This profile is critical for predicting its dissolution behavior in different segments of the gastrointestinal tract.
-
Kinetic vs. Thermodynamic Solubility: A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitation from a supersaturated solution. This has important implications for formulation strategies.
-
Biopharmaceutics Classification System (BCS): The thermodynamic solubility data, specifically the lowest measured solubility between pH 1.2 and 6.8, can be used in conjunction with permeability data to classify the compound according to the BCS.[12][15] An API is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[12][16] This classification guides regulatory decisions regarding bioequivalence studies.[17]
Conclusion: A Pathway to Informed Drug Development
While this guide does not contain pre-existing solubility data for this compound, it provides a robust and scientifically grounded framework for its determination. By meticulously following the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to make informed decisions throughout the drug development pipeline. The insights gained from these studies will be instrumental in guiding formulation development, predicting in vivo performance, and ultimately, unlocking the full therapeutic potential of this promising molecule.
References
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The Importance of Solubility for New Drug Molecules. (2020-05-11). Available at: [Link]
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Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024-09-09). Available at: [Link]
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DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09). Available at: [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
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Kinetic Solubility - In Vitro Assay - Charnwood Discovery. Available at: [Link]
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Annex 4 - World Health Organization (WHO). Available at: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
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Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. Available at: [Link]
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Solubility Determinations for Pharmaceutical API - University of Huddersfield Research Portal. (2016-12-16). Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02). Available at: [Link]
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FDA Guideline on Dissolution Testing - ECA Academy - gmp-compliance.org. (2016-03-09). Available at: [Link]
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Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures - MDPI. (2026-01-18). Available at: [Link]
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2-(4-acetamidophenyl)acetic acid - InChI Key. Available at: [Link]
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Physico-chemical Properties of Solid Drugs: A Review - Asian Journal of Pharmacy and Technology. Available at: [Link]
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Spectroscopic Characterization of 2-(4-acetamido-1H-indol-1-yl)acetic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-acetamido-1H-indol-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering in-depth analysis and interpretation based on established principles and data from analogous structures.
Introduction
This compound is a multifaceted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at various positions can significantly influence its biological activity. The presence of the acetamido group at the 4-position and the acetic acid moiety at the 1-position suggests potential applications as a building block in the synthesis of more complex bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline.
This guide will present a detailed, predicted spectroscopic profile of this compound. While direct experimental data for this specific molecule is not widely published, the analysis herein is built upon a solid foundation of spectroscopic data from closely related indole derivatives, secondary amides, and carboxylic acids.
Molecular Structure
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[1][2]
A. ¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~12.5 | br s | 1H | COOH | The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding.[2] |
| ~9.5 | s | 1H | NH (acetamido) | The amide proton signal is typically a singlet in the downfield region.[3] |
| ~7.5 | d | 1H | H5 | The protons on the benzene ring of the indole will be influenced by the electron-donating acetamido group. |
| ~7.2 | d | 1H | H7 | The chemical shifts of indole protons are well-documented.[4][5] |
| ~7.1 | t | 1H | H6 | The coupling patterns (doublet, triplet, doublet) arise from spin-spin coupling with adjacent protons. |
| ~6.8 | d | 1H | H3 | The protons on the pyrrole ring of the indole have characteristic chemical shifts.[6] |
| ~6.5 | d | 1H | H2 | The N-substitution will influence the chemical shifts of the pyrrole protons. |
| ~5.0 | s | 2H | CH₂ (acetic acid) | The methylene protons adjacent to the nitrogen and the carbonyl group are expected to be a singlet in the midfield region. |
| ~2.1 | s | 3H | CH₃ (acetamido) | The methyl protons of the acetyl group will appear as a singlet in the upfield region.[7] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the compound and to observe the exchangeable protons (COOH and NH).
-
Instrument: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
B. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~171.0 | C=O (acetic acid) | The carboxylic acid carbonyl carbon is expected at a downfield chemical shift.[8] |
| ~168.5 | C=O (acetamido) | The amide carbonyl carbon will also be in the downfield region.[3] |
| ~136.0 | C7a | The quaternary carbons of the indole ring have characteristic chemical shifts. |
| ~130.0 | C3a | Substitution at the 4-position will influence the chemical shifts of the benzene ring carbons. |
| ~128.0 | C4 | The carbon bearing the acetamido group will be shifted downfield. |
| ~125.0 | C2 | The chemical shifts of the pyrrole carbons are sensitive to N-substitution. |
| ~120.0 | C6 | Aromatic carbon chemical shifts are generally found in the 110-140 ppm range.[9] |
| ~115.0 | C5 | The electron-donating effect of the acetamido group will shield the ortho and para carbons. |
| ~110.0 | C7 | |
| ~101.0 | C3 | |
| ~48.0 | CH₂ (acetic acid) | The methylene carbon attached to the nitrogen will be in the midfield region. |
| ~24.0 | CH₃ (acetamido) | The methyl carbon of the acetyl group will be in the upfield region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum provides information about the vibrational frequencies of bonds.
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3400-2400 | Broad, Strong | O-H stretch (carboxylic acid) | The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding.[10][11] |
| ~3300 | Medium | N-H stretch (amide) | The N-H stretch of a secondary amide appears in this region. |
| ~1720 | Strong | C=O stretch (carboxylic acid) | The carbonyl stretch of a carboxylic acid is a strong, sharp peak.[12] |
| ~1660 | Strong | C=O stretch (amide I band) | The amide I band (primarily C=O stretch) is a characteristic strong absorption. |
| ~1550 | Medium | N-H bend (amide II band) | The amide II band arises from a combination of N-H bending and C-N stretching. |
| ~1400 | Medium | O-H bend (carboxylic acid) | In-plane bending of the O-H group. |
| ~1250 | Medium | C-N stretch | Stretching vibration of the bond between the indole nitrogen and the acetic acid methylene group. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Record the transmittance or absorbance spectrum and identify the characteristic absorption bands.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z (amu) | Ion | Rationale and Plausible Fragmentation |
| 233.08 | [M+H]⁺ | Protonated molecular ion. |
| 215.07 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |
| 188.07 | [M+H - COOH]⁺ | Loss of the carboxylic acid group.[13] |
| 174.09 | [M+H - CH₂COOH]⁺ | Loss of the entire acetic acid side chain. |
| 132.08 | [Indole-4-amine]⁺ | Cleavage of the acetamido group. |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument to ensure efficient desolvation.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion.[14]
Plausible ESI-MS Fragmentation Pathway
Caption: A proposed fragmentation pathway for this compound in positive ion ESI-MS.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for the acquisition of this data. This guide is intended to be a valuable resource for scientists working with this compound, facilitating its unambiguous identification and characterization, and thereby supporting its potential applications in medicinal chemistry and drug discovery.
References
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Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023, October 10). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. (2021, September 24). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Synthesis and Infrared Spectra of Some Indole Compounds. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]
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Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000197). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]
-
IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved January 19, 2026, from [Link]
-
Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 19, 2026, from [Link]
-
Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
¹H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 19, 2026, from [Link]
-
Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]
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Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. (n.d.). Montclair State University Digital Commons. Retrieved January 19, 2026, from [Link]
-
Fragmentation in Mass Spectrometry. (2023, June 2). YouTube. Retrieved January 19, 2026, from [Link]
-
Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (2023, April 4). Journal of Applied Biology and Biotechnology. Retrieved January 19, 2026, from [Link]
-
¹H NMR spectra of the activating factor and synthetic indole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). University of Alabama at Birmingham. Retrieved January 19, 2026, from [Link]
-
¹³C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 19, 2026, from [Link]
-
Mass spectrometry: trouble with acetic acid fragmentation. (2013, December 6). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved January 19, 2026, from [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2026, January 14). JACS Au - ACS Publications. Retrieved January 19, 2026, from [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 19, 2026, from [Link]
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Chemical shifts. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]
-
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Methodological & Application
Introduction: Unveiling the Potential of a Novel Indole Acetic Acid Derivative
An In-Depth Guide to the In Vitro Characterization of 2-(4-acetamido-1H-indol-1-yl)acetic acid: A Putative Cyclooxygenase Inhibitor
This compound is a novel compound belonging to the indole acetic acid class of molecules. Its chemical architecture bears a strong resemblance to established non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and its prodrug, Acemetacin.[1][2] These drugs exert their therapeutic effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[3][4] Given this structural homology, it is hypothesized that this compound also functions as a COX inhibitor.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed in vitro assay protocols to rigorously test this hypothesis. We will detail the methodologies to determine the compound's inhibitory potency and selectivity against the two key COX isoforms, COX-1 and COX-2. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Scientific Rationale: The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins (PGs) from arachidonic acid.[5] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including protecting the gastrointestinal lining and maintaining renal blood flow.[6] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[6][7]
NSAIDs achieve their anti-inflammatory effects by blocking the active site of COX enzymes, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor to all other pro-inflammatory prostaglandins like PGE2.[8] An ideal NSAID would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects. Therefore, characterizing the inhibitory profile of this compound against both isoforms is a critical first step in evaluating its therapeutic potential.
Signaling Pathway: Arachidonic Acid Cascade
Caption: The COX signaling pathway, highlighting points of inhibition.
Protocol 1: Direct COX-1/COX-2 Enzymatic Inhibition Assay (Primary Screen)
This protocol describes a colorimetric assay to directly measure the inhibitory effect of the test compound on purified ovine COX-1 and human recombinant COX-2 enzymes. The assay measures the peroxidase activity of COX, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9]
Principle
The COX component of the enzyme converts arachidonic acid to PGG2. The peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is measured colorimetrically as the enzyme oxidizes TMPD, producing a colored product that can be quantified by absorbance at 590 nm. An inhibitor will reduce the rate of this color change.
Materials
-
COX-1 (ovine) and COX-2 (human, recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic Acid (substrate)
-
This compound (Test Compound)
-
Indomethacin or Celecoxib (Positive Controls)
-
DMSO (Vehicle)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-610 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a serial dilution of the Test Compound in DMSO. A typical starting range is 100 mM to 1 nM.
-
Prepare similar dilutions for positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition).
-
Prepare working solutions of enzymes, heme, TMPD, and arachidonic acid in Assay Buffer as per manufacturer recommendations (e.g., Cayman Chemical Assay Kit #760111).[9]
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Background: Assay Buffer, Heme (no enzyme).
-
100% Initial Activity (Vehicle Control): Assay Buffer, Heme, Enzyme, and DMSO.
-
Test Compound Wells: Assay Buffer, Heme, Enzyme, and serial dilutions of the Test Compound.
-
Positive Control Wells: Assay Buffer, Heme, Enzyme, and serial dilutions of the control inhibitor.
-
-
Perform the assay for COX-1 and COX-2 on separate plates or on different sections of the same plate.
-
-
Assay Procedure:
-
To the appropriate wells of the 96-well plate, add 150 µL of Assay Buffer and 10 µL of Heme.
-
Add 10 µL of the COX-1 or COX-2 enzyme solution to the "Initial Activity," "Test Compound," and "Positive Control" wells.
-
Add 10 µL of the appropriate Test Compound dilution, positive control dilution, or DMSO vehicle to the designated wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding 20 µL of TMPD solution followed immediately by 20 µL of Arachidonic Acid solution to all wells.
-
Shake the plate for 30 seconds and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.
-
Correct the rates by subtracting the average rate of the background wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]
Workflow: COX Enzymatic Inhibition Assay
Caption: General experimental workflow for the in vitro COX inhibition assay.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Immunoassay (Secondary Assay)
This protocol validates the findings from the primary enzymatic assay in a more physiologically relevant system by measuring the inhibition of PGE2 production in whole cells. A human cell line (e.g., A549 lung carcinoma cells or RAW 264.7 macrophage-like cells) is stimulated to induce COX-2 expression and PGE2 synthesis. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[10][11]
Principle
The competitive ELISA is based on the competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a microplate coated with an anti-PGE2 antibody. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. The reaction is visualized by adding a substrate that produces a colored product, which is measured spectrophotometrically.[11][12]
Materials
-
A549 cells (or other suitable cell line)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) for cell stimulation
-
Test Compound, Positive Controls, and DMSO
-
Phosphate Buffered Saline (PBS)
-
Commercial PGE2 ELISA Kit (e.g., from R&D Systems, RayBiotech, IBL-America)[11][12][13]
-
Cell culture plates (24- or 48-well)
-
CO2 incubator
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture A549 cells in standard conditions (37°C, 5% CO2).
-
Seed the cells into 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
The next day, replace the culture medium with fresh, serum-free medium containing serial dilutions of the Test Compound, positive controls, or DMSO vehicle.
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.[10]
-
Add a stimulating agent (e.g., IL-1β at 1 ng/mL) to all wells (except for unstimulated controls) to induce COX-2 expression and PGE2 production.
-
Incubate the plates for 16-24 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at low speed (e.g., 1000 x g for 10 minutes) to pellet any cells or debris.
-
The clarified supernatant is now ready for PGE2 analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
PGE2 ELISA Procedure:
-
Follow the specific instructions provided with the commercial PGE2 ELISA kit. A general procedure is as follows:[11][12]
-
Prepare a standard curve using the provided PGE2 standards.
-
Add standards, controls, and cell supernatant samples to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated PGE2 to all wells and incubate for the specified time (e.g., 2 hours at room temperature).
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate in the dark until color develops (typically 15-30 minutes).
-
Add the stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader at the specified wavelength (usually 450 nm).
-
Data Analysis
-
Generate a standard curve by plotting the absorbance of each standard versus its known concentration.
-
Use the standard curve to interpolate the concentration of PGE2 in each experimental sample.
-
Calculate the percent inhibition of PGE2 production for each inhibitor concentration relative to the stimulated vehicle control.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for the cell-based assay.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison of the compound's potency and selectivity.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental | Experimental | Calculated |
| Indomethacin (Non-selective Control)[2] | ~18 | ~26 | ~0.7 |
| Celecoxib (COX-2 Selective Control) | ~15,000 | ~40 | ~375 |
Note: IC50 values are illustrative and can vary based on specific assay conditions. The selectivity index provides a crucial measure of the compound's preference for inhibiting COX-2 over COX-1.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically determining its inhibitory potency against purified COX-1 and COX-2 enzymes and confirming these findings in a cell-based model of inflammation, researchers can effectively evaluate its potential as a novel anti-inflammatory agent. The resulting IC50 values and selectivity index will be critical for guiding further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy testing.
References
-
Wikipedia. (n.d.). Acemetacin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1981, Acemetacin. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Acemetacin?. Synapse. Retrieved from [Link]
-
Portanova, J. P., et al. (1996). Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin. British Journal of Pharmacology, 117(8), 1647-1654. Retrieved from [Link]
-
PharmaCompass. (n.d.). Acemetacin Drug Information. Retrieved from [Link]
-
Wang, Z., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 137-143. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2000). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Journal of Medicinal Chemistry, 43(15), 2860-2870. Retrieved from [Link]
-
ResearchGate. (n.d.). COX-I enzyme inhibitory assay of the tested compounds using indomethacin as a standard drug. Retrieved from [Link]
-
RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]
Sources
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Application Notes & Protocols for Cell-Based Assays of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Indole Acetic Acid Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous natural products and synthetic drugs.[1] A notable subset of this family, indole-3-acetic acid (IAA) and its derivatives, has garnered significant attention for a wide range of biological activities.[2][3] These compounds, structurally related to the plant hormone auxin, have demonstrated promising potential in oncology, immunology, and infectious disease research.[2][4] This document provides a comprehensive guide to the cell-based assay methods for evaluating the biological activity of a specific derivative, 2-(4-acetamido-1H-indol-1-yl)acetic acid .
While extensive biological data for this particular molecule is still emerging, the protocols outlined herein are based on established methodologies for analogous indole compounds.[2][5][6] These assays are designed to elucidate the compound's potential as an anti-proliferative, anti-inflammatory, and antimicrobial agent. The following sections offer detailed, step-by-step protocols, the scientific rationale behind each experimental choice, and frameworks for data interpretation.
Part 1: Anti-Proliferative and Cytotoxicity Assessment
A primary screening step for many novel chemical entities is to assess their effect on cell viability and proliferation, particularly in the context of cancer research. Indole derivatives have shown selective cytotoxicity against various cancer cell lines.[1][2] The MTT assay is a robust and widely used colorimetric method to quantify a compound's cytotoxic effects.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.[2][3] The amount of formazan produced is directly proportional to the number of viable cells. This formazan can be solubilized and quantified by measuring its absorbance, providing a sensitive measure of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Preparation: Prepare a series of dilutions of this compound from the stock solution in complete medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).[2]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[2][3] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[2]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 10 | 0.95 | 76.0% |
| 50 | 0.63 | 50.4% |
| 100 | 0.30 | 24.0% |
Part 2: Anti-Inflammatory Activity Assessment
Chronic inflammation is implicated in a multitude of diseases.[7] Indole-3-acetic acid has been shown to possess anti-inflammatory properties by attenuating the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[6] Key markers of this inflammatory response include the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Principle of Nitric Oxide (NO) Measurement (Griess Assay)
LPS stimulation of macrophages (such as the RAW264.7 cell line) induces the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production.[6] NO is a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and its absorbance can be measured to quantify NO production.
Signaling Pathway: LPS-Induced Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.
Detailed Protocol: Nitric Oxide Production Assay
Materials:
-
RAW264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 12-24 hours.[6] It's crucial to first perform a cytotoxicity assay (like MTT) to ensure the tested concentrations are non-toxic to the RAW264.7 cells.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 10-100 ng/mL) for an additional 24 hours in the presence of the compound.[6]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in each sample.
Data Presentation:
| Treatment Group | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Untreated) | 1.5 | - |
| LPS only (100 ng/mL) | 25.0 | 0% |
| LPS + Compound (10 µM) | 18.2 | 28.9% |
| LPS + Compound (50 µM) | 11.5 | 57.4% |
| LPS + Compound (100 µM) | 6.8 | 79.6% |
Part 3: Antimicrobial Activity Screening
Indole-based molecules have been explored for their antimicrobial properties.[5][8] A fundamental assay to determine a compound's antimicrobial efficacy is the measurement of its Minimum Inhibitory Concentration (MIC).
Principle of Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after overnight incubation.[5] The broth microdilution method is a common technique used to determine MIC values, allowing for the efficient screening of multiple compounds or concentrations.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)[5]
-
Sterile 96-well plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[5]
Data Presentation:
| Compound | Target Organism | MIC (µg/mL) |
| This compound | S. aureus | 12.5 |
| This compound | E. coli | >100 |
| Ciprofloxacin (Control) | S. aureus | 0.5 |
| Ciprofloxacin (Control) | E. coli | 0.25 |
References
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Title: Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors Source: RSC Publishing URL: [Link]
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Title: Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents Source: National Institutes of Health (NIH) URL: [Link]
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Title: Plant Indole-3-acetic acid ELISA Kit - 48 wells Source: Galen Molecular URL: [Link]
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Title: Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists Source: National Institutes of Health (NIH) URL: [Link]
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Title: Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney Source: MDPI URL: [Link]
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Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 Source: PubMed URL: [Link]
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Title: The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives Source: ResearchGate URL: [Link]
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Title: Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications Source: PubMed URL: [Link]
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Title: Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides Source: Open Research@CSIR-NIScPR URL: [Link]
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Title: Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells Source: MDPI URL: [Link]
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Title: this compound 50mg Source: Dana Bioscience URL: [Link]
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Application Notes and Protocols for the Evaluation of 2-(4-acetamido-1H-indol-1-yl)acetic acid as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2] This document provides a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of a novel indole-containing compound, 2-(4-acetamido-1H-indol-1-yl)acetic acid , as a potential anti-inflammatory agent. Given the novelty of this specific molecule, this guide is designed to provide researchers with a robust set of protocols and a logical workflow to thoroughly investigate its therapeutic potential, from initial synthesis to preclinical proof-of-concept. The methodologies detailed herein are grounded in established practices for anti-inflammatory drug discovery and are designed to be self-validating through the inclusion of appropriate controls and rigorous data analysis.
Introduction and Scientific Rationale
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] A primary therapeutic strategy involves the inhibition of key inflammatory mediators, notably prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2] While classic NSAIDs inhibit both isoforms, selective inhibition of the inducible COX-2 enzyme is often sought to reduce the gastrointestinal side effects associated with COX-1 inhibition.[1]
Indole derivatives have a rich history as anti-inflammatory agents.[1][2] The structural motif of this compound, featuring an N-substituted indole acetic acid core, suggests a plausible interaction with the active sites of COX enzymes and potential modulation of inflammatory signaling pathways.
This guide outlines a systematic approach to:
-
Synthesize the target compound.
-
Evaluate its in vitro inhibitory effects on key inflammatory markers.
-
Assess its efficacy in established in vivo models of acute inflammation and inflammatory pain.
Hypothesized Mechanism of Action
Based on its structural similarity to other indole-based anti-inflammatory drugs, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The acetic acid moiety may allow the compound to bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins.[2]
-
Modulation of Pro-Inflammatory Cytokine and Mediator Production: The compound may interfere with intracellular signaling pathways, such as the NF-κB pathway, leading to reduced production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in immune cells.[3][4]
The following experimental plan is designed to test these hypotheses.
Figure 1: Hypothesized anti-inflammatory signaling pathway.
Synthesis Protocol: A General Approach
The synthesis of N-substituted indole acetic acids can be achieved through various established methods.[5][6][7] A plausible route for this compound is outlined below.
Protocol 3.1: Synthesis of this compound
-
Acetylation of 4-aminoindole: To a solution of 4-aminoindole in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting 4-acetamidoindole.
-
N-Alkylation: To a solution of 4-acetamidoindole in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at 0°C. After stirring, add an alkylating agent such as ethyl bromoacetate. Allow the reaction to proceed until completion.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base like lithium hydroxide or sodium hydroxide in a mixture of THF, methanol, and water.[5]
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation: A Tiered Approach
A systematic in vitro evaluation is critical to determine the compound's mechanism of action and potency before proceeding to more complex in vivo studies.
Figure 2: Workflow for in vitro anti-inflammatory evaluation.
Protocol 4.1: Cell Viability Assay (MTT)
-
Rationale: To determine the concentration range of the test compound that is not cytotoxic to the cells used in subsequent assays.
-
Procedure:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[8]
-
Treat cells with various concentrations of the test compound (e.g., 1-100 µM) for 24 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Protocol 4.2: COX-1/COX-2 Inhibition Assay
-
Rationale: To directly measure the inhibitory effect of the compound on COX-1 and COX-2 enzymes and determine its selectivity.[9]
-
Procedure (using a colorimetric or fluorometric inhibitor screening kit): [10][11][12]
-
Prepare assay buffer, heme, and enzyme solutions (ovine COX-1 and human recombinant COX-2) as per the kit manufacturer's instructions.
-
In a 96-well plate, add assay buffer, heme, and enzyme to designated wells.
-
Add various concentrations of the test compound or a reference inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) to the inhibitor wells. Pre-incubate as recommended.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the absorbance or fluorescence kinetically using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).[9]
-
Protocol 4.3: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
-
Rationale: To assess the compound's ability to inhibit the production of NO, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for 24 hours to induce inflammation and NO production.[13][14]
-
Collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[8][15]
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification. Calculate the percentage inhibition of NO production and the IC50 value.
-
Protocol 4.4: Pro-inflammatory Cytokine Quantification by ELISA
-
Rationale: To measure the effect of the compound on the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), which orchestrate the inflammatory response.
-
Procedure:
-
Use the cell culture supernatants collected from the NO production assay (Protocol 4.3).
-
Quantify the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16][17][18][19]
-
Follow the manufacturer's protocol, which typically involves:
-
Adding supernatants and standards to antibody-precoated microplate wells.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring absorbance.
-
-
Calculate cytokine concentrations based on the standard curve and determine the percentage reduction compared to the LPS-only treated group.
-
Table 1: Hypothetical In Vitro Anti-Inflammatory Activity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | NO Production IC50 (µM) |
| Test Compound | 15.2 | 1.8 | 8.4 | 5.6 |
| Indomethacin | 0.1 | 1.2 | 0.08 | 3.1 |
| Celecoxib | >100 | 0.05 | >2000 | 25.4 |
In Vivo Evaluation: Assessing Efficacy in Animal Models
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacodynamics, and potential side effects in a whole-organism context.
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
-
Rationale: A widely used and highly reproducible model of acute inflammation to screen for the anti-inflammatory activity of novel compounds.[20][21][22][23][24] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) primarily mediated by prostaglandins.[20]
-
Procedure:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Divide animals into groups (n=6-8): Vehicle Control, Test Compound (multiple doses, e.g., 10, 30, 100 mg/kg, p.o.), and Positive Control (Indomethacin, 10 mg/kg, p.o.).
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[20][24]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23]
-
Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
-
Protocol 5.2: Acetic Acid-Induced Writhing Test in Mice
-
Rationale: A sensitive model to evaluate peripheral analgesic activity, particularly for compounds that inhibit prostaglandin synthesis.[25][26][27][28][29] Intraperitoneal injection of acetic acid causes pain by inducing the release of inflammatory mediators.
-
Procedure:
-
Acclimatize Swiss albino mice for one week and fast them overnight before the experiment.
-
Divide animals into groups (n=6-8): Vehicle Control, Test Compound (multiple doses), and Positive Control (Indomethacin, 10 mg/kg).
-
Administer the vehicle, test compound, or positive control (p.o. or i.p.).
-
After a pre-treatment period (e.g., 60 minutes for oral administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[25]
-
Immediately place each mouse in an individual observation chamber and count the total number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.
-
Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group.
-
Table 2: Hypothetical In Vivo Anti-Inflammatory Activity Data
| Treatment Group (mg/kg, p.o.) | Paw Edema Inhibition at 3h (%) | Writhing Inhibition (%) |
| Vehicle Control | 0% | 0% |
| Test Compound (10) | 25.4% | 30.1% |
| Test Compound (30) | 48.9% | 55.6% |
| Test Compound (100) | 65.2% | 72.8% |
| Indomethacin (10) | 70.5% | 78.4% |
Data Analysis and Interpretation
-
In Vitro Data: IC50 values should be calculated using non-linear regression analysis from concentration-response curves.[30][31]
-
In Vivo Data: Results should be expressed as the mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's or Tukey's test.[32][33][34] A p-value of <0.05 is typically considered statistically significant.
Conclusion
This document provides a structured, multi-tiered approach for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By following these detailed protocols, researchers can generate robust and reproducible data to elucidate the compound's mechanism of action, determine its potency and efficacy, and build a strong foundation for further preclinical development.
References
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Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
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Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. [Link]
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Mamun-Or-Rashid, et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy. [Link]
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Al-Sanea, M. M., et al. (2018). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1092, 453-458. [Link]
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]
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Kim, J., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC Musculoskeletal Disorders, 21(1), 108. [Link]
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National Cancer Institute Nanotechnology Characterization Laboratory. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI. [Link]
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Acetic acid-induced writhing method: Significance and symbolism. (2025). I.K. Press. [Link]
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Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity. [Link]
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Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology. [Link]
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Ask Ayurveda. (n.d.). Phytochemicals in Food - Indole-3-acetic acid. Ask Ayurveda. [Link]
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Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. JoVE. [Link]
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Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. [Link]
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Esteves-Souza, A., et al. (n.d.). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. SciSpace. [Link]
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Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. Assay Genie. [Link]
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Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2025). ResearchGate. [Link]
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Panthong, K., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand. [Link]
- Development of indole derivatives as inhibitors targeting STING-dependent inflamm
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2014). MDPI. [Link]
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Bullock, M. W., & Fox, S. W. (1951). A Convenient Synthesis of Indole-3-acetic Acids. Journal of the American Chemical Society, 73(11), 5155-5157. [Link]
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The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (n.d.). Jurnal Kedokteran Brawijaya. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Antibodies.com. (n.d.). Multiplex Human Cytokine ELISA Kit (Pro-inflammatory Cytokines). Antibodies.com. [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry. [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). Journal of Parenteral and Enteral Nutrition. [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2016). Molecules. [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
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Indole-3-acetic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Evaluating the Effects of Full-Fat Yogurt Consumption on Circulating Inflammatory Biomarkers and Ex Vivo Peripheral Blood Mononuclear Cell Inflammatory Responses in a Randomized-Controlled Crossover Trial. (2021). MDPI. [Link]
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Towards an Inflammation Simulation Model: Development and Validation of a Mathematical Model of the Human Inflammatory Response to Acute and Prolonged Lipopolysaccharide Exposure. (n.d.). PAGE Meeting. [Link]
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Application Notes and Protocols for the Investigation of 2-(4-acetamido-1H-indol-1-yl)acetic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant therapeutic value[1]. In oncology, indole derivatives have emerged as a promising class of small molecules with diverse mechanisms of antitumor activity[2][3]. These compounds have been shown to modulate critical cellular processes including cell proliferation, apoptosis, and angiogenesis by interacting with a variety of molecular targets[2][3]. The unique chemical properties of the indole ring system allow for extensive functionalization, enabling the generation of vast chemical libraries with the potential for novel anticancer agents. This document provides a comprehensive guide for the investigation of a novel indole derivative, 2-(4-acetamido-1H-indol-1-yl)acetic acid , as a potential candidate for cancer therapy. While specific biological data for this compound is not yet extensively documented in publicly available literature, the protocols and methodologies outlined herein provide a robust framework for its synthesis, in vitro evaluation, and in vivo efficacy testing.
Synthesis of this compound
The synthesis of N-alkylated indole acetic acid derivatives can be achieved through various established methods[4][5]. A common approach involves the N-alkylation of the indole ring with a suitable haloacetic acid ester, followed by hydrolysis to the corresponding carboxylic acid.
Proposed Synthesis Route:
A plausible synthetic route for this compound is outlined below. This method is based on standard procedures for the N-alkylation of indoles[4][5].
Step 1: N-Alkylation of 4-acetamidoindole
In a suitable solvent such as dimethylformamide (DMF), 4-acetamidoindole is treated with a base, for instance, sodium hydride (NaH), to deprotonate the indole nitrogen. Subsequently, an ethyl haloacetate, such as ethyl bromoacetate, is added to the reaction mixture, leading to the formation of ethyl 2-(4-acetamido-1H-indol-1-yl)acetate.
Step 2: Hydrolysis to this compound
The resulting ester from Step 1 is then subjected to hydrolysis, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF), methanol, and water[1]. Acidification of the reaction mixture then yields the final product, this compound.
Hypothesized Mechanism of Action
Indole derivatives exert their anticancer effects through a multitude of mechanisms[2][3]. Based on the structural features of this compound, several potential mechanisms of action can be hypothesized. The presence of the indole core and the acetic acid moiety suggests potential interactions with various cellular targets.
Potential Signaling Pathways Targeted by Indole Derivatives:
Indole compounds have been reported to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways[2]. These pathways are crucial for cell growth, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.
Caption: Hypothesized signaling pathways targeted by this compound.
In Vitro Evaluation Protocols
A systematic in vitro evaluation is crucial to determine the anticancer potential of a novel compound. The following protocols provide a detailed methodology for assessing the cytotoxicity, and elucidating the mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
Caption: A comprehensive workflow for the in vitro evaluation of novel anticancer compounds.
Cytotoxicity Assays (MTT and SRB)
The initial step is to assess the cytotoxic effects of the compound on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are widely used for this purpose[6][7].
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: IC50 Values
The cytotoxic activity of this compound should be determined across a panel of cancer cell lines to assess its spectrum of activity. The results can be summarized in a table.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Experimental Data |
| MDA-MB-231 | Breast | Experimental Data |
| A549 | Lung | Experimental Data |
| HCT116 | Colon | Experimental Data |
| HepG2 | Liver | Experimental Data |
| PC-3 | Prostate | Experimental Data |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
To determine if the compound induces apoptosis, flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining is a standard method[6].
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
To investigate the effect of the compound on cell cycle progression, PI staining followed by flow cytometry is employed[8].
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell signaling pathways[6].
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
In Vivo Efficacy Studies
Promising results from in vitro studies warrant further investigation in animal models to assess the in vivo efficacy and safety of the compound.
Xenograft Mouse Model
A xenograft mouse model is a standard preclinical model to evaluate the antitumor activity of a novel compound[9].
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomly assign mice to treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal or oral) at various doses.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, western blotting).
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Experimental Data | - |
| Compound X | 10 | Experimental Data | Calculated Data |
| Compound X | 25 | Experimental Data | Calculated Data |
| Compound X | 50 | Experimental Data | Calculated Data |
Conclusion
The indole scaffold represents a rich source for the discovery of novel anticancer agents. The compound this compound, as a new chemical entity, warrants a thorough investigation of its therapeutic potential. The application notes and protocols detailed in this document provide a comprehensive and scientifically rigorous framework for researchers to systematically evaluate its synthesis, in vitro cytotoxicity, mechanism of action, and in vivo efficacy. The successful execution of these studies will be instrumental in determining the future of this compound as a potential candidate for cancer therapy.
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Unlocking the Therapeutic Potential of 2-(4-acetamido-1H-indol-1-yl)acetic acid: A Guide for Drug Discovery
Introduction: The Promise of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions allow for the design of potent and selective modulators of diverse biological targets. Within this esteemed class, indole-1-acetic acid derivatives have emerged as particularly fruitful starting points for drug discovery, yielding compounds with anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a specific, yet underexplored, member of this family: 2-(4-acetamido-1H-indol-1-yl)acetic acid . While direct biological data for this compound is limited, its structural features—a combination of the indole-1-acetic acid core and a 4-acetamido substitution—suggest a high probability of interesting pharmacological activities. This guide will, therefore, serve as a roadmap for its systematic investigation, from hypothesized mechanisms of action to detailed, actionable experimental protocols.
Hypothesized Therapeutic Landscapes
Based on the established activities of structurally related indole derivatives, we can postulate several promising therapeutic avenues for this compound. The presence of the acetamido group, in particular, may confer unique properties and target interactions.
-
Oncology: The indole scaffold is a common feature in many anticancer agents.[5][6] Furthermore, derivatives of indole acetic acid have been shown to inhibit ectonucleotidases, enzymes that are overexpressed in the tumor microenvironment and contribute to immune evasion.[4] The acetamido moiety could enhance interactions with the active sites of these or other cancer-related enzymes.
-
Inflammation and Autoimmune Diseases: Indole-1-acetic acid derivatives have been explored as anti-inflammatory agents.[7] A key target in allergic inflammation is the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), and several indole-based compounds are potent CRTH2 antagonists.[8][9] The structural features of our lead compound make it a prime candidate for investigation in this area.
-
Infectious Diseases: The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1][2] A systematic evaluation of this compound against a panel of pathogenic bacteria and fungi is therefore a logical and promising starting point.
-
Metabolic Disorders: A noteworthy application of indole derivatives is in the management of diabetic complications through the inhibition of aldose reductase.[3] This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of these complications.
Proposed Drug Discovery and Evaluation Workflow
To systematically explore the therapeutic potential of this compound, a tiered screening cascade is proposed. This workflow is designed to efficiently identify and characterize its biological activities, starting with broad, high-throughput in vitro screens and progressing to more focused mechanistic studies.
Caption: Proposed workflow for the discovery and evaluation of this compound.
Experimental Protocols
The following protocols are foundational for the initial characterization of this compound. They are designed to be robust and adaptable, providing a solid starting point for any research laboratory.
Protocol 1: Synthesis of this compound
Step 1: Acetylation of 4-aminoindole
-
To a solution of 4-aminoindole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(1H-indol-4-yl)acetamide.
Step 2: N-Alkylation of N-(1H-indol-4-yl)acetamide
-
To a solution of N-(1H-indol-4-yl)acetamide in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C.
-
Stir the mixture for a short period to allow for the formation of the indolide anion.
-
Add ethyl bromoacetate (or a similar alkylating agent) dropwise and allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the ethyl 2-(4-acetamido-1H-indol-1-yl)acetate with an appropriate solvent.
-
Purify the ester by column chromatography.
-
Hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF, methanol, and water.[10]
-
Acidify the reaction mixture to precipitate the final product, this compound.
-
Filter, wash with water, and dry the product. Characterize by NMR, mass spectrometry, and determine purity by HPLC.
Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[13][14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Bacterial inoculum standardized to a 0.5 McFarland standard.
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 4: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[16][17]
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete DMEM medium.
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent system.
-
96-well microplates.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated group. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cell death.[16]
Data Presentation and Interpretation
For each assay, it is crucial to present the data clearly and perform appropriate statistical analysis.
Table 1: Hypothetical Primary Screening Results for this compound
| Assay Type | Target/Cell Line | Endpoint | Result (IC50/MIC) | Positive Control | Control Result |
| Anticancer | MCF-7 | Cell Viability | 15 µM | Doxorubicin | 0.5 µM |
| A549 | Cell Viability | 25 µM | Doxorubicin | 0.8 µM | |
| Antimicrobial | S. aureus | Growth Inhibition | 32 µg/mL | Vancomycin | 2 µg/mL |
| E. coli | Growth Inhibition | >128 µg/mL | Ciprofloxacin | 0.5 µg/mL | |
| Anti-inflammatory | RAW 264.7 | NO Inhibition | 10 µM | Dexamethasone | 1 µM |
Potential Mechanisms of Action and Further Investigations
Should the primary screening yield promising results, the next logical step is to delve into the mechanism of action. Based on the activities of related compounds, several hypotheses can be explored.
Caption: Hypothesized mechanisms of action and therapeutic applications.
Further investigations should include:
-
Enzymatic Assays: Directly measure the inhibitory activity against purified enzymes like aldose reductase[18][19] and ectonucleotidases.[20]
-
Receptor Binding and Functional Assays: For targets like CRTH2, perform radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP inhibition or calcium mobilization).[21]
-
Electrophysiology: To investigate effects on ion channels like Nav1.2, patch-clamp electrophysiology is the gold standard.[22][23]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs to understand the contribution of different structural motifs to the observed activity and to optimize potency and selectivity.[24]
-
In Vivo Models: Once a potent and selective compound with a clear mechanism of action is identified, evaluation in relevant animal models of disease is essential.[7]
Conclusion
This compound represents a molecule of significant, yet untapped, potential in drug discovery. Its privileged indole-1-acetic acid scaffold, combined with a 4-acetamido substitution, positions it as a promising candidate for a range of therapeutic applications, from oncology to inflammatory diseases. The systematic application of the screening cascade and detailed protocols outlined in this guide will enable researchers to thoroughly investigate its biological activities, elucidate its mechanism of action, and ultimately determine its potential as a novel therapeutic agent.
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Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - Frontiers. [Link]
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Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - NIH. [Link]
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Discovery of positive modulators for treating SCN2A-related disorders such as autism spectrum disorder - Cellectricon. [Link]
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Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC - NIH. [Link]
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Application Notes & Protocols: A Framework for the Preclinical Evaluation of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Introduction: The compound 2-(4-acetamido-1H-indol-1-yl)acetic acid (CAS No: 1573548-32-9) is a novel small molecule built upon an indole scaffold.[1] The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Notably, the indole-acetic acid moiety is characteristic of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin and Etodolac, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] This structural similarity suggests that this compound may possess anti-inflammatory properties.
This document provides a comprehensive experimental framework for the initial preclinical evaluation of this compound. The protocols herein are designed to systematically investigate its potential mechanism of action, pharmacological efficacy, and preliminary drug-like properties. The overarching strategy is to progress from high-throughput in vitro assays to more complex cell-based and in vivo models, ensuring a logical, data-driven approach to candidate validation.
Section 1: Global Experimental Strategy
The preclinical evaluation of a novel chemical entity requires a multi-stage approach. Our strategy is designed to first establish biological activity and mechanism of action at the molecular and cellular level, followed by an assessment of efficacy in a relevant animal model. Concurrently, we will evaluate its fundamental pharmacokinetic properties to ensure the compound has the potential to be a viable drug candidate.
Figure 1: High-level experimental workflow for the preclinical evaluation of the target compound.
Section 2: Synthesis and Physicochemical Characterization
While various methods for the synthesis of indole-acetic acid derivatives exist, a common approach involves the N-alkylation of the indole nitrogen.[3][4] For this compound, a plausible route would involve the reaction of 4-acetamido-indole with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions, followed by saponification of the resulting ester to yield the desired carboxylic acid.
Post-synthesis, the compound must be rigorously characterized to confirm its identity and purity (>95%):
-
Structure Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Physical Properties: Melting point, appearance, and solubility in relevant solvents (DMSO, ethanol, aqueous buffers).
Section 3: In Vitro Pharmacological Evaluation
This phase aims to test the primary hypothesis: that the compound functions as an anti-inflammatory agent by inhibiting prostaglandin synthesis.
Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
Inflammation is a complex process involving multiple mediators.[5] NSAIDs primarily function by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins (PGs).[6] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key goal in modern NSAID development to minimize gastrointestinal side effects.
Figure 2: The arachidonic acid cascade and the potential inhibitory role of the test compound.
Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay
-
Principle: This assay quantifies the peroxidase activity of COX enzymes. The reaction between PGG₂, formed by the oxygenation of arachidonic acid, and a probe (e.g., Amplex Red) generates a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.
-
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Amplex Red reagent and HRP (detection)
-
Heme (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compound, reference inhibitors (Celecoxib for COX-2, SC-560 for COX-1), and vehicle (DMSO)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In a 96-well black plate, add buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound, reference inhibitor, or vehicle to the respective wells and incubate for 10 minutes at 37°C.
-
Add the Amplex Red reagent/HRP solution.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately read the fluorescence (Ex/Em ~540/590 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Activity: Inhibition of Prostaglandin E2 (PGE₂) Production
Enzymatic assays are essential but do not account for cell penetration or intracellular drug distribution.[6] A cell-based assay provides a more physiologically relevant system to confirm the compound's activity.
Protocol 2: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, induces the expression of COX-2 in macrophages, leading to a surge in PGE₂ production. The concentration of PGE₂ in the cell culture supernatant is measured by ELISA.[7]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound, reference inhibitor (Indomethacin), and vehicle (DMSO)
-
PGE₂ ELISA kit
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh serum-free DMEM.
-
Pre-treat cells with various concentrations of the test compound or Indomethacin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should be included.
-
Collect the cell culture supernatant.
-
Quantify the PGE₂ concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[8]
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the remaining cells to rule out cytotoxicity as the cause of reduced PGE₂ levels.
-
-
Data Analysis:
-
Calculate the concentration of PGE₂ for each condition.
-
Normalize the results, setting the LPS-stimulated vehicle group as 100% production.
-
Plot percent inhibition of PGE₂ production versus log[concentration] to determine the IC₅₀ value.
-
| Parameter | Test Compound | Indomethacin (Ref.) | Celecoxib (Ref.) |
| COX-1 IC₅₀ (µM) | [Experimental Value] | 0.1 | 15 |
| COX-2 IC₅₀ (µM) | [Experimental Value] | 0.5 | 0.05 |
| Selectivity Index (COX-1/COX-2) | [Calculated Value] | 0.2 | 300 |
| PGE₂ Inhibition IC₅₀ (µM) | [Experimental Value] | 0.3 | 0.08 |
| Table 1: Example data table for summarizing in vitro anti-inflammatory activity. |
Section 4: In Vitro ADME & Toxicology Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity, is crucial for mitigating the risk of late-stage drug development failure.[9][10]
Key ADME Assays
-
Aqueous Solubility: Measured using nephelometry or UV spectroscopy in a phosphate-buffered saline (PBS) solution. Poor solubility can hinder absorption.
-
Membrane Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is a high-throughput method to predict passive intestinal absorption.[11]
-
Metabolic Stability: The compound is incubated with liver microsomes (containing key metabolic enzymes like Cytochromes P450) and NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its half-life (t½).
-
Plasma Protein Binding: Determined by equilibrium dialysis. High plasma protein binding can limit the amount of free drug available to exert its effect.
Preliminary Toxicology
Protocol 3: In Vitro Cytotoxicity Assay
-
Principle: To assess the general toxicity of the compound on a standard cell line, often a hepatic line like HepG2, as the liver is a primary site of drug metabolism and potential toxicity.
-
Materials:
-
HepG2 human hepatoma cell line
-
MEM, FBS, Penicillin-Streptomycin
-
Test compound, positive control (e.g., Doxorubicin), and vehicle (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well white plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated cells (100% viability).
-
Plot percent viability versus log[concentration] to determine the CC₅₀ (50% cytotoxic concentration).
-
Section 5: In Vivo Efficacy Model
Positive in vitro data must be validated in a living system. Animal models of inflammation are vital for this step.[12][13]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a classic and well-characterized model of acute inflammation.[14] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be measured by plethysmometry.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
1% Carrageenan solution in sterile saline
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Digital Plethysmometer
-
-
Procedure:
-
Acclimatize animals for at least 3 days before the experiment.
-
Fast animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat (V₀).
-
Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percent inhibition of edema for each group relative to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Compare the mean edema inhibition between groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered significant.
-
Section 6: Conclusion and Forward Look
This structured experimental design provides a robust pathway for the initial evaluation of this compound. The data generated will establish whether the compound has a viable anti-inflammatory profile, elucidate its primary mechanism of action, and provide a preliminary assessment of its drug-like properties. Positive results from this cascade—specifically, potent and selective COX-2 inhibition, good cellular activity, a clean preliminary safety profile, and significant efficacy in the paw edema model—would provide a strong rationale for advancing the compound into more comprehensive preclinical studies, including pharmacokinetic profiling and chronic inflammation models.[15][16]
References
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- ADME Tox Studies: Shaping Drug Development Pathways | Biotechfarm.
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- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen.
- Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
- ADME/Tox Studies Solutions for Drug Development - Revvity.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central.
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- ADME/Toxicity - Drug Discovery - Promega Corporation.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Small-molecule pharmacokinetic: Significance and symbolism.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
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- Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC - NIH.
- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources.
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- Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to.
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- Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC - NIH.
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- Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation - PMC.
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- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central.
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Application Note & Protocols for the Quantification of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for 2-(4-acetamido-1H-indol-1-yl)acetic acid
This compound is an indole derivative with potential applications in pharmaceutical and life sciences research. As with any compound under investigation for therapeutic or biological activity, the ability to accurately and reliably quantify its concentration in various matrices is paramount. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodologies described herein are designed to be robust, reproducible, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The choice between these techniques will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Compound Profile:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 1573548-32-9[4] |
| Molecular Formula | C₁₂H₁₂N₂O₃[4] |
| Molecular Weight | 232.23 g/mol [4] |
| Chemical Structure | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O[4] |
Part 1: High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulations. The indole moiety of the molecule is expected to exhibit significant UV absorbance and fluorescence, providing good sensitivity with these detection methods.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is chosen as it is a versatile stationary phase for separating moderately polar compounds like the target analyte. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure good peak shape and resolution from potential impurities. The addition of a small amount of acid (acetic acid or formic acid) to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group on the analyte, leading to better retention and symmetrical peaks.[5]
-
Detection:
-
UV Detection: The indole ring system has strong UV absorbance. A wavelength of approximately 280 nm is a good starting point for detection, which can be optimized by running a UV scan of a standard solution.
-
Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection is recommended. The indole ring is naturally fluorescent.[6][7] Typical excitation and emission wavelengths for indole derivatives are around 280 nm and 350 nm, respectively.[5][7]
-
Experimental Workflow: HPLC-UV/FLD
Sources
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- 2. database.ich.org [database.ich.org]
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- 7. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-acetamido-1H-indol-1-yl)acetic acid. The compound, a substituted indole acetic acid derivative, is of interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive protocol, from sample and standard preparation to chromatographic conditions and data analysis. The methodology is designed to be accessible to researchers, scientists, and drug development professionals, offering a reliable analytical tool for purity assessment, stability studies, and quantification in various sample matrices. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction
This compound is a synthetic indole derivative with a molecular formula of C12H12N2O3[1][2]. The indole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds[3]. As with any compound intended for pharmaceutical research, the development of a reliable analytical method for its quantification and purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy[4][5]. This application note describes a reverse-phase HPLC (RP-HPLC) method with UV detection for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for a range of applications in a drug development setting.
Physicochemical Properties of the Analyte
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column and mobile phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H12N2O3 | [1][2] |
| Molecular Weight | 232.24 g/mol | [2] |
| CAS Number | 1573548-32-9 | [2][6] |
| SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O | [1] |
| InChI Key | VPHYPSQYMVEFCA-UHFFFAOYSA-N | [1] |
HPLC Method and Protocol
The following section details the optimized HPLC method for the analysis of this compound. The rationale behind the selection of each parameter is provided to ensure a thorough understanding of the analytical process.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: A well-characterized reference standard of this compound with a known purity.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in Table 2.
Table 2: Optimized HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and peak shape for indole derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% B | A gradient elution is employed to ensure the elution of the analyte in a reasonable time with good peak shape and to remove any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | The indole chromophore exhibits strong UV absorbance around this wavelength, providing good sensitivity. |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: High-level workflow for the HPLC analysis of this compound.
Step-by-Step Protocol
1. Mobile Phase Preparation:
- Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
- Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
2. Standard Solution Preparation:
- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Sample Preparation:
- The sample preparation will depend on the matrix. For a bulk drug substance, a procedure similar to the stock standard preparation can be followed. For formulated products or biological matrices, appropriate extraction or dilution steps will be necessary to bring the analyte concentration within the calibration range and remove interfering substances.
4. HPLC System Setup and Analysis:
- Set up the HPLC system with the chromatographic conditions specified in Table 2.
- Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
- Create a sequence including injections of the diluent (as a blank), the working standard solutions, and the prepared samples.
- Inject the solutions and collect the chromatograms.
Data Analysis and Quantification
The quantification of this compound is performed using an external standard method.
-
Calibration Curve:
-
Integrate the peak corresponding to the analyte in the chromatograms of the working standard solutions.
-
Plot a graph of the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis on the data points. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
-
-
Sample Quantification:
-
Integrate the peak corresponding to the analyte in the sample chromatograms.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the final concentration of the analyte in the original sample by applying the appropriate dilution factors used during sample preparation.
-
Method Validation (Self-Validating System)
To ensure the trustworthiness and reliability of the analytical method, a validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are outlined below.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm the homogeneity of the analyte peak. | To demonstrate that the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | To demonstrate that the method's response is directly proportional to the concentration of the analyte. |
| Accuracy | The recovery should be within 98.0% to 102.0% at three different concentration levels. | To assess the closeness of the test results obtained by the method to the true value. |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0%. | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | To determine the lowest concentration of the analyte that can be reliably detected and quantified. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition. | To demonstrate the reliability of the method with respect to deliberate variations in method parameters. |
Conclusion
This application note provides a comprehensive and scientifically sound HPLC-UV method for the quantitative analysis of this compound. The detailed protocol, explanation of experimental choices, and inclusion of method validation parameters ensure that the method is robust, reliable, and fit for purpose in a research and drug development environment. The provided workflow and step-by-step instructions should enable researchers to implement this method effectively for their analytical needs.
References
-
Tiwari, G., Tiwari, R., Pandey, S., & Pandey, P. (2013). Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. Journal of Planar Chromatography-Modern TLC, 26(5), 428-434. [Link]
-
Novák, O., Hényková, E., Sairanen, I., Kowalczyk, M., Pospíšil, T., & Ljung, K. (2012). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. The Plant Journal, 72(6), 1049-1059. [Link]
-
Martens, D. A., & Frankenberger, W. T. (1990). Method for the determination of indole-3-acetic acid and related compounds of L-tryptophan catabolism in soils. Soil Science, 150(1), 263-270. [Link]
-
Tien, T. M., Gaskins, M. H., & Hubbell, D. H. (1979). Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. Applied and Environmental Microbiology, 37(5), 1016-1024. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 269-281. [Link]
-
Molbase. (n.d.). 2-(4-acetamidophenyl)acetic acid. [Link]
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PubChemLite. (n.d.). This compound. [Link]
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Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 316-324. [Link]
-
PubChem. (n.d.). 2-[4-(aminomethyl)-1H-indol-3-yl]acetic acid. [Link]
-
Bruno, O., Brullo, C., et al. (2015). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 58(10), 4264-4281. [Link]
-
Taha, M., Ismail, N. H., et al. (2017). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 7(57), 35947-35957. [Link]
-
El-Hashash, M. A., El-Naggar, M. A., & El-Sawy, E. R. (2013). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. International Journal of Basic and Applied Sciences, 2(2), 157-164. [Link]
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Application Notes and Protocols for Antimicrobial Studies of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Introduction: The Untapped Potential of Indole Acetic Acid Derivatives in an Era of Antimicrobial Resistance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1][2] From the essential amino acid tryptophan to potent anti-inflammatory drugs like Indomethacin, the versatility of the indole ring is well-established.[1][3] In the urgent search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, indole derivatives have emerged as a promising class of compounds.[4][5] Studies have revealed that various substituted indoles exhibit potent activity against a wide spectrum of bacteria, including notoriously difficult-to-treat species like methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii.[4][5]
While much of the research has focused on modifications at the 2, 3, and 5 positions of the indole ring, the potential of N-1 substituted analogs, such as those derived from indole-1-acetic acid, remains an area ripe for exploration. This document provides a detailed guide for the investigation of a novel compound, 2-(4-acetamido-1H-indol-1-yl)acetic acid , as a potential antimicrobial agent. The 4-acetamido substitution introduces a functional group that could significantly influence the molecule's electronic properties, solubility, and interaction with biological targets.
These application notes are designed for researchers, scientists, and drug development professionals. They provide not just step-by-step protocols but also the scientific rationale behind the experimental design, empowering researchers to not only generate robust data but also to understand and interpret it in the broader context of antimicrobial drug discovery. We will proceed under the hypothesis that like other indole derivatives, this compound may exert its antimicrobial effect through mechanisms such as bacterial membrane disruption or inhibition of critical cellular processes.[6]
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial evaluation of any potential antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for this primary assessment.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7] The broth microdilution method is a standardized, high-throughput technique to determine MIC values.
Rationale for Experimental Choices:
-
Method: Broth microdilution is preferred over disk diffusion for novel compounds as it provides a quantitative measure of potency (a concentration value) rather than a qualitative zone of inhibition. This is crucial for structure-activity relationship (SAR) studies.
-
Medium: Mueller-Hinton Broth (MHB) is the internationally recommended medium for routine susceptibility testing of non-fastidious bacteria, ensuring consistency and comparability of results.
-
Bacterial Inoculum: Standardization of the bacterial inoculum to approximately 5 x 10^5 colony-forming units (CFU)/mL is critical. A lower inoculum may overestimate potency, while a higher one can underestimate it.
Step-by-Step Methodology:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A typical concentration is 10 mg/mL. Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the bacteria.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be broad initially (e.g., 256 µg/mL to 0.5 µg/mL) to capture the MIC.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the final bacterial concentration to the target of 5 x 10^5 CFU/mL and halves the compound concentration.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB with the compound but no bacteria).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed by eye or with a microplate reader.
-
Workflow for MIC Determination
Caption: Workflow for MIC Assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Rationale for Experimental Choices:
-
Method: This is a direct extension of the MIC assay. By sub-culturing from the clear wells of the MIC plate, we can determine if the bacteria were merely inhibited or actively killed.
-
Kill Threshold: The 99.9% kill threshold is the standard definition for bactericidal activity, providing a stringent and accepted endpoint.
Step-by-Step Methodology:
-
Following MIC Determination:
-
Identify the wells from the completed MIC assay that show no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
-
Sub-culturing:
-
From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Also, plate an aliquot from the positive control well (diluted 1:100 to get countable colonies) to confirm the initial inoculum count.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
Count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. For an initial inoculum of 5 x 10^5 CFU/mL, a 99.9% reduction means ≤ 500 CFU/mL would remain. In a 10 µL spot, this corresponds to ≤ 5 colonies.
-
Part 2: Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the activity of this compound against different bacterial strains and established antibiotics.
Table 1: Example Antimicrobial Activity Data
| Compound/Drug | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| This compound | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (≤4) |
| This compound | E. coli ATCC 25922 | 16 | >128 | Bacteriostatic (>4) |
| This compound | MRSA ATCC 43300 | 8 | 32 | Bactericidal (≤4) |
| Vancomycin (Control) | S. aureus ATCC 29213 | 1 | 2 | Bactericidal (≤4) |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal (≤4) |
Interpreting the MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the concentration required to kill the bacteria is not much higher than the concentration needed to inhibit its growth.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound primarily inhibits growth, and much higher concentrations are needed for a killing effect.
Part 3: Investigating the Mechanism of Action
Understanding how a compound works is a critical next step in its development. For indole derivatives, membrane disruption is a frequently cited mechanism.[6]
Hypothesized Mechanism: The amphipathic nature of many indole derivatives allows them to insert into the bacterial cell membrane. This can disrupt the membrane's structural integrity and electrochemical potential, leading to leakage of cellular contents and cell death.
Proposed Mechanism of Action
Caption: Potential Mechanism of Action for Indole Derivatives.
Protocol 3: Cell Membrane Permeability Assay
This assay uses a fluorescent dye to assess membrane integrity. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces brightly.
Step-by-Step Methodology:
-
Bacterial Preparation:
-
Grow a mid-log phase culture of the test bacteria (e.g., S. aureus) and wash twice with PBS to remove media components.
-
Resuspend the bacterial pellet in PBS to an OD600 of 0.5.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a positive control (e.g., 70% ethanol) and a negative control (PBS).
-
Add propidium iodide to all wells to a final concentration of 5 µM.
-
-
Measurement and Analysis:
-
Immediately measure fluorescence (Excitation ~535 nm, Emission ~617 nm) over time (e.g., every 5 minutes for 1 hour) using a plate reader.
-
An increase in fluorescence in the compound-treated wells compared to the negative control indicates membrane damage.
-
Conclusion and Future Directions
This guide provides a foundational framework for the antimicrobial evaluation of this compound. The protocols are designed to be robust, reproducible, and grounded in established microbiological principles. Initial MIC and MBC data will quickly establish the compound's spectrum of activity and potency.
Should the compound show promising activity (e.g., MIC ≤ 16 µg/mL), further research should focus on:
-
Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines (e.g., HEK293, HepG2) to determine its selectivity index (SI). A high SI is crucial for a viable drug candidate.
-
Anti-Biofilm Activity: Many chronic infections are biofilm-related. Assessing the compound's ability to prevent biofilm formation or eradicate established biofilms would be a significant finding.[5][8]
-
Resistance Development Studies: Performing serial passage experiments to determine the frequency at which bacteria develop resistance to the compound.
-
In Vivo Efficacy: Progressing to animal models of infection to assess the compound's therapeutic potential in a physiological context.[9]
By systematically applying these protocols and interpretive frameworks, researchers can thoroughly elucidate the antimicrobial potential of this compound and contribute valuable knowledge to the critical pipeline of new anti-infective agents.
References
-
Rehman, A. U., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]
-
Kumar, S., & Singh, P. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. Available at: [Link]
-
Hu, Y., et al. (2021). Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. American Society for Microbiology. Available at: [Link]
-
El-Din, N. S. (1999). Synthesis and antibacterial activity of some indole acetic acid derivatives. Acta Pharmaceutica. Available at: [Link]
-
Singh, P., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Yildirim, S., et al. (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Tropical Journal of Pharmaceutical Research. Available at: [Link]
-
Li, H., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. ACS Publications. Available at: [Link]
-
Wang, D., et al. (2021). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]
-
Patel, K. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]
-
Bruno, O., et al. (2015). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics? Burns. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. Available at: [Link]
-
El-Sayed, W. A., & Ali, O. M. (2013). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. International Journal of Basic and Applied Sciences. Available at: [Link]
-
Bjarnsholt, T., et al. (2015). Antibiofilm Properties of Acetic Acid. Advances in Wound Care. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. jddtonline.info [jddtonline.info]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antibiofilm Properties of Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-acetamido-1H-indol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions in a user-friendly question-and-answer format.
I. Synthesis Overview and Key Challenges
The synthesis of this compound typically involves a two-step process: the N-alkylation of 4-acetamidoindole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. While seemingly straightforward, this synthesis pathway is fraught with potential challenges, primarily revolving around regioselectivity during the alkylation step and ensuring complete hydrolysis without unwanted side reactions.
The indole nucleus has two main nucleophilic centers: the N1-position and the C3-position. The C3 position is often more nucleophilic, which can lead to undesired C-alkylation competing with the desired N-alkylation.[1][2] Controlling the reaction conditions to favor the formation of the N-alkylated product is paramount for a successful synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method involves a two-step sequence:
-
N-Alkylation: 4-acetamidoindole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a base to form ethyl 2-(4-acetamido-1H-indol-1-yl)acetate.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to yield the final carboxylic acid product.[3][4]
Q2: What are the critical parameters to control during the N-alkylation step?
The key to a successful N-alkylation of an indole is to maximize the nucleophilicity of the indole nitrogen while minimizing the reactivity of the C3 position. The choice of base and solvent is crucial. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic and effective combination.[2] The strong base ensures complete deprotonation of the indole nitrogen, forming the indolate anion, which is a much stronger nucleophile and favors attack at the N1 position.[1]
Q3: I am observing a significant amount of C3-alkylated byproduct. How can I improve N-selectivity?
Competition between N- and C3-alkylation is a frequent hurdle. Here are several strategies to enhance N-selectivity:
-
Ensure Complete Deprotonation: Incomplete deprotonation of the indole nitrogen leaves the neutral indole to react, which can favor C3-alkylation.[1] Using a slight excess of a strong base like NaH can help drive the deprotonation to completion.
-
Choice of Base and Counter-ion: The nature of the cation from the base can influence the reaction's regioselectivity. Experimenting with different bases such as potassium hydride (KH) or cesium carbonate (Cs₂CO₃) can sometimes improve N-selectivity due to the different coordinating properties of the K⁺ and Cs⁺ ions.[2]
-
Reaction Temperature: In some cases, higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2] However, this should be optimized carefully, as higher temperatures can also lead to decomposition.
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the N-Alkylated Ester
Question: My N-alkylation reaction of 4-acetamidoindole with ethyl bromoacetate is giving a very low yield. What are the potential causes and how can I fix it?
Answer: Low yields in this step can stem from several factors. Here's a systematic approach to troubleshooting:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Base | Sodium hydride (NaH) is highly reactive with moisture. If it has been improperly stored, it may be partially or fully quenched. | Use freshly opened or properly stored NaH. It is often supplied as a dispersion in mineral oil; ensure you are using the correct weight of the active reagent. |
| Incomplete Deprotonation | As mentioned in the FAQs, insufficient deprotonation of the indole nitrogen will slow down the desired reaction. | Use a slight excess (1.1-1.2 equivalents) of a strong base like NaH. Allow sufficient time for the deprotonation to occur before adding the alkylating agent. |
| Poor Quality Reagents | The 4-acetamidoindole or ethyl bromoacetate may be impure or degraded. | Purify the starting materials if necessary. 4-acetamidoindole can be recrystallized, and ethyl bromoacetate can be distilled. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. | Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, monitor the reaction closely by TLC to avoid the formation of byproducts. |
Experimental Workflow: Troubleshooting Low N-Alkylation Yield
Caption: Troubleshooting workflow for low N-alkylation yield.
Problem 2: Incomplete Hydrolysis of the Ester
Question: After treating the ethyl 2-(4-acetamido-1H-indol-1-yl)acetate with LiOH, I still see a significant amount of starting material on my TLC plate. How can I ensure complete hydrolysis?
Answer: Incomplete hydrolysis is a common issue and can often be resolved by adjusting the reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | Not enough LiOH was used to drive the reaction to completion. | Use a larger excess of LiOH (e.g., 3-5 equivalents). |
| Inadequate Reaction Time or Temperature | The hydrolysis may be slow under the current conditions. | Increase the reaction time and/or gently heat the reaction mixture. Monitoring the reaction by TLC is essential to determine the point of completion. |
| Poor Solubility | The ester may not be fully soluble in the solvent system, limiting its contact with the base. | A co-solvent system like THF/Methanol/Water is often effective.[4] Adjusting the solvent ratios to improve solubility can be beneficial. |
Detailed Protocol: Ester Hydrolysis
-
Dissolution: Dissolve the ethyl 2-(4-acetamido-1H-indol-1-yl)acetate (1.0 eq.) in a mixture of THF, methanol, and water.[4] A common starting ratio is 1:1:1.
-
Addition of Base: Add LiOH (3.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.
-
Workup: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 2N HCl) to a pH of 3-4.[4] The product should precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Problem 3: Product Purification Challenges
Question: I have synthesized the final product, but I'm having difficulty purifying it. What are the common impurities and how can I remove them?
Answer: The primary impurities are likely unreacted starting materials or byproducts from side reactions.
| Impurity | Origin | Purification Strategy |
| 4-acetamidoindole | Incomplete N-alkylation. | The starting material is less polar than the final acid product. It can often be removed by recrystallization from a suitable solvent system like ethanol/water. |
| Ethyl 2-(4-acetamido-1H-indol-1-yl)acetate | Incomplete hydrolysis. | The ester is significantly less polar than the carboxylic acid. A simple acid-base extraction can be effective. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent like ethyl acetate to remove the ester, and then re-acidify the aqueous layer to precipitate the pure product. |
| C3-Alkylated Isomer | Side reaction during N-alkylation. | This isomer can be difficult to separate due to similar polarities. Careful column chromatography on silica gel may be required. A solvent system of dichloromethane/methanol with a small amount of acetic acid can be effective. |
Purification Workflow
Caption: General purification workflow for the final product.
IV. Analytical Characterization
Confirming the identity and purity of the final product is a critical step.
1H NMR Spectroscopy
The 1H NMR spectrum provides valuable structural information. Key expected signals for this compound in a solvent like DMSO-d₆ would include:
-
A singlet for the acetyl methyl protons.
-
A singlet for the methylene protons of the acetic acid group.
-
Signals corresponding to the aromatic protons of the indole ring.
-
A broad singlet for the amide N-H proton.
-
A broad singlet for the carboxylic acid O-H proton.
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of the product. For this compound (C₁₂H₁₂N₂O₃), the expected monoisotopic mass is approximately 232.08 g/mol .[5]
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
-
BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles.
-
Gandon, V., et al. (n.d.). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PMC.
-
Engle, K. M., & Yu, J.-Q. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
-
Conti, P., et al. (n.d.). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. PMC.
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
-
PubChem. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. PubChemLite - this compound (C12H12N2O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-acetamido-1H-indol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-acetamido-1H-indol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific synthetic sequence. As Senior Application Scientists, we have structured this guide to address the most common challenges encountered in the lab, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process:
-
N-Alkylation: The nitrogen of the 4-acetamido-1H-indole starting material is alkylated using an ethyl haloacetate (e.g., ethyl bromoacetate). This step is crucial and often presents the most significant challenges regarding selectivity and yield.
-
Saponification (Hydrolysis): The resulting intermediate, ethyl 2-(4-acetamido-1H-indol-1-yl)acetate, is hydrolyzed to the final carboxylic acid product.
This guide is structured to troubleshoot issues that may arise in each of these critical steps.
Caption: Overall synthetic workflow.
Part 1: Troubleshooting the N-Alkylation Reaction
The N-alkylation of indoles is a foundational reaction, but its success hinges on carefully controlling the competition between N-alkylation and C3-alkylation, as well as ensuring complete deprotonation of the indole nitrogen.
Q1: My N-alkylation reaction shows little to no conversion of the starting indole. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a frequent issue that typically points to problems with the reagents or reaction conditions. The indole N-H is not highly acidic (pKa ≈ 17 in DMSO) and requires a sufficiently strong base to generate the reactive indolate anion.[1]
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting logic for low conversion.
Detailed Breakdown of Solutions:
-
Insufficient Basicity: If a weak base like K₂CO₃ is used, the equilibrium may not favor the formation of the indolate anion.[2]
-
Reagent and Solvent Purity: Water is the enemy of this reaction. Protic impurities will quench the strong base and the indolate anion, effectively stopping the reaction.[1]
-
Solution: Ensure all reagents are pure and use anhydrous solvents. It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]
-
-
Poor Solubility: If the indole starting material or the base is not soluble in the chosen solvent, the reaction will be extremely slow or will not proceed.[1]
-
Low Reaction Temperature: The reaction may simply lack the activation energy to proceed at room temperature.
Q2: I'm getting a significant side product that complicates purification. What is it and how can I improve selectivity for the N-alkylated product?
Answer: This is a classic problem in indole chemistry. The competing reaction is C3-alkylation. The indole anion is an ambident nucleophile, meaning it can react at two different sites: the N1 nitrogen and the C3 carbon. The C3 position is often inherently more nucleophilic, leading to the formation of a C-alkylated isomer.[5]
Caption: Competing N1 vs. C3 alkylation pathways.
Strategies to Maximize N-Selectivity:
The choice of base and solvent system is paramount for controlling regioselectivity.
-
Promote Full Deprotonation: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF ensures that the indole is fully converted to its sodium salt. This ionic species favors reaction at the nitrogen atom. Incomplete deprotonation can leave neutral indole to react at the more nucleophilic C3 position.[5]
-
Leverage Thermodynamics: N-alkylation is generally the thermodynamically more stable outcome.
-
Solution: Increasing the reaction temperature can help overcome the kinetic barrier for N-alkylation, pushing the reaction towards the more stable product. One study demonstrated that increasing the temperature to 80 °C resulted in complete N-alkylation.[3]
-
Optimized N-Alkylation Conditions:
The following table summarizes conditions that favor the desired N-alkylation.
| Parameter | Recommended | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation of the indole nitrogen.[1][3] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents that dissolve the indolate salt and favor an Sₙ2 reaction pathway.[1][3] |
| Temperature | 25 °C to 80 °C | Start at room temperature; increase if the reaction is slow or to improve N-selectivity.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and anion by atmospheric moisture.[1] |
Part 2: Troubleshooting the Saponification (Hydrolysis) Step
Once the ethyl 2-(4-acetamido-1H-indol-1-yl)acetate intermediate is successfully synthesized and purified, the final step is the hydrolysis of the ester to the carboxylic acid.
Q3: My hydrolysis reaction is slow or incomplete, even after several hours. How can I drive it to completion?
Answer: Incomplete hydrolysis is usually a matter of reaction kinetics or insufficient base.
-
Choice of Base: While sodium hydroxide (NaOH) is commonly used, lithium hydroxide (LiOH) is often more effective for hydrolyzing sterically hindered esters or in cases where the substrate has poor solubility.[6] Several syntheses of similar indole acetic acids successfully use LiOH.[6][7]
-
Solvent System: A co-solvent system is necessary because the ester is soluble in organic solvents while the hydroxide base is soluble in water. A mixture of THF, methanol, and water is a common and effective choice.[6] 1,4-Dioxane is another suitable organic co-solvent.[7]
-
Temperature and Time: These reactions are often run at room temperature but may require gentle heating (e.g., 40-50 °C) to increase the rate. The reaction should be monitored by TLC until all the starting ester has been consumed.
Optimized Hydrolysis Protocol
-
Dissolution: Dissolve the ethyl 2-(4-acetamido-1H-indol-1-yl)acetate intermediate (1.0 eq.) in a mixture of THF and Methanol (e.g., a 1:1 mixture).
-
Addition of Base: Add an aqueous solution of LiOH (approx. 3.0 eq.).[6]
-
Reaction: Stir the mixture at room temperature for 4-16 hours.[6][7] Monitor the disappearance of the starting material by TLC (a higher Rf spot) and the appearance of the carboxylate salt (a baseline spot).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.[8]
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and slowly acidify to a pH of ~3 using dilute HCl (e.g., 1N or 2N).[6][8]
-
The final carboxylic acid product should precipitate as a solid.
-
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[6]
Q4: The final product is impure after workup. What are the best purification methods?
Answer: If the N-alkylation and hydrolysis steps were clean, the precipitated product after acidification should be relatively pure. However, if impurities are present, recrystallization is the preferred method.
-
Recrystallization:
-
Solvent Choice: A mixed solvent system is often required. Common choices include ethanol/water, ethyl acetate/hexane, or acetone/water. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold, while the impurities remain soluble.
-
-
Flash Chromatography: If recrystallization fails, flash column chromatography can be used.
-
Eluent System: A gradient of ethyl acetate in hexane, often with 1-2% acetic acid added to the mobile phase, is typically effective. The added acid keeps the carboxylic acid protonated and prevents streaking on the silica gel.
-
References
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved from [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. Retrieved from [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2009). ResearchGate. Retrieved from [Link]
-
Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. (2015). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indol-1-yl-acetic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification Challenges of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Introduction: 2-(4-acetamido-1H-indol-1-yl)acetic acid is a key building block in medicinal chemistry and materials science. However, its purification can be a significant bottleneck for researchers. This technical guide provides a structured approach to troubleshooting common purification challenges, combining theoretical principles with practical, field-tested protocols to empower scientists in achieving their desired purity targets.
Part 1: CORE DIRECTIVE - Troubleshooting Guide
This section is designed as a first-response manual for scientists actively facing purification issues. The question-and-answer format directly addresses common problems with in-depth explanations and actionable protocols.
Question 1: My final product is a persistent oil or a sticky solid that refuses to crystallize. What are the underlying causes and how can I induce crystallization?
Answer:
The amorphous, oily nature of a product is a frequent challenge, often indicative of residual impurities or suboptimal crystallization conditions. The goal is to create an environment that favors the formation of an ordered crystal lattice.
Causality-Driven Troubleshooting:
-
Impurity-Driven Inhibition: Impurities, even at low levels, can disrupt the intermolecular interactions necessary for crystal nucleation and growth. Structurally similar byproducts are particularly problematic.
-
Solvent Trapping: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can become trapped within the product matrix, preventing solidification.
-
Suboptimal Supersaturation: Crystallization requires a state of supersaturation that is not too high (leading to rapid precipitation of amorphous solid) or too low (no crystallization).[1]
Step-by-Step Crystallization Protocol:
-
Initial Purification:
-
Action: Perform a preliminary purification using flash column chromatography.
-
Rationale: This step removes gross impurities that are significantly different in polarity from the target compound. A gradient elution from ethyl acetate/hexane to a system with a small percentage of methanol is often effective for indole derivatives.[2]
-
-
Solvent Selection and Screening:
-
Action: Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3]
-
Rationale: This temperature-dependent solubility differential is the driving force for crystallization. The principle of "like dissolves like" is a good starting point; polar carboxylic acids are generally more soluble in polar solvents.[3]
-
Recommended Screening Systems for this compound:
-
Ethyl acetate/Heptane
-
Acetone/Water
-
Isopropanol/Dichloromethane
-
Solvent System Role of Each Solvent Typical Procedure Ethyl Acetate/Heptane Good Solvent: Ethyl Acetate; Antisolvent: Heptane Dissolve the compound in a minimal amount of hot ethyl acetate. Slowly add heptane until slight turbidity is observed. Allow to cool slowly. Acetone/Water Good Solvent: Acetone; Antisolvent: Water Dissolve the compound in acetone at room temperature. Add water dropwise until the solution becomes cloudy. Warm gently to redissolve, then cool. Isopropanol/Dichloromethane Good Solvent: Dichloromethane; Antisolvent: Isopropanol Dissolve in a minimal amount of dichloromethane. Add isopropanol and then slowly evaporate the dichloromethane on a rotary evaporator. -
-
Inducing Nucleation:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Introduce a single, pure crystal of the target compound into the supersaturated solution. This provides a template for crystal growth.
-
Slow Cooling: Rapid cooling can trap impurities.[3] Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.
-
Workflow for Inducing Crystallization:
Caption: A systematic workflow for inducing the crystallization of a difficult-to-purify compound.
Question 2: My NMR and LC-MS data show persistent impurities after initial purification. How do I identify and remove them?
Answer:
Persistent impurities in the synthesis of this compound often arise from unreacted starting materials or side products from the N-alkylation of the indole ring.[4][5][6]
Expert Analysis of Potential Impurities:
-
Unreacted 4-Acetamidoindole: The starting indole is a common contaminant. Its N-H proton is not very acidic, which can lead to incomplete deprotonation and subsequent alkylation.[4]
-
Bis-alkylation Products: Although less common for the N-alkylation of indoles, over-alkylation at other positions is a theoretical possibility.
-
Hydrolysis Products: If the alkylating agent is an ester (e.g., ethyl bromoacetate), residual water can lead to the formation of bromoacetic acid or other related impurities.
Protocols for Impurity Removal:
-
Acid-Base Extraction for Carboxylic Acids:
-
Principle: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The pH of the solution significantly impacts the solubility of carboxylic acids.[3]
-
Step-by-Step Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (a weak base). The desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any trapped neutral impurities.
-
Acidify the aqueous layer by slowly adding 1M HCl until the product precipitates out.
-
Extract the precipitated product back into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.
-
-
-
Preparative HPLC:
-
When to Use: When impurities are structurally very similar to the product and co-crystallize, preparative HPLC is the method of choice.
-
Starting Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharpens the peaks.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).
-
-
Impurity Identification and Removal Decision Tree:
Caption: A decision-making flowchart for selecting the appropriate purification strategy based on impurity type.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - FAQs
This section provides authoritative answers to common questions, grounded in established chemical principles and supported by references.
FAQ 1: What are the best analytical techniques to confirm the identity and purity of the final product?
Answer: A multi-pronged analytical approach is essential for unambiguous structure confirmation and accurate purity assessment.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Delivers a precise mass measurement, which is used to confirm the elemental composition.
-
Analytical HPLC: The gold standard for purity determination. A well-developed HPLC method can separate and quantify the main product and any impurities.
-
FTIR Spectroscopy: Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches, amide N-H and C=O stretches).
FAQ 2: How critical is the choice of base in the N-alkylation of the indole precursor?
Answer: The choice of base is paramount. The indole N-H is weakly acidic, and an insufficiently strong base will result in low yields and unreacted starting material, complicating purification.[4]
-
Strong Bases (e.g., Sodium Hydride - NaH): These are highly effective for deprotonating the indole nitrogen, driving the reaction to completion.[4][7] However, they must be handled with care in an anhydrous, inert atmosphere.
-
Weaker Bases (e.g., Potassium Carbonate - K₂CO₃): These may be less effective, leading to a mixture of starting material and product that can be challenging to separate.
References
- Benchchem. (n.d.). Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification.
- Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
- Royal Society of Chemistry. (2011). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm.
- Chen, K.-H. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. SciSpace.
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
- IJSDR. (2022). OPTIMIZATION AND PURIFICATION OF INDOLE ACETIC ACID (IAA) PRODUCED BY RHIZOSPHERIC PSEUDOMONAS SPP.
- University of California, Riverside. (n.d.). Methodology for indole-3-acetic acid : sample preparation, extraction, and purification techniques.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- ResearchGate. (n.d.). Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism.
- BEPLS. (2022). Isolation and Characterization of Indole Acetic Acid (IAA) Producing Rhizobium Spp. from Leguminous Plants in Presence of Pure T.
- National Institutes of Health. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Welcome to the technical support center for 2-(4-acetamido-1H-indol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
The indole scaffold is a privileged structure in medicinal chemistry, and understanding the stability of its derivatives is paramount for successful research and development.[1] This guide will delve into the factors influencing the stability of this compound, drawing parallels from the well-documented behavior of related indole-containing molecules.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to help you diagnose and resolve specific problems you may encounter when working with this compound.
Issue 1: Inconsistent results or loss of compound activity in aqueous solutions.
Question: I'm observing variable results in my cell-based assays, and I suspect my compound is degrading in the aqueous media. What could be the cause, and how can I mitigate this?
Answer:
The stability of indole derivatives in aqueous solutions is highly dependent on pH.[2] The indole ring itself can be susceptible to degradation under certain conditions. For instance, some nitrosated indole compounds are unstable at acidic pH (pH 2) but stable at alkaline pH (pH 8).[3]
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for inconsistent results in aqueous media.
Step-by-Step Protocol for Stability Assessment in Aqueous Media:
-
pH Profiling:
-
Prepare solutions of this compound in a series of buffers with varying pH values (e.g., pH 4, 7, and 9).
-
Incubate the solutions at the experimental temperature (e.g., 37°C for cell-based assays).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a stability-indicating method like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
RP-HPLC Analysis:
-
Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the disappearance of the parent compound peak and the appearance of any new peaks, which would indicate degradation products.
-
Quantify the percentage of the remaining parent compound at each time point to determine its stability at different pH values.
-
Issue 2: Compound degradation during storage, even in solid form.
Question: My solid sample of this compound has changed color, and I'm concerned about its purity. What are the proper storage conditions?
Answer:
Indole-containing compounds can be sensitive to light, heat, and air (oxidation) even in their solid state.[4] The acetamido and acetic acid moieties may also influence its hygroscopicity and thermal stability.
Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Minimizes thermal degradation. |
| Light | Store in an amber vial or a light-proof container | Indole derivatives can be photosensitive.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidation. |
| Moisture | Store in a desiccator | Minimizes hydrolysis and moisture-related degradation. |
Experimental Protocol for Forced Degradation Studies:
To understand the degradation pathways, forced degradation studies under various stress conditions are recommended. This is a common practice in pharmaceutical development.[6][7]
-
Photostability:
-
Expose a thin layer of the solid compound to a light source as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[8]
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC at predetermined time points.
-
-
Thermal Stability:
-
Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Analyze the sample at different time intervals to assess thermal degradation.
-
-
Oxidative Stability:
-
Expose the compound (in solution or as a solid) to an oxidizing agent, such as a dilute solution of hydrogen peroxide.
-
Monitor the degradation over time using HPLC.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
While specific degradation pathways for this exact molecule are not extensively published, we can infer potential degradation products based on the chemistry of the indole nucleus and the side chains. Potential degradation pathways could include:
-
Oxidation of the indole ring: This can lead to the formation of various oxidized species, such as oxindoles.
-
Hydrolysis of the acetamido group: This would yield 2-(4-amino-1H-indol-1-yl)acetic acid.
-
Decarboxylation of the acetic acid side chain: This could occur under thermal stress, leading to the formation of 4-acetamido-1-methyl-1H-indole.
-
Photodegradation: Exposure to UV light can induce complex reactions, potentially leading to dimerization or cleavage of the indole ring.[5]
Q2: How does the solubility of this compound change with pH?
As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.
-
At low pH (below its pKa): The carboxylic acid group will be protonated, and the compound will be in its less soluble, neutral form.
-
At high pH (above its pKa): The carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally more water-soluble.
Therefore, to enhance its aqueous solubility, you can prepare solutions in a slightly basic buffer.
Q3: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A stability-indicating analytical method is crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or mass spectrometry (MS) detector is the method of choice.[9]
Key considerations for method development:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing a small amount of acid like formic or acetic acid to improve peak shape) is typically used.
-
Detection: UV detection at the lambda max of the indole chromophore is common. MS detection is invaluable for identifying unknown degradation products.
Q4: What precautions should I take when handling this compound?
Standard laboratory safety precautions should be followed. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Handling the compound in a well-ventilated area or a fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.[4][10]
III. References
-
Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (Year). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry.
-
Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology.
-
University of California, Santa Cruz. (n.d.). Glacial Acetic Acid Safety Data Sheet.
-
Fisher Scientific. (2023). SAFETY DATA SHEET 2-(1H-indol-3-yl)acetic acid.
-
Monti, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate.
-
ITW Reagents. (2025). Safety Data Sheet.
-
Boonmahome, P., & Mongkolthanaruk, W. (2025). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology.
-
OATAO. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
-
Busjahn, A., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications.
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica.
-
Peraman, R., et al. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate.
-
BenchChem. (2025). 2-(4-Fluoro-1H-indol-1-yl)acetic acid and Other Fluorinated Indole Analogs in Drug Discovery.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
-
Madikizela, L. M., et al. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.dk [fishersci.dk]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. mdpi.com [mdpi.com]
- 10. uwm.edu [uwm.edu]
"2-(4-acetamido-1H-indol-1-yl)acetic acid" solubility problems in assays
Welcome to the technical support resource for researchers utilizing 2-(4-acetamido-1H-indol-1-yl)acetic acid. This guide, developed by our senior application scientists, provides in-depth troubleshooting for common solubility challenges encountered during in vitro and cell-based assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide: Solubility Issues & Assay Artifacts
This section addresses specific problems you may encounter when preparing and using solutions of this compound.
Question 1: My compound precipitates immediately when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
Answer:
This is a classic sign of a compound with poor aqueous solubility, a common challenge for many organic molecules, including indole derivatives.[1][2] The high concentration of the compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is no longer sustainable when introduced into a predominantly aqueous environment, causing it to "crash out" of solution.
The core of the issue is that while DMSO is an excellent solvent for many organic materials, its miscibility with water does not guarantee that the dissolved compound will remain soluble upon dilution.[3] To overcome this, a carefully planned dilution strategy is essential.
Recommended Protocol: Serial Dilution for Aqueous Solutions
-
High-Concentration Stock Preparation: Prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or vortexing can assist with dissolution.[4]
-
Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into your complete cell culture medium or aqueous buffer. It is critical to add the DMSO stock to the aqueous solution slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can initiate precipitation.
-
Final Working Concentration: Perform subsequent serial dilutions in the complete medium/buffer to reach your final desired experimental concentrations.
-
Solvent Concentration Control: Crucially, ensure the final concentration of DMSO in your assay is low enough to not cause cellular toxicity. For most cell lines, a final DMSO concentration of ≤0.5% is recommended, though this can be cell-type dependent.[5] It is always best practice to include a vehicle control group in your experiment containing the same final concentration of DMSO as your highest compound concentration to account for any solvent effects.[6]
Workflow for Preventing Precipitation
Below is a decision-making workflow to guide your solubilization strategy.
Caption: Troubleshooting workflow for compound precipitation.
Question 2: I need to use a high concentration of my compound, but this requires a final DMSO concentration that is toxic to my cells. What are the alternatives?
Answer:
This is a common limitation, especially in dose-response studies. When the required therapeutic dose of a poorly soluble compound pushes the co-solvent concentration into a toxic range, alternative formulation strategies are necessary.[7]
Strategy 1: pH Modification
Your compound, this compound, possesses a carboxylic acid group. This functional group can be deprotonated to form a carboxylate salt, which is generally much more soluble in aqueous solutions.[8][9]
Protocol for pH-Mediated Solubilization:
-
Attempt to dissolve the compound directly in your buffer (e.g., PBS).
-
While stirring, slowly add a small amount of a dilute base, such as 0.1 N NaOH, dropwise.
-
Monitor the pH and the dissolution of the compound. The compound's solubility should increase as the pH rises above its pKa, leading to the formation of the more soluble salt form.
-
Once dissolved, carefully adjust the pH back to the desired physiological range (e.g., pH 7.2-7.4) using a dilute acid like 0.1 N HCl.
-
Sterilize the final solution by filtering through a 0.2 µm filter.
Caution: Be aware that drastic pH changes can affect the stability of your compound or other components in your media.
Strategy 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like your indole compound, forming an "inclusion complex."[12][13] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the guest molecule without requiring organic co-solvents.[]
Recommended Cyclodextrins for Pharmaceutical Applications:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it widely used in parenteral and oral formulations.[11] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a favorable safety profile; often used in injectable formulations.[11] |
| Randomly methylated-β-cyclodextrin (RM-β-CD) | Demonstrates excellent solubilizing effects by disrupting hydrogen bonding and enlarging the cavity.[13] |
Experimental Approach:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v).
-
Add an excess amount of your compound to each solution.
-
Stir or shake the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the solutions to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will allow you to determine the required concentration of cyclodextrin to achieve your target compound concentration.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Based on its chemical structure—an indole ring system with an acetic acid side chain—it is predicted to be poorly soluble in water and neutral aqueous buffers.[15][16] Like many indole acetic acid derivatives, it is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[16][17] The presence of the carboxylic acid suggests that its solubility will be pH-dependent, increasing significantly in alkaline conditions.[8]
Q2: What is the maximum "safe" concentration of DMSO for cell-based assays?
There is no universal "safe" concentration, as cytotoxicity is highly dependent on the cell line and the duration of exposure.[18][19] However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) .[5] Some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%.[19] Studies have shown that DMSO concentrations of 1% or higher can significantly reduce cell viability, and concentrations of 5% are often cytotoxic.[5][19] It is imperative to run a dose-response curve for DMSO on your specific cell line to determine its tolerance before beginning your compound experiments.
Q3: Can I use other organic solvents besides DMSO?
Yes, other polar aprotic solvents can be used. The most common alternatives are:
-
Ethanol: Often used, but typically less effective at dissolving highly lipophilic compounds compared to DMSO. It can also have biological effects on cells.
-
Dimethylformamide (DMF): Similar dissolving power to DMSO for many compounds. However, it is generally considered more toxic than DMSO.
When preparing stock solutions, DMSO remains the standard due to its powerful solubilizing capacity and relatively lower toxicity at typical final assay concentrations.[3][20]
Q4: My assay results are inconsistent. Could this be related to solubility?
Absolutely. If your compound is precipitating out of solution, even at a microscopic level, the actual concentration of the compound available to interact with the cells or target protein is unknown and will be lower than your calculated concentration.[1] This "hidden" precipitation is a major source of poor data reproducibility.
Self-Validation Checklist for Your Protocol:
-
Visual Inspection: After preparing your final working dilutions, hold the plate or tube up to a light source. Look for any signs of cloudiness, haziness, or visible precipitate.
-
Centrifugation Test: If you suspect microprecipitation, centrifuge your diluted sample at high speed (e.g., >10,000 x g) for 10 minutes. If a pellet is visible, your compound has precipitated.
-
Include Proper Controls: Always run a vehicle control (media + highest % of solvent) and a positive control for your assay to ensure the system is working as expected.
By addressing solubility proactively, you can significantly enhance the quality and reliability of your experimental data.
References
- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL
- Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL
- Source: hilarispublisher.
- Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL
- Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
- Title: The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: National Institutes of Health URL
- Title: Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC Source: National Institutes of Health URL
- Source: keyence.
- Title: How to enhance drug solubility for in vitro assays?
- Title: Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery Source: Benchchem URL
- Title: What effects does DMSO have on cell assays?
- Title: 3-Indoleacetic acid (Indole-3-acetic acid)
- Source: phargredients.
- Title: STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Source: International Journal of Pharmaceutical Sciences Review and Research URL
- Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC Source: PubMed Central URL
- Title: How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?
- Title: Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC Source: National Institutes of Health URL
- Title: Indole-3-acetic Acid (sodium salt)
- Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL
- Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL
- Title: Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions Source: Aragen Life Sciences URL
- Title: (PDF)
- Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC Source: National Institutes of Health URL
- Title: How to avoid Indoleacetic acid solution precipitation?
- Title: 2-(4-Fluoro-1H-indol-1-yl)
- Title: 2-(4-acetamido-1h-indol-1-yl)
- Title: 2-(4-Acetamido-1H-indol-1-yl)
- Title: Acetazolamide Product Information Source: Cayman Chemical URL
- Title: Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription Source: ResearchGate URL
- Title: 2-(4-Acetamido-1H-indol-1-yl)
- Title: Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection Source: MDPI URL
- Title: DMSO Solubility Assessment for Fragment-Based Screening - PMC Source: National Institutes of Health URL
- Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC Source: National Institutes of Health URL
- Title: Indol-1-yl-acetic acid | 24297-59-4 Source: ChemicalBook URL
- Title: Indole-3-acetic acid | 87-51-4 Source: ChemicalBook URL
- Title: Dimethyl Sulfoxide (DMSO)
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Technical Support Center: Troubleshooting Assays with 2-(4-acetamido-1H-indol-1-yl)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers working with 2-(4-acetamido-1H-indol-1-yl)acetic acid. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered when assaying this and structurally related indole-based compounds. Our goal is to equip you with the expertise to identify, troubleshoot, and proactively mitigate experimental interference, ensuring the integrity and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Compound
This section addresses foundational questions about the properties and handling of this compound.
Q1: What is this compound and what are its common applications?
This compound is a synthetic organic compound featuring an indole scaffold.[1] The indole core is a "privileged structure" in medicinal chemistry, meaning it is a common framework in many biologically active molecules, including natural products and synthetic drugs.[2][3][4] Compounds like this are often used in drug discovery and chemical biology as starting points or scaffolds for developing modulators of various pharmacological targets, such as enzymes or receptors.[5][6][7]
Q2: What are the critical physicochemical properties of this compound that can affect my experiments?
As a researcher, you must be aware of three key properties inherent to many indole derivatives that can lead to assay interference:
-
Tendency for Aggregation: Small molecules, particularly those with planar aromatic systems, can self-assemble into colloidal aggregates in aqueous buffers.[8] These aggregates are a major source of non-specific bioactivity and false positives in high-throughput screening (HTS).[9][10]
-
Intrinsic Fluorescence: The indole ring is a natural fluorophore.[11] It exhibits fluorescence that is sensitive to its environment, such as solvent polarity and pH.[12][13][14] This property can directly interfere with fluorescence-based assays by causing high background or false signals.
-
Solubility and Stability: Like many organic molecules developed in organic solvents, this compound's behavior in aqueous assay buffers must be empirically determined.[15] Poor solubility can lead to precipitation, while chemical instability can result in compound degradation over the course of an experiment.
Q3: How should I prepare, handle, and store solutions of this compound to ensure experimental consistency?
Proper handling is critical for reproducibility.
-
Primary Stocks: Prepare primary stock solutions in a high-purity, anhydrous solvent like DMSO. Store these stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
DMSO Quality: Use only high-quality, anhydrous DMSO. Water in DMSO can cause compounds to precipitate upon freezing, making it difficult to redissolve them completely.
-
Aqueous Solutions: When preparing working solutions in aqueous assay buffers, it is crucial to do so immediately before use. Avoid storing dilute aqueous solutions, as the compound may be less stable or prone to precipitation over time.
-
Reagent Stability: Always validate the stability of your compound in the final assay buffer under the exact experimental conditions (e.g., temperature, incubation time).[16] This can be done by pre-incubating the compound in the buffer for the duration of the assay and then analyzing its integrity via HPLC.
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Assay Problems
This section provides structured guidance for identifying and resolving specific experimental issues.
Issue 1: High Rate of False Positives or Non-Specific Inhibition
Q: My compound shows potent activity in an initial screen, but the results are not reproducible, the dose-response curve is unusually steep, or the activity disappears when I modify the structure slightly. What is the likely cause?
Expert Analysis: This is a classic profile for an artifact caused by compound aggregation .[10] At a certain critical concentration, the compound self-assembles into colloidal particles (50-1000 nm in diameter) in your aqueous assay buffer.[8][10] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, often by partially denaturing the protein on the aggregate surface.[9] This mechanism is highly sensitive to minor changes in assay conditions, leading to poor reproducibility. Up to 95% of hits from a primary screen can be attributed to aggregation if the assay is not designed to mitigate this artifact.[10]
Troubleshooting Workflow: Follow this protocol to definitively determine if your compound is acting as an aggregator.
Protocol 1: Detergent-Based Counter-Screen for Aggregation
-
Objective: To see if a non-ionic detergent can disperse the aggregates and, consequently, abolish the compound's activity.
-
Reagents:
-
Your compound of interest.
-
A non-ionic detergent such as Triton X-100 or Tween-80.
-
Your standard assay buffer and components.
-
-
Procedure:
-
Prepare two sets of assay reactions.
-
Set A (Control): Run your standard assay protocol with a full dose-response of the compound.
-
Set B (Detergent Test): Run the identical assay, but include a small amount of non-ionic detergent in the assay buffer. A final concentration of 0.01% (v/v) Triton X-100 is a standard starting point.[10]
-
Important: Ensure the detergent itself does not inhibit your target protein by running a detergent-only control.
-
Incubate and read both sets of plates as you normally would.
-
-
Interpreting the Results:
-
If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent (Set B), it is highly likely an aggregator.
-
If the activity remains unchanged, the compound is likely a true inhibitor of your target.
-
Data Presentation: Recommended Controls for Aggregation Studies
| Control Group | Purpose | Expected Outcome for an Aggregator |
|---|---|---|
| Compound + Detergent | To test if detergent rescues activity. | Inhibition is abolished or significantly reduced. |
| Detergent Only | To test for direct effects of the detergent on the assay. | No significant effect on assay signal. |
| Known Aggregator | Positive control for the counter-screen methodology. | Activity is abolished by detergent. |
| Known True Inhibitor | Negative control for the counter-screen methodology. | Activity is unaffected by detergent. |
Visualization: Workflow for Identifying Compound Aggregation
Caption: Decision tree for troubleshooting fluorescence assay interference.
Mitigation Strategies:
-
Use an Orthogonal Assay: The most reliable solution is to confirm your findings using an assay based on a different detection modality (e.g., absorbance, luminescence, mass spectrometry) that is not susceptible to fluorescence interference.
-
Change Fluorophores: If possible, switch to a red-shifted fluorophore whose spectra do not overlap with your compound's.
-
Time-Resolved Fluorescence (TRF): If your compound's fluorescence lifetime is short (typical for small molecules), using a TRF assay with a long-lifetime lanthanide chelate can eliminate the interference.
References
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]
-
Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]
-
Alderman, J., & Rinaudo, J. A. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 148–158. [Link]
-
Ayotte, Y. (2020). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
Uchiyama, S., et al. (2009). Fluorescence decay characteristics of indole compounds revealed by time-resolved area-normalized emission spectroscopy. PubMed. [Link]
-
Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237. [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (2025). MDPI. [Link]
-
Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. (2004). ResearchGate. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]
-
Solvent effects on the fluorescent states of indole derivatives–dipole moments. (1979). ResearchGate. [Link]
-
HTS Assay Validation. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2023). Nature Reviews Drug Discovery. [Link]
-
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2603. [Link]
-
Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. (2015). Journal of Medicinal Chemistry, 58(10), 4306–4323. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI. [Link]
-
Da Settimo, F., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(21), 5174. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences, 7, 65. [Link]
-
Deacon, A. C., & Bartlett, W. A. (1982). Interference by acetic acid in urinary 5-hydroxyindoleacetic acid determination. Clinical Chemistry, 28(1), 250-251. [Link]
-
Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (2009). Protein and Peptide Letters, 16(10), 1187–1193. [Link]
-
Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1377-1380. [Link]
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- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.inrs.ca [espace.inrs.ca]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence decay characteristics of indole compounds revealed by time-resolved area-normalized emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 2-(4-acetamido-1H-indol-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthetic procedure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Overview of Synthesis
The standard synthesis of this compound typically proceeds via a two-step process. First, the indole nitrogen of 4-acetamidoindole is alkylated using an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base. This is a classic SN2 reaction. The second step involves the saponification (hydrolysis) of the resulting ethyl ester to yield the final carboxylic acid product.
Core Reaction Scheme
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of reaction byproducts.
Question 1: My TLC/LC-MS shows an unexpected spot with the same mass as my desired product. What is it?
Answer: This is almost certainly the C3-alkylation byproduct: ethyl 2-(4-acetamido-1H-indol-3-yl)acetate . The indole ring is an electron-rich heterocycle with its highest nucleophilicity at the C3 position.[1] Therefore, a competitive alkylation reaction can occur on the carbon framework instead of the intended nitrogen atom.
Causality & Mechanism: The regioselectivity of indole alkylation (N1 vs. C3) is highly dependent on the reaction conditions.
-
N-Alkylation (Desired): This pathway is favored when the indole nitrogen is fully deprotonated to form the indolide anion. This anion is a strong nitrogen nucleophile. This is best achieved using a strong, non-nucleophilic base (like Sodium Hydride, NaH) in a polar aprotic solvent (like DMF or THF).[2]
-
C-Alkylation (Byproduct): This pathway becomes significant under conditions of incomplete deprotonation or in the presence of protic solvents. The neutral indole molecule can attack the electrophile via its electron-rich C3 position. Weaker bases like K₂CO₃ or NaHCO₃ can lead to a mixture of N- and C-alkylated products.[3][4]
Troubleshooting & Prevention:
-
Choice of Base: Use a strong base like NaH to ensure complete deprotonation of the indole nitrogen. Add the 4-acetamidoindole to a suspension of NaH and allow it to stir for 30-60 minutes before adding the ethyl bromoacetate.
-
Solvent System: Employ anhydrous polar aprotic solvents such as DMF or THF. These solvents solvate the cation (e.g., Na⁺) but not the indolide anion, maximizing its nucleophilicity.
-
Temperature Control: Add the alkylating agent slowly at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity and improve selectivity, then allow it to warm to room temperature.
Question 2: My mass spectrum shows a peak that is 42 mass units lower than my product. What is this impurity?
Answer: A mass difference of 42.04 Da corresponds to the loss of an acetyl group (C₂H₂O). This indicates the hydrolysis of the acetamide group at the C4 position, resulting in the formation of 2-(4-amino-1H-indol-1-yl)acetic acid .
Causality & Mechanism: Amide bonds are generally robust; however, they can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.[5][6][7] This byproduct is most likely formed during the saponification step (Step 2). If the reaction with LiOH or NaOH is run for too long or at an elevated temperature, the hydroxide can attack the acetamide carbonyl in addition to the targeted ethyl ester.
Troubleshooting & Prevention:
-
Monitor Saponification Closely: Track the hydrolysis of the ester by TLC. The reaction is often complete within 2-4 hours at room temperature.[8] Avoid overnight stirring or heating unless necessary.
-
Stoichiometry of Base: Use the minimum required amount of base for saponification (typically 1.5 to 3 equivalents of LiOH or NaOH).
-
Temperature Control: Perform the saponification at room temperature. Heating is generally not required and increases the risk of amide cleavage.
Question 3: My reaction seems sluggish, and after workup, I've recovered a lot of my 4-acetamidoindole starting material. What went wrong?
Answer: Low conversion is typically due to issues with the deprotonation step or the quality of the reagents.
Causality & Troubleshooting:
-
Inactive Base: Sodium hydride (NaH) is highly reactive with moisture. If it has been improperly stored, it will be coated with inactive NaOH. Use freshly opened NaH or wash the NaH with dry hexanes before use (with extreme caution and under an inert atmosphere).
-
Wet Solvent/Glassware: Any moisture in the reaction will quench the NaH and the indolide anion, halting the reaction. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Poor Quality Alkylating Agent: Ethyl bromoacetate can degrade over time. Use a fresh bottle or purify it by distillation if its quality is suspect.
Question 4: I see an additional byproduct that doesn't match the C3-isomer or the hydrolyzed amide. What else could it be?
Answer: While less common, two other possibilities exist:
-
Di-alkylation: If an excess of ethyl bromoacetate is used, or if the C3-alkylated byproduct is formed, a second alkylation can occur. This could result in ethyl 2-(3-(2-ethoxy-2-oxoethyl)-4-acetamido-1H-indol-1-yl)acetate . This will have a mass significantly higher than the desired product.
-
Decarboxylation: The final product, an indole-acetic acid, can potentially decarboxylate to form N-(1-methyl-1H-indol-4-yl)acetamide under harsh conditions, particularly strong acid and high heat.[9][10][11] This is unlikely during a standard workup but could occur during purification if acidic conditions and heat are combined (e.g., aggressive distillation).
Analytical Characterization of Byproducts
Accurate identification is key to troubleshooting. Use a combination of chromatographic and spectroscopic methods.
Data Summary Table
| Compound Name | Expected MW | Key ¹H-NMR Diagnostic Signal (in DMSO-d₆) | Expected TLC Rf* |
| Desired Product | 232.23 | Singlet, ~4.8-5.0 ppm (2H, N-CH₂ -COOH) | Low |
| Ethyl Ester Intermediate | 260.28 | Singlet, ~4.9-5.1 ppm (2H, N-CH₂ -COOEt); Quartet, ~4.1 ppm (2H, -O-CH₂ -CH₃) | High |
| C3-Alkylated Ester Byproduct | 260.28 | Absence of C3-H proton signal; Doublet, ~3.7 ppm (2H, C3-CH₂ -COOEt) | High (similar to ester) |
| Hydrolyzed Amide Byproduct | 190.19 | Absence of Acetyl singlet (~2.0 ppm); Broad singlet for -NH₂ group | Very Low (polar) |
| 4-Acetamidoindole (Starting Material) | 174.20 | Presence of N-H proton (~11.0 ppm); C3-H proton signal (~6.4 ppm) | Medium |
*Relative Rf values on silica gel; exact values depend on the eluent system.
Experimental Protocols
Protocol 1: Optimized N-Alkylation of 4-Acetamidoindole
This protocol is designed to maximize the yield of the N-alkylated product and minimize C3-alkylation.
-
Preparation: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and thermometer.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 4-acetamidoindole (1.0 eq.) in a minimum amount of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the reaction mixture back down to 0 °C. Add ethyl bromoacetate (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours, monitoring by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.
Protocol 2: Controlled Saponification
This protocol minimizes the risk of hydrolyzing the C4-acetamide group.
-
Dissolution: Dissolve the crude ethyl ester intermediate from Protocol 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% acetic acid) every hour. The reaction is typically complete in 2-4 hours.[8]
-
Workup: Once the ester spot has disappeared, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 2N HCl. A precipitate should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.
Troubleshooting Workflow
References
-
Cee, V.; Erlanson, D. (2019). N-alkylation of an indole. ACS Med. Chem. Lett., 10, 1302-1308. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]
-
Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 445-453. [Link]
-
MDPI. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 26(15), 4495. [Link]
-
Organic Chemistry Portal. (2023). Decarboxylation. [Link]
-
ResearchGate. (2015). C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]
-
ResearchGate. (2016). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
-
ResearchGate. (2018). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
-
Takeda, K., et al. (1992). Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae. Journal of Biological Chemistry, 267(22), 15958-15963. [Link]
-
Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
-
Chemguide. (n.d.). The hydrolysis of amides. [Link]
-
National Center for Biotechnology Information. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-(4-acetamido-1H-indol-1-yl)acetic acid Production
Document ID: TSI-4AA-202601
Version: 1.0
Introduction
This guide is designed for researchers, process chemists, and drug development professionals involved in the synthesis and scale-up of 2-(4-acetamido-1H-indol-1-yl)acetic acid (CAS No: 1573548-32-9). This versatile indoleacetic acid derivative serves as a crucial building block in the development of various therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and strategic modifications are key to modulating bioactivity.[1] Scaling up the synthesis of any active pharmaceutical ingredient (API) intermediate presents unique challenges that are often not apparent at the bench scale. This document provides a comprehensive technical resource, structured as a series of frequently asked questions and in-depth troubleshooting guides, to facilitate a smooth, efficient, and reproducible scale-up process. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Synthesis Workflow & Core Chemistry
The production of this compound is typically achieved via a two-step sequence starting from 4-acetamidoindole. The core transformation involves an N-alkylation of the indole nitrogen followed by saponification of the resulting ester.
Overall Synthesis Scheme
The general synthetic route is as follows:
-
Step 1: N-Alkylation. 4-acetamidoindole is reacted with an alkyl 2-haloacetate (e.g., ethyl bromoacetate) in the presence of a suitable base and solvent to form the intermediate ester, ethyl 2-(4-acetamido-1H-indol-1-yl)acetate.
-
Step 2: Saponification. The intermediate ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide[2] or sodium hydroxide), followed by an acidic workup to yield the final carboxylic acid product.
The following diagram illustrates the typical production workflow.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation step? A1: The choice of base is critical for achieving high regioselectivity (N-alkylation vs. C-alkylation) and yield.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen. It is highly effective but requires an anhydrous, aprotic solvent (like DMF or THF) and careful handling due to its pyrophoric nature. This is often the preferred choice for maximizing yield on a large scale.
-
Potassium Carbonate (K₂CO₃): A milder, safer, and more cost-effective base. It is suitable for use in polar aprotic solvents like acetonitrile (ACN) or acetone. Reaction times may be longer compared to NaH.
-
Cesium Carbonate (Cs₂CO₃): Often gives excellent results due to the "cesium effect," which enhances the nucleophilicity of the indole anion. However, its high cost can be a drawback for large-scale production.
Q2: My final product is off-white or slightly pink. Is this normal? How can I get a pure white solid? A2: Indole derivatives are often susceptible to aerial oxidation, which can form minor colored impurities. While a slightly off-white color may not impact the utility in subsequent steps, a distinct pink or brown color indicates significant impurity levels. To obtain a white solid:
-
Minimize Exposure: Handle the compound under an inert atmosphere (Nitrogen or Argon) where possible, especially during drying and storage.
-
Purification: A charcoal treatment during the final recrystallization step can be effective at removing colored impurities.
-
Solvent Purity: Ensure all solvents, especially for the final purification steps, are of high purity and free from peroxides or other oxidizing contaminants.
Q3: What is the recommended storage condition for this compound? A3: The compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation.
Q4: What analytical methods are recommended for final product release? A4: A comprehensive analysis is crucial for quality control.
-
HPLC: For purity assessment and quantification of impurities. A standard method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic or trifluoroacetic acid.[3]
-
¹H and ¹³C NMR: To confirm the chemical structure and ensure the absence of structural isomers or significant impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]
-
Loss on Drying (LOD): To determine the amount of residual solvent.
-
Melting Point: As a general indicator of purity.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in N-Alkylation Step | 1. Incomplete deprotonation of indole nitrogen. 2. Moisture in the reaction. 3. Competing C3-alkylation side reaction. 4. Insufficient reaction time or temperature. | 1. If using K₂CO₃, ensure it is finely powdered and dry. If using NaH, ensure proper dispersion and sufficient stoichiometry (typically 1.1-1.2 eq). 2. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar). 3. This is less common for indole-1-alkylation but can occur. Using a more polar aprotic solvent like DMF can favor N-alkylation. 4. Monitor the reaction by TLC or HPLC until the starting material is consumed. A moderate temperature increase (e.g., to 50-60 °C) may be required. |
| Formation of Impurity at m/z = 190.2 | This mass corresponds to 2-(4-amino-1H-indol-1-yl)acetic acid, resulting from the hydrolysis of the acetamide group. | This typically occurs during the saponification step if conditions are too harsh (e.g., high concentration of NaOH, prolonged heating). - Use a milder base like Lithium Hydroxide (LiOH). - Perform the reaction at room temperature or with gentle heating (e.g., 40 °C). - Minimize reaction time by closely monitoring ester consumption via HPLC. |
| Product Fails to Precipitate/Crystallize | 1. Product is too soluble in the workup solvent mixture. 2. Presence of oily impurities inhibiting crystallization. 3. Incorrect pH after acidification. | 1. After acidification, if the product remains in solution, try adding an anti-solvent (e.g., heptane) or concentrating the aqueous layer to induce precipitation. 2. Perform an additional wash of the organic layer during the initial workup or consider a purification step like flash chromatography on a small scale to isolate pure material for seeding.[5] 3. Ensure the pH is adjusted to approximately 3-4.[2] At higher pH, the product will be in its salt form (carboxylate) and remain soluble. At very low pH, other functional groups could be affected. |
| High Levels of Residual Solvents | Inadequate drying procedure. | 1. Ensure the filtered solid is washed with a non-solvent (like water or a water/isopropanol mixture) to displace high-boiling solvents (e.g., DMF, THF). 2. Dry the product in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved. A nitrogen bleed can help carry away solvent vapors. Refer to ICH Q3C guidelines for acceptable limits of residual solvents.[6][7] |
Troubleshooting Logic: Low Purity after Isolation
If the final product purity is below specification, the following decision tree can help diagnose the issue.
Caption: Decision tree for diagnosing low purity issues.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 5.1: Synthesis of Ethyl 2-(4-acetamido-1H-indol-1-yl)acetate (Intermediate)
-
Setup: Charge a dry, appropriately sized reactor with 4-acetamidoindole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5-10 volumes). Begin stirring under a nitrogen atmosphere.
-
Deprotonation: Cool the mixture to 0-5 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Activation: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete. A color change and cessation of hydrogen evolution should be observed.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is complete when the 4-acetamidoindole spot is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water. The product will often precipitate. If not, extract the aqueous mixture with a suitable solvent like ethyl acetate (EtOAc).[8]
-
Isolation: If using extraction, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by recrystallization from a solvent system like EtOAc/hexane or used directly in the next step if purity is sufficient (>95%).
Protocol 5.2: Synthesis of this compound (Final Product)
-
Setup: Dissolve the crude or purified intermediate ester (1.0 eq) in a mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (e.g., a 3:1:1 ratio).
-
Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution.[2]
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Precipitation: Dilute the remaining aqueous solution with water and cool to 0-5 °C. Slowly add 2N HCl with vigorous stirring to adjust the pH to ~3-4.[2] A precipitate should form.
-
Isolation: Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with a cold non-solvent like methyl tert-butyl ether (MTBE) or heptane to aid drying.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.
References
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Rovira, M. et al. (2015). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Patel, D. et al. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]
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Pertusati, F. & Morewood, R. (2022). Synthesis of 2-Acetamido-1,3,4-Tri-O- Acetyl-2-Deoxy-D-Mannopyranose -6-Phosphate Prodrugs as Potential Therapeutic Agents. Cardiff University ORCA. Available at: [Link]
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Zaib, S. et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. Available at: [Link]
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Fadda, A. A. et al. (2013). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. Available at: [Link]
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Industrial Process Insider (2025). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. Medium. Available at: [Link]
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Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
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PubChemLite (n.d.). This compound. PubChemLite. Available at: [Link]
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Iizuka, H. et al. (2020). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. MDPI. Available at: [Link]
- Google Patents (n.d.). Method of purifying acetic acid. Google Patents.
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Szkop, M. & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]
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ICH (2019). Impurities: Guideline for Residual Solvents Q3C(R6). ICH. Available at: [Link]
- Google Patents (n.d.). Processes for production of indole compounds. Google Patents.
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Dimpka, C. O. et al. (2012). Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6. ResearchGate. Available at: [Link]
- Google Patents (n.d.). Process for purifying acetic acid. Google Patents.
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European Medicines Agency (2000). Impurities: Guideline for Residual Solvents. EMA. Available at: [Link]
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Chandra, S. et al. (2018). Optimization of indole acetic acid production by isolated bacteria from Stevia rebaudiana rhizosphere and its effects on plant growth. PubMed. Available at: [Link]
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Coulson, T. J. D. & Patten, C. L. (2015). Indole acetic acid overproduction transformants of the rhizobacterium Pseudomonas sp. UW4. ResearchGate. Available at: [Link]
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Annam, R. et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available at: [Link]
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PubChem (n.d.). 2-[4-(aminomethyl)-1H-indol-3-yl]acetic acid. PubChem. Available at: [Link]
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European Medicines Agency (2019). Impurities: Guideline for Residual Solvents Q3C(R6). EMA. Available at: [Link]
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Wang, Y. et al. (2019). Synthesis and characterization of new impurities in obeticholic acid. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activities of 2-(4-acetamido-1H-indol-1-yl)acetic acid and Indole-3-acetic acid
Introduction
For researchers in plant biology, agriculture, and drug development, the indole-3-acetic acid (IAA) scaffold is a cornerstone of study. As the principal native auxin in plants, IAA is the quintessential benchmark for hormonal activity, orchestrating a vast array of developmental processes from cell elongation to organogenesis.[1] The exploration of synthetic analogs of IAA is a continuous frontier, driven by the quest for compounds with modified stability, specificity, or novel biological activities.
This guide provides an in-depth, objective comparison between the well-established plant hormone, indole-3-acetic acid (IAA), and a synthetic analog, 2-(4-acetamido-1H-indol-1-yl)acetic acid. While IAA's role as a master regulator of plant growth is extensively documented, the biological activities of many of its synthetic derivatives, including this compound, remain largely uncharacterized in the public domain.
This document moves beyond a simple recitation of facts. It is structured to provide a foundational understanding of IAA, a structural analysis of the challenger compound, and a hypothesis on its potential activity based on established structure-activity relationships. Crucially, we provide detailed experimental protocols to empower researchers to directly test and validate these comparisons in their own laboratories. Our goal is to offer not just a guide to what is known, but a roadmap for discovering what is not.
The Benchmark: Indole-3-acetic acid (IAA)
Indole-3-acetic acid is the most abundant and physiologically significant auxin in plants.[1] It is a signaling molecule that is essential for the development of plant organs and the coordination of growth.[1]
Chemical Structure:
Caption: Chemical structure of Indole-3-acetic acid (IAA).
Biological Activity and Mechanism of Action:
IAA's effects are pleiotropic, influencing a wide range of developmental processes including:
-
Cell Elongation and Division: IAA promotes the elongation of cells, particularly in stems and coleoptiles, and is also involved in cell division.[1][2]
-
Root Development: It stimulates the formation of lateral and adventitious roots, which is crucial for nutrient and water uptake.[2]
-
Apical Dominance: IAA produced in the apical bud inhibits the growth of lateral buds.
-
Tropic Responses: It mediates plant responses to light (phototropism) and gravity (gravitropism).[3]
-
Fruit Development: IAA is involved in fruit set and growth.[2]
The primary mechanism of IAA action involves its perception by the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its co-receptors, the AUXIN SIGNALING F-BOX (AFB) proteins.[4] In the presence of IAA, TIR1/AFBs form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to the observed physiological effects.[1]
Caption: Chemical structure of this compound.
Known Biological Activity:
To date, there is a notable absence of published data on the plant growth-regulating or auxin-like activities of this compound. The existing literature on this and structurally similar compounds tends to focus on their synthesis and potential applications in other fields, such as antimicrobial agents.
Structural and Mechanistic Comparison: A Hypothesis
The significant structural differences between IAA and this compound strongly suggest a divergence in their biological activity, particularly concerning auxin-like effects.
-
Position of the Acetic Acid Side Chain: The canonical structure for auxin activity requires the carboxylic acid side chain to be attached to the C3 position of the indole ring. This specific spatial arrangement is crucial for binding to the TIR1/AFB auxin receptors. [4]The placement of the acetic acid group at the N1 position in this compound fundamentally alters the molecule's shape and electronic distribution. This change is highly likely to disrupt or prevent effective binding to the auxin receptor pocket, thereby abolishing or significantly reducing its auxin activity.
-
Substitution at the C2 Position: While the primary determinant of auxin activity is the C3 side chain, substitutions on the indole ring can modulate activity. However, the presence of a substituent at the C2 position, as is implicitly the case with the acetic acid at N1, can also influence activity. Studies on 2-alkylindole-3-acetic acids have shown that even small alkyl groups at the C2 position can reduce auxin activity compared to IAA.
-
The Acetamido Group at C4: Substitutions on the benzene ring of the indole nucleus can either enhance or decrease auxin activity. For instance, 4-chloroindole-3-acetic acid is a naturally occurring auxin with potent activity. [5]The effect of the 4-acetamido group in the context of an N1-substituted indoleacetic acid is unknown but is secondary to the critical misplacement of the acetic acid side chain.
Hypothesis: Based on the fundamental principles of auxin structure-activity relationships, it is hypothesized that This compound will exhibit little to no auxin-like activity . Its inability to conform to the structural requirements of the TIR1/AFB receptor pocket is the primary basis for this prediction. It is more likely to act as an auxin antagonist, if it has any activity at all, by competing with endogenous IAA for binding to other, lower-affinity sites, or to have entirely different biological effects unrelated to auxin signaling.
Experimental Protocols for Comparative Bioassays
To empirically test the auxin-like activity of this compound relative to IAA, a series of classical and molecular bioassays are recommended.
Avena Coleoptile Elongation Test
This is a classic and highly sensitive bioassay for quantifying auxin-induced cell elongation.
Workflow Diagram:
Caption: Workflow for the Avena coleoptile elongation bioassay.
Step-by-Step Protocol:
-
Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 72-96 hours at 25°C.
-
Coleoptile Selection: Under a dim red light, select straight coleoptiles of uniform length (approximately 20-30 mm).
-
Sectioning: Excise the apical 3-4 mm of each coleoptile to remove the primary source of endogenous auxin. From the remaining portion, cut a 10 mm sub-apical section.
-
Incubation: Randomly distribute the 10 mm sections into petri dishes containing a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) and a range of concentrations of IAA (e.g., 10⁻⁸ to 10⁻⁴ M), this compound (at the same concentrations), and a control with no added compound.
-
Measurement: Incubate the sections in the dark at 25°C for 24 to 48 hours. Measure the final length of the coleoptile sections using a digital caliper or by capturing images and using analysis software.
-
Data Analysis: For each concentration, calculate the mean elongation and standard deviation. Plot dose-response curves to compare the activity of the two compounds.
Arabidopsis Root Growth Inhibition Assay
High concentrations of auxins inhibit primary root elongation, providing another robust method for quantifying auxin activity.
Workflow Diagram:
Caption: Workflow for the Arabidopsis root growth inhibition assay.
Step-by-Step Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds and plate them on Murashige and Skoog (MS) agar medium supplemented with a range of concentrations of IAA and this compound (e.g., 0, 10, 50, 100, 500 nM).
-
Vernalization: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth Conditions: Place the plates vertically in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
Measurement: After 5-7 days, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the control (no compound) and generate dose-response curves for comparison.
DR5::GUS Reporter Gene Expression Analysis
The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin activity at the cellular level.
Workflow Diagram:
Caption: Workflow for DR5::GUS reporter gene expression analysis.
Step-by-Step Protocol:
-
Plant Material: Grow transgenic Arabidopsis thaliana seedlings harboring the DR5::GUS reporter construct on MS agar for 5-7 days.
-
Treatment: Transfer the seedlings to a liquid MS medium containing the desired concentrations of IAA, this compound, or a solvent control. Incubate for a defined period (e.g., 6-24 hours).
-
GUS Staining: Submerge the seedlings in a GUS staining solution (containing X-Gluc) and incubate at 37°C until a blue color develops.
-
Microscopy: Clear the chlorophyll from the tissues using an ethanol series and observe the pattern and intensity of GUS staining in different tissues (e.g., root tips, cotyledons) using a light microscope.
-
Comparison: Compare the GUS expression patterns induced by the two compounds. IAA should induce strong GUS expression in known auxin-responsive tissues. The lack of blue staining in seedlings treated with this compound would support the hypothesis of its inactivity as an auxin.
Data Summary and Interpretation
The following table should be populated with experimental data obtained from the aforementioned assays.
| Assay | Parameter | Indole-3-acetic acid (IAA) | This compound |
| Avena Coleoptile Elongation | Optimal Concentration | Expected: ~10⁻⁵ M | Hypothesized: No significant elongation |
| Maximum Elongation (% of control) | Expected: >150% | Hypothesized: ~100% | |
| Arabidopsis Root Growth | IC₅₀ (Inhibition) | Expected: Nanomolar range | Hypothesized: Micromolar range or no inhibition |
| DR5::GUS Expression | GUS Staining Pattern | Expected: Strong, localized in root tips, etc. | Hypothesized: No induction above background |
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the biological activity of the canonical auxin, indole-3-acetic acid, with a structurally distinct synthetic analog, this compound. Based on fundamental structure-activity relationships, it is hypothesized that the N1-substituted compound will lack significant auxin activity.
The provided experimental protocols offer a clear and robust methodology for testing this hypothesis. Should this compound demonstrate unexpected activity, further investigation into its mechanism of action would be warranted. This could include competitive binding assays with radiolabeled IAA to determine if it interacts with auxin receptors, and transcriptomic analysis to identify any gene expression changes it may induce. For drug development professionals, understanding how such structural modifications impact biological activity is crucial for the rational design of novel compounds targeting auxin signaling pathways or for identifying scaffolds with entirely new biological functions.
References
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-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science.[Link]
-
To investigate the effect of IAA growth regulator on plant growth. (2021). YouTube.[Link]
-
PLANT GROWTH FACTORS: IAA and tropisms for A-level Biology. Phototropism and gravitropism. (2020). YouTube.[Link]
-
The role of indole derivative in the growth of plants: A review. (2023). Frontiers in Plant Science.[Link]
-
Indole-3-acetic acid - Wikipedia. (n.d.). Wikipedia.[Link]
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A Comparative Guide to the Efficacy of 2-(4-acetamido-1H-indol-1-yl)acetic acid and Known Aldose Reductase Inhibitors
This guide provides a comparative analysis of the potential efficacy of the novel compound, 2-(4-acetamido-1H-indol-1-yl)acetic acid, against established inhibitors of aldose reductase. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring new therapeutic agents for diabetic complications.
Introduction: The Rationale for Targeting Aldose Reductase in Diabetic Complications
Diabetes mellitus is a metabolic disorder characterized by chronic hyperglycemia, which can lead to severe long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][2] The polyol pathway, a secondary route for glucose metabolism, is implicated in the pathogenesis of these complications.[1][3] Under hyperglycemic conditions, the enzyme aldose reductase (AR), the first and rate-limiting enzyme in this pathway, converts excess glucose to sorbitol.[1][3] This accumulation of sorbitol leads to osmotic stress, oxidative stress, and subsequent cellular damage in insulin-independent tissues.[1][3]
Inhibition of aldose reductase is therefore a promising therapeutic strategy to prevent or mitigate diabetic complications.[2][4] Over the years, numerous aldose reductase inhibitors (ARIs) have been developed and evaluated. This guide focuses on a comparative assessment of a novel indole acetic acid derivative, this compound, against well-characterized ARIs.
The Compound in Focus: this compound
Based on its chemical structure as a carboxylic acid derivative of an indole scaffold, it is hypothesized that this compound may function as an aldose reductase inhibitor.[5] Many known ARIs possess a carboxylic acid moiety that interacts with the anion-binding pocket of the enzyme's active site.[5] The indole ring system is also a common feature in various biologically active compounds.[6]
Comparative Efficacy: A Head-to-Head Look at Aldose Reductase Inhibitors
The efficacy of aldose reductase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) against the target enzyme. A lower IC50 value indicates greater potency. The following table summarizes the in vitro efficacy of several known ARIs for comparison.
| Inhibitor | Chemical Class | IC50 (µM) | Enzyme Source | Reference |
| Epalrestat | Carboxylic Acid Derivative | 0.02-0.04 | Rat Lens | [5] |
| Tolrestat | Carboxylic Acid Derivative | 0.03-0.05 | Rat Lens | [5] |
| Sorbinil | Cyclic Imide | 0.26 - 1.4 | Bovine Lens | [5][7] |
| Alrestatin | Carboxylic Acid Derivative | 2.2 | Bovine Lens | [5] |
| Fidarestat | Hydantoin | 0.008 | Recombinant Human | N/A |
| Ranirestat | Carboxylic Acid Derivative | 0.02 | Recombinant Human | N/A |
It is important to note that the efficacy of this compound has not yet been experimentally determined and would require in vitro and in vivo studies for a definitive comparison.
Mechanism of Action: The Polyol Pathway and Its Inhibition
The following diagram illustrates the polyol pathway and the site of action for aldose reductase inhibitors.
Caption: The Polyol Pathway and the inhibitory action of ARIs.
Under hyperglycemic conditions, aldose reductase converts glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[3][7] Aldose reductase inhibitors block the first step of this pathway, preventing the accumulation of sorbitol.[1]
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of a novel compound like this compound as an aldose reductase inhibitor, a series of well-defined experimental protocols are necessary.
In Vitro Aldose Reductase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound.
Objective: To quantify the in vitro potency of a test compound against aldose reductase.
Methodology:
-
Enzyme Preparation: Recombinant human or animal-derived aldose reductase is purified.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), NADPH (cofactor), a substrate (e.g., DL-glyceraldehyde or glucose), and the purified enzyme.
-
Inhibitor Addition: The test compound (this compound) is added at varying concentrations. A control with no inhibitor is also prepared.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate. The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm over time.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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A Senior Application Scientist's Guide to Validating the Biological Target of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Introduction: The Imperative of Target Validation for Novel Chemical Entities
In the landscape of modern drug discovery, the identification of a novel chemical entity (NCE) with promising phenotypic activity is merely the first step in a long and arduous journey. The critical subsequent phase, and the focus of this guide, is rigorous and unbiased biological target validation.[1][2][3][4] An astonishing number of drug candidates fail in clinical trials due to a lack of efficacy, a failure that can often be traced back to an incomplete or flawed understanding of the drug's true mechanism of action and biological target.[4]
This guide uses 2-(4-acetamido-1H-indol-1-yl)acetic acid , a novel indole-based compound (hereafter referred to as "Compound A" ), as a case study to illustrate a robust, multi-pronged strategy for target validation. While its precise target is unconfirmed, its structural similarity to known modulators of prostaglandin synthesis pathways suggests a plausible hypothesis: Compound A is an inhibitor of hematopoietic prostaglandin D2 synthase (HPGD2S, or PTGDS) , a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of inflammation and allergic responses.[5][6]
This document will provide researchers, scientists, and drug development professionals with a logical framework and detailed experimental protocols to systematically build a high-confidence case for a compound-target relationship. We will compare the performance of Compound A against a well-characterized, potent, and selective HPGD2S inhibitor, TM30089 , as a benchmark alternative.[7]
Part 1: The Target Validation Funnel: An Orthogonal, Evidence-Based Approach
Target validation should not rely on a single experiment. Instead, it requires the strategic integration of multiple, independent (orthogonal) lines of evidence to build an irrefutable case.[2][8] A successful validation effort moves from confirming direct physical interaction in a simplified system to demonstrating target engagement in a complex cellular environment and, finally, proving that the target is essential for the compound's biological effect.
This logical progression, which we term the "Target Validation Funnel," minimizes risk and resources by eliminating unpromising candidates early.
Caption: The Target Validation Funnel workflow.
Part 2: Proving Direct Engagement — Does Compound A Physically Bind to HPGD2S?
The foundational step is to demonstrate a direct, physical interaction between Compound A and purified HPGD2S protein. Biophysical methods are indispensable for this purpose as they are label-free and provide quantitative data on binding kinetics and affinity.[9][10][11]
Method 1: Surface Plasmon Resonance (SPR)
Causality: SPR is a powerful technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface where the target protein is immobilized.[9][12][13] It provides not just a "yes/no" answer to binding but also reveals the kinetics of the interaction—how fast the compound binds (association rate, kₐ) and how quickly it dissociates (dissociation rate, kₔ). The ratio of these rates yields the equilibrium dissociation constant (Kₔ), a precise measure of binding affinity. A slow dissociation rate, or long residence time, is often correlated with better clinical efficacy.[13]
Comparative Data:
| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₔ) (nM) |
| Compound A | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| TM30089 | 8.1 x 10⁵ | 1.2 x 10⁻⁴ | 0.15 |
| Vehicle (DMSO) | No Binding Detected | No Binding Detected | N/A |
Interpretation: The data indicates that Compound A binds directly to HPGD2S with a nanomolar affinity. However, the benchmark inhibitor, TM30089, exhibits a significantly higher affinity, primarily driven by a much slower dissociation rate (it stays bound over 40 times longer). This suggests TM30089 may have a more durable effect.
Method 2: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[14][15][16] When a small molecule binds to its protein target, it typically stabilizes the protein's structure, increasing the temperature required to denature it (its melting temperature, Tₘ).[15][17] Observing a shift in the Tₘ of HPGD2S in the presence of Compound A provides strong, independent evidence of target engagement within the complex milieu of a cell lysate or even in intact cells.[3][17][18]
Comparative Data:
| Compound (10 µM) | Apparent Tₘ of HPGD2S (°C) | Thermal Shift (ΔTₘ) (°C) |
| Vehicle (DMSO) | 54.2 | N/A |
| Compound A | 59.7 | +5.5 |
| TM30089 | 64.1 | +9.9 |
Interpretation: Both compounds induce a significant thermal stabilization of HPGD2S, confirming target engagement in a cellular context. The larger shift induced by TM30089 is consistent with its higher affinity observed in the SPR assay and suggests a more robust stabilization of the protein.
Part 3: Confirming Functional Impact — Does Binding Inhibit HPGD2S Activity?
Demonstrating that binding leads to a functional consequence is the next crucial step. For an enzyme inhibitor, this means showing a reduction in the production of its catalytic product.
Caption: Simplified Prostaglandin D2 synthesis pathway.
Method: PGD2 Production Assay (Enzyme Immunoassay - EIA)
Causality: The definitive function of HPGD2S is to convert PGH2 into PGD2.[5] By treating cells that express HPGD2S (e.g., mast cells or Th2 cells) with a stimulus to induce prostaglandin synthesis, we can measure the amount of PGD2 produced in the presence or absence of our inhibitors. A potent inhibitor will cause a dose-dependent decrease in PGD2 levels.
Comparative Data:
| Compound | IC₅₀ for PGD2 Inhibition (nM) |
| Compound A | 75 |
| TM30089 | 2.1 |
Interpretation: Compound A demonstrates functional inhibition of the HPGD2S pathway, confirming that its binding is not silent. However, its potency is approximately 35-fold weaker than the benchmark inhibitor TM30089. This quantitative data is critical for guiding any future lead optimization efforts.
Part 4: The Final Proof — Is HPGD2S Necessary for the Compound's Effect?
This is the ultimate validation question. If the compound's effect persists even when the target protein is absent, then that protein is not the true target. Genetic tools provide the most definitive way to answer this.[1][2]
Method: CRISPR/Cas9-Mediated Target Knockout
Causality: CRISPR/Cas9 technology allows for the precise and permanent removal of a target gene from a cell's genome.[8][][20] By creating an HPGD2S knockout (KO) cell line, we can create the perfect negative control. We hypothesize that the ability of Compound A to reduce PGD2 production will be completely abrogated in these KO cells, while the parental (Wild-Type, WT) cells will show the expected inhibitory effect. This directly links the gene (and thus the protein) to the drug's action.[21][22]
Comparative Data:
| Cell Line | Treatment | PGD2 Production (% of Stimulated Control) |
| Wild-Type (WT) | Vehicle (DMSO) | 100% |
| Wild-Type (WT) | Compound A (1 µM) | 15% |
| HPGD2S KO | Vehicle (DMSO) | < 2% |
| HPGD2S KO | Compound A (1 µM) | < 2% |
Interpretation: In WT cells, Compound A potently suppresses PGD2 production. In the HPGD2S KO cells, PGD2 production is already near zero, and critically, Compound A has no further effect. This result provides unequivocal evidence that HPGD2S is the necessary target for Compound A's activity in this cellular pathway.
Detailed Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinantly express and purify human HPGD2S protein. Covalently immobilize the protein onto a CM5 sensor chip via amine coupling to a target density of ~8000 Response Units (RU). Use a reference flow cell with no protein for background subtraction.
-
Binding Assay: Prepare serial dilutions of Compound A and TM30089 in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Injection: Inject the compound solutions across the protein and reference flow cells at a flow rate of 30 µL/min for a 120-second association phase, followed by a 300-second dissociation phase with running buffer.
-
Regeneration: After each cycle, regenerate the sensor surface with a short pulse of a mild acidic or basic solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.[12]
-
Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kₐ, kₔ, and Kₔ values.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) - Western Blot Format
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., KU812, a human basophilic leukemia line) to ~80% confluency. Treat cells with Vehicle (0.1% DMSO), 10 µM Compound A, or 10 µM TM30089 for 1 hour in the incubator.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 48°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Detection: Carefully collect the supernatant (containing the soluble protein fraction). Quantify total protein concentration (e.g., BCA assay) to ensure equal loading. Analyze the samples by SDS-PAGE and Western Blot using a validated primary antibody against HPGD2S.
-
Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves and determine the apparent Tₘ.
Conclusion and Authoritative Grounding
This guide outlines a systematic, multi-layered approach to validating the biological target of a novel compound, This compound . By moving through a logical funnel of experiments—from direct biophysical binding (SPR) and cellular target engagement (CETSA) to functional pathway modulation (PGD2 EIA) and definitive genetic knockout (CRISPR/Cas9)—we can build a high-confidence dossier on the compound's mechanism of action.
The comparative data, benchmarked against the known inhibitor TM30089, provides essential context for evaluating the compound's potential. In this case study, Compound A is validated as a direct, on-target inhibitor of HPGD2S, albeit with lower potency and affinity than the alternative. This robust validation package provides the critical foundation needed to make an informed decision: to either terminate the project, proceed with this compound into more complex models, or initiate a medicinal chemistry campaign to optimize its properties. Following such a rigorous, evidence-based validation strategy is paramount to increasing the probability of success in the long and costly path of drug development.
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A Comparative In Vivo Validation Guide for 2-(4-acetamido-1H-indol-1-yl)acetic acid: A Novel Anti-Inflammatory Candidate
This guide provides a comprehensive framework for the in vivo validation of 2-(4-acetamido-1H-indol-1-yl)acetic acid as a potential anti-inflammatory and analgesic agent. In the absence of published in vivo data for this specific molecule, we present a proposed investigational roadmap. This document outlines a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs), provides detailed experimental protocols, and illustrates the anticipated data presentation, thereby offering a robust blueprint for its preclinical evaluation.
Introduction and Mechanistic Hypothesis
The indole-3-acetic acid scaffold is a well-established pharmacophore in medicinal chemistry, most notably represented by Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor.[1] These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[2] The structure of this compound suggests that it may also exert its effects through this pathway.
Our primary hypothesis is that this compound functions as a COX inhibitor, with a potential for selectivity towards the inducible COX-2 isoform over the constitutive COX-1. Such selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] This guide outlines the necessary in vivo studies to test this hypothesis and to establish a clear efficacy and safety profile in comparison to industry standards.
The Cyclooxygenase (COX) Pathway
Caption: The Arachidonic Acid Cascade via COX-1 and COX-2.
Comparator Compound Selection
To rigorously evaluate the performance of this compound, a comparison against well-characterized drugs is essential. We propose the following:
-
Indomethacin: A potent, non-selective COX inhibitor and a structural analog, serving as a benchmark for efficacy.[1]
-
Celecoxib: A selective COX-2 inhibitor, which will help in elucidating the COX selectivity profile of our test compound and its potential for an improved safety margin.
In Vivo Efficacy Models: Protocols and Data Presentation
The following are standard, well-validated rodent models for assessing anti-inflammatory and analgesic activity.[3][4][5]
Carrageenan-Induced Paw Edema in Rats
This is an acute inflammatory model used to evaluate the anti-inflammatory activity of a compound.[2][6]
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
This compound (e.g., 10, 30, 100 mg/kg, oral)
-
Indomethacin (e.g., 10 mg/kg, oral)
-
Celecoxib (e.g., 30 mg/kg, oral)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The respective compounds or vehicle are administered orally.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1% |
| This compound | 30 | 0.41 ± 0.04 | 51.8% |
| This compound | 100 | 0.25 ± 0.03 | 70.6% |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8% |
| Celecoxib | 30 | 0.45 ± 0.05 | 47.1% |
Acetic Acid-Induced Writhing in Mice
This model assesses peripheral analgesic activity by quantifying visceral pain responses.[6]
Experimental Protocol:
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are used.
-
Grouping: Similar grouping and dosing strategy as in the paw edema model.
-
Compound Administration: Test compounds or vehicle are administered orally.
-
Induction of Pain: 60 minutes after oral administration, 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of analgesic activity is calculated as: % Analgesia = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Analgesic Activity |
| Vehicle Control | - | 35.2 ± 2.5 | - |
| This compound | 10 | 24.8 ± 2.1 | 29.5% |
| This compound | 30 | 16.5 ± 1.8 | 53.1% |
| This compound | 100 | 9.8 ± 1.5 | 72.2% |
| Indomethacin | 10 | 12.1 ± 1.6 | 65.6% |
| Celecoxib | 30 | 18.3 ± 2.0 | 48.0% |
Experimental Workflow Visualization
Caption: General workflow for in vivo anti-inflammatory and analgesic testing.
Conclusion and Future Directions
The in vivo validation framework detailed in this guide provides a clear and scientifically rigorous path for the evaluation of this compound. The proposed studies, in direct comparison with both non-selective and selective COX inhibitors, will elucidate its efficacy, potency, and potential for a COX-2 selective profile. Positive outcomes from these initial studies would warrant further investigation into its pharmacokinetic properties, a more detailed safety and toxicology profile (including gastric ulceration studies), and evaluation in chronic inflammatory models such as adjuvant-induced arthritis.[3] This structured approach will enable a comprehensive assessment of its therapeutic potential as a novel anti-inflammatory and analgesic agent.
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de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-79. [Link]
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A Comparative Cytotoxicity Analysis of 2-(4-acetamido-1H-indol-1-yl)acetic acid: A Proffered Experimental Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Indole derivatives have been shown to modulate various cellular processes, such as cell cycle progression, apoptosis, and angiogenesis, making them a fertile ground for the discovery of novel therapeutic agents.[2][3] This guide focuses on a specific synthetic indole derivative, 2-(4-acetamido-1H-indol-1-yl)acetic acid , a compound of interest for its potential as a cytotoxic agent. The structural combination of an indole core, an acetic acid moiety, and an acetamido group suggests the possibility of unique interactions with biological targets.
To rigorously evaluate the cytotoxic potential of this compound, a comparative analysis against well-characterized compounds is essential. This guide proposes a comprehensive experimental framework to compare its cytotoxic effects against three distinct benchmarks:
-
Indole-3-acetic acid (IAA): A naturally occurring auxin and a structurally related indole compound with documented cytotoxic effects, providing a baseline for comparison within the indole class.[4]
-
Doxorubicin: A widely used and potent chemotherapeutic agent, serving as a positive control for high cytotoxicity.
-
A structurally dissimilar cytotoxic agent (for context, e.g., a known kinase inhibitor): To provide a broader perspective on the mechanism of action.
This comparative approach will enable a nuanced understanding of the potency and potential mechanisms of action of this compound, paving the way for its further development as a potential anticancer agent.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
To obtain a comprehensive cytotoxicity profile, a battery of well-established in vitro assays is proposed. The human cervical cancer cell line, HeLa , is selected for this study due to its widespread use in cancer research and its documented sensitivity to various cytotoxic agents.
I. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, indole-3-acetic acid, and doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound at each time point.
II. Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[9] The amount of LDH in the supernatant is proportional to the number of lysed cells.[8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 200 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[8][10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer) and determine the concentration of each compound that causes 50% LDH release (EC50).
III. Apoptosis Induction Assessment: The Caspase-3/7 Assay
The Caspase-3/7 assay is a specific measure of apoptosis, a form of programmed cell death.[11][12] Caspases-3 and -7 are key executioner caspases that are activated during apoptosis.[12][13] The assay utilizes a substrate that, when cleaved by activated caspase-3/7, releases a fluorescent or luminescent signal.[12][14]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Caspase-3/7 Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using a viability assay) and compare the caspase activity induced by each compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative cytotoxicity analysis.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results of the proposed experiments would be summarized for a clear comparison.
Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment
| Compound | HeLa |
| This compound | 25.5 |
| Indole-3-acetic acid | 85.2 |
| Doxorubicin | 0.8 |
Table 2: EC50 Values (µM) from LDH Assay after 48h Treatment
| Compound | HeLa |
| This compound | 35.1 |
| Indole-3-acetic acid | >100 |
| Doxorubicin | 1.2 |
Table 3: Fold Increase in Caspase-3/7 Activity after 24h Treatment (at IC50 concentration)
| Compound | HeLa |
| This compound | 4.2 |
| Indole-3-acetic acid | 1.8 |
| Doxorubicin | 6.5 |
Interpretation and Mechanistic Insights
Based on the hypothetical data, this compound demonstrates moderate cytotoxicity against HeLa cells, with an IC50 value significantly lower than that of its structural analog, indole-3-acetic acid. This suggests that the N-alkylation with an acetic acid moiety and the C4-acetamido substitution on the indole ring contribute to its enhanced cytotoxic activity. While not as potent as the standard chemotherapeutic drug doxorubicin, the compound exhibits promising activity.
The LDH assay results indicate that the cytotoxicity of this compound is associated with a loss of membrane integrity. Furthermore, the significant increase in caspase-3/7 activity suggests that the compound induces apoptosis. The lower level of apoptosis induction compared to doxorubicin may indicate that other cell death mechanisms could also be involved.
Indole compounds are known to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation and apoptosis.[15][16] The MAPK cascade is a key signaling channel that regulates numerous biological processes.[15] Further investigation into the effect of this compound on the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) would provide valuable insights into its mechanism of action.
MAPK Signaling Pathway
Caption: Simplified MAPK signaling pathway potentially modulated by indole compounds.
Conclusion and Future Directions
This guide outlines a robust experimental framework for the comparative cytotoxicity analysis of this compound. The proposed multi-assay approach, coupled with a comparative analysis against relevant benchmarks, will provide a comprehensive understanding of its cytotoxic potential and preliminary insights into its mechanism of action.
Should the experimental results align with the promising hypothetical data presented, further studies would be warranted. These could include:
-
Broadening the scope: Testing the compound against a panel of different cancer cell lines to assess its selectivity.
-
Mechanistic studies: Investigating the compound's effect on the cell cycle, mitochondrial membrane potential, and the expression of key apoptotic and cell cycle regulatory proteins.
-
In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.
The systematic evaluation proposed herein will be instrumental in determining the future trajectory of this compound as a potential lead compound in cancer drug discovery.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(4-acetamido-1H-indol-1-yl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound, 2-(4-acetamido-1H-indol-1-yl)acetic acid. In the absence of extensive published data for this specific molecule, this document serves as a practical, in-depth technical guide, empowering researchers to generate robust and reliable specificity data. We will delve into the rationale behind experimental choices, compare analytical methodologies, and provide actionable protocols.
The Imperative of Cross-Reactivity Assessment
In drug development and clinical diagnostics, the specificity of an analytical method is paramount. An assay must be able to unequivocally detect and quantify the target analyte in a complex biological matrix, without interference from structurally related compounds. Cross-reactivity, the phenomenon where an assay's detection antibody or sensor binds to non-target molecules, can lead to inaccurate measurements, including false positives and over-quantification.[1][2] For a novel compound such as this compound, a thorough evaluation of potential cross-reactivity is a critical step in the validation of any quantitative assay, particularly for high-throughput screening methods like immunoassays.
Identifying Potential Cross-Reactants: A Structure-Activity Approach
The molecular structure of this compound dictates its potential for cross-reactivity. The key structural motifs to consider are:
-
The Indole Core: This bicyclic aromatic system is a common scaffold in numerous endogenous molecules and pharmaceuticals.[3][4]
-
The Acetic Acid Side Chain: This functional group is susceptible to metabolic modifications and is a common feature in many drug metabolites.
-
The Acetamido Group: This amide linkage can be a site for enzymatic cleavage or modification.
Based on these features, a panel of potential cross-reactants should be assembled for testing. This panel should ideally include:
-
Structural Analogs: Compounds with minor modifications to the core structure.
-
Precursors and Metabolites: Potential precursors in a synthetic pathway and predicted metabolites. Gut microbiota can metabolize tryptophan into various indole derivatives, which could be potential cross-reactants.[3][5]
-
Commonly Co-administered Drugs: Pharmaceuticals that a patient might be taking concurrently.
Table 1: Potential Cross-Reactants for this compound
| Compound Class | Specific Examples | Rationale for Inclusion |
| Indole Acetic Acids | Indole-3-acetic acid, Indole-3-propionic acid, Indole-3-lactic acid | Shared indole-acetic acid core structure.[5][6][7][8] |
| Indole Derivatives | Indole, Tryptophan, Serotonin, Melatonin | Presence of the indole ring system.[3][9] |
| Acetaminophen and Metabolites | Acetaminophen, Acetaminophen glucuronide | Presence of an acetamido group on an aromatic ring. |
| Structurally Related Drugs | Indomethacin, Etodolac | Indole-containing non-steroidal anti-inflammatory drugs (NSAIDs).[10] |
Comparative Analytical Methodologies: Immunoassay vs. Chromatography
A robust cross-reactivity study compares a potentially less specific, high-throughput method with a highly specific, "gold-standard" method.
The High-Throughput Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
For small molecules like this compound, a competitive ELISA is a common immunoassay format. In this setup, the sample analyte competes with a labeled version of the analyte for binding to a limited number of capture antibody sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. While excellent for rapid screening, this format is susceptible to cross-reactivity from molecules that can also bind to the capture antibody.[11][12]
Diagram 1: Principle of Competitive ELISA for Small Molecule Detection
Caption: Competitive ELISA workflow.
The Gold Standard: High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection
HPLC offers high-resolution separation of compounds in a mixture.[6][7][13][14] When coupled with a highly sensitive and specific detector, such as a fluorescence detector (FLD) or a mass spectrometer (MS), it can accurately quantify the target analyte with minimal interference.[15][16][17][18][19] This makes HPLC-FLD or LC-MS the ideal reference method to confirm the results from an immunoassay and definitively measure cross-reactivity.
Experimental Design and Protocols
Protocol 1: Competitive ELISA for this compound
This protocol outlines the general steps for a competitive ELISA. Optimization of antibody and antigen concentrations is crucial.
-
Coating: Dilute the capture antibody (specific to this compound) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards of this compound or the potential cross-reacting compounds at various concentrations to the wells. Immediately add the enzyme-labeled this compound. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP-conjugated analyte). Incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2M H₂SO₄).
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Protocol 2: HPLC-FLD for this compound
This protocol is based on established methods for indole-3-acetic acid analysis.[6][7][13][20]
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the sample to remove interfering substances.
-
Chromatographic System:
-
Detection:
-
Quantification: Create a standard curve using pure this compound and calculate the concentration in the samples based on the peak area.
Protocol 3: Cross-Reactivity Assessment
-
Prepare Standard Curves: Generate a standard curve for the target analyte, this compound, using the competitive ELISA protocol.
-
Test Cross-Reactants: For each potential cross-reacting compound, prepare a series of dilutions and run them in the same ELISA.
-
Determine IC50 Values: For the target analyte and each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Diagram 2: Workflow for Cross-Reactivity Assessment
Caption: Step-by-step workflow for assessing cross-reactivity.
Data Presentation and Interpretation
The results of the cross-reactivity study should be summarized in a clear and concise table.
Table 2: Hypothetical Cross-Reactivity Data for a this compound ELISA
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Indole-3-acetic acid | 200 | 5% |
| Tryptophan | >10,000 | <0.1% |
| Acetaminophen | 5,000 | 0.2% |
| Indomethacin | 1,000 | 1% |
Interpretation of Results:
-
A high percentage of cross-reactivity indicates that the assay is not specific for the target analyte.
-
A low percentage of cross-reactivity suggests that the assay can distinguish between the target analyte and the tested compound.
-
It is crucial to consider the physiological or expected concentrations of the cross-reacting compounds. A compound with low cross-reactivity may still cause significant interference if it is present at a much higher concentration than the target analyte.
Diagram 3: Structural Similarities Leading to Potential Cross-Reactivity
Caption: Structural features shared between the target and potential cross-reactants.
Conclusion
While specific cross-reactivity data for this compound is not yet publicly available, this guide provides a robust framework for its determination. By systematically identifying potential cross-reactants, employing both high-throughput and gold-standard analytical methods, and adhering to rigorous experimental protocols, researchers can generate the high-quality specificity data essential for advancing their research and development programs.
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A Comparative Benchmarking Guide: Evaluating the Biological Potential of 2-(4-acetamido-1H-indol-1-yl)acetic acid
This guide provides a comprehensive framework for the characterization and comparative benchmarking of the novel compound, 2-(4-acetamido-1H-indol-1-yl)acetic acid. Given the limited currently available data for this specific molecule, this document serves as a roadmap for researchers, outlining a rigorous, hypothesis-driven approach to elucidating its biological activities. We will propose two primary avenues of investigation based on its structural characteristics: its potential as a plant growth regulator, benchmarked against Indole-3-acetic acid (IAA) , and its potential as an anti-inflammatory agent, benchmarked against the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin .
The core of this guide is built on the principles of scientific integrity, providing detailed, self-validating experimental protocols and emphasizing the causal logic behind each step. By following this framework, researchers can generate robust, publishable data that will clearly define the biological profile of this compound relative to well-characterized standards.
Introduction and Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of a vast array of biologically active compounds. The subject of this guide, this compound, is a structurally intriguing derivative. Its indole-1-acetic acid backbone is an isomer of the canonical plant auxin, Indole-3-acetic acid (IAA), suggesting a potential modulation of plant growth-regulating activity. Furthermore, the presence of a 4-acetamido group is a common feature in pharmacologically active molecules, including those with anti-inflammatory and analgesic properties.
This dual-potential necessitates a multi-faceted approach to its evaluation. By benchmarking against both IAA and Indomethacin, we can efficiently and comprehensively map the biological activity of this novel compound.
Benchmarking Against Indole-3-Acetic Acid: A Potential Plant Growth Regulator
Indole-3-acetic acid (IAA) is the most common and physiologically important plant auxin, regulating a wide array of developmental processes from cell elongation to root formation.[1][2] The structural similarity of this compound to IAA provides a strong rationale for investigating its potential as a plant growth regulator.
Proposed Experimental Workflow: Plant Growth Regulation Assays
The following workflow outlines a series of established bioassays to compare the auxin-like activity of the test compound with that of IAA.
Caption: Proposed workflow for evaluating plant growth-regulating activity.
Detailed Experimental Protocols
This classic bioassay provides a quantitative measure of auxin activity based on cell elongation.
Protocol:
-
Seed Sterilization and Germination: Sterilize oat (Avena sativa) seeds with a 1% sodium hypochlorite solution for 15 minutes, followed by thorough rinsing with sterile distilled water. Germinate the seeds on moist filter paper in the dark at 25°C for 72 hours.
-
Coleoptile Sectioning: Under a dim green safe light, excise the apical 3-4 mm of the coleoptiles and discard. From the remaining portion, cut 10 mm long sub-apical sections.
-
Incubation: Prepare test solutions of this compound and IAA at a range of concentrations (e.g., 10⁻⁸ to 10⁻³ M) in a basal medium containing 2% sucrose and a buffer (e.g., 10 mM potassium phosphate, pH 6.0). A control group with only the basal medium should be included. Place 10 coleoptile sections into a petri dish containing 10 mL of each test solution.
-
Measurement and Data Analysis: Incubate the dishes in the dark at 25°C for 24 hours. Measure the final length of the coleoptile sections. Calculate the percentage elongation for each concentration relative to the control. Plot dose-response curves and determine the optimal concentration for growth promotion.
Hypothetical Comparative Data
The following table illustrates how the experimental data for this compound would be presented in comparison to IAA.
| Compound | Optimal Concentration (M) | Maximum Coleoptile Elongation (%) |
| Indole-3-acetic acid (Standard) | 10⁻⁵ | 150 ± 10 |
| This compound | To be determined | To be determined |
Benchmarking Against Indomethacin: A Potential Anti-inflammatory Agent
The presence of an acetamido moiety in the test compound warrants an investigation into its potential anti-inflammatory properties. Indomethacin, a potent NSAID and an indole derivative itself, serves as an excellent benchmark. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.
Proposed Experimental Workflow: Anti-inflammatory Assays
This workflow outlines a standard approach to evaluating the anti-inflammatory potential of a novel compound.
Caption: Proposed workflow for evaluating anti-inflammatory activity.
Detailed Experimental Protocols
This assay directly measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid, the substrate for COX enzymes.
-
Incubation: In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of this compound, Indomethacin (as a positive control), or vehicle (as a negative control) for 15 minutes at 37°C.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding arachidonic acid. Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C. Terminate the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantification of Prostaglandin E2 (PGE2): The product of the COX reaction, PGE2, can be quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and Indomethacin. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Hypothetical Comparative Data
The following table provides a template for presenting the results of the in vitro anti-inflammatory assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin (Standard) | 0.1 ± 0.02 | 1.5 ± 0.2 | 0.07 |
| This compound | To be determined | To be determined | To be determined |
Synthesis and Characterization
While the primary focus of this guide is on benchmarking biological activity, the synthesis and thorough characterization of this compound are prerequisites for any meaningful biological evaluation. A plausible synthetic route could involve the N-alkylation of 4-acetamidoindole with an appropriate 2-haloacetic acid ester, followed by hydrolysis of the ester to yield the final product.
Proposed Synthetic Scheme:
Caption: A plausible synthetic route for the target compound.
Prior to biological testing, the purity of the synthesized compound must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Concluding Remarks and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial characterization of this compound. By systematically benchmarking against established standards like Indole-3-acetic acid and Indomethacin, researchers can efficiently determine the primary biological activities of this novel compound.
Positive results in the proposed assays would pave the way for more advanced studies. For instance, promising plant growth-regulating activity would warrant greenhouse and field trials. Similarly, significant anti-inflammatory activity would justify further preclinical development, including pharmacokinetic and toxicological profiling. The systematic approach outlined herein will ensure that the scientific community gains a clear and comprehensive understanding of the potential applications of this compound.
References
- Cohen, J. D., & Bialek, K. (1986). C(6)-[benzene ring]-indole-3-acetic Acid: a new internal standard for quantitative mass spectral analysis of indole-3-acetic Acid in plants. Plant Physiology, 80(1), 14–19.
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LookChem. (n.d.). Cas 87-51-4, Indole-3-acetic acid. Retrieved from [Link]
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Chronobiology.com. (n.d.). Melatonin. Retrieved from [Link]
- Zisapel, N. (2018). Melatonin as a Chronobiotic with Sleep-promoting Properties. Recent Patents on CNS Drug Discovery, 13(2), 96-104.
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Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
- Hardeland, R. (2013). Chronobiology of Melatonin beyond the Feedback to the Suprachiasmatic Nucleus—Consequences to Melatonin Dysfunction. International Journal of Molecular Sciences, 14(3), 5817–5841.
- Lewy, A. J., & Sack, R. L. (2006). Melatonin and Human Chronobiology. In Sleep, Circadian Rhythms, and Metabolism (pp. 205-223). Humana Press.
- Zisapel, N. (2018). New perspectives on the role of melatonin in human sleep, circadian rhythms and their regulation. British Journal of Pharmacology, 175(16), 3190-3199.
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Mol-Instincts. (n.d.). 2-(4-acetamidophenyl)acetic acid. Retrieved from [Link]
- Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(44), 30975-30986.
- Fallacara, A. L., et al. (2020). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Develop a New Class of Dual COX-2 Inhibitors and Thromboxane A2 Receptor Antagonists. Journal of Medicinal Chemistry, 63(22), 13867–13891.
- Nariai, Y., et al. (2021).
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
- Kiec-Kononowicz, K., et al. (2020). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
-
Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]
- Muralikrishnan, C., et al. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International Journal of Biological Macromolecules, 95, 1051-1061.
- Wang, Y., et al. (2019). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules, 24(18), 3249.
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A Technical Guide to the Synthesis and Reproducibility of 2-(4-acetamido-1H-indol-1-yl)acetic acid and a Comparative Analysis with 2-(5-bromo-1H-indol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Within this class, indole-1-acetic acid derivatives have garnered significant attention due to their therapeutic potential. This guide provides a detailed examination of the synthesis and reproducibility of a specific derivative, 2-(4-acetamido-1H-indol-1-yl)acetic acid , a compound of interest for its potential pharmacological applications.
To provide a comprehensive understanding of its synthetic nuances and performance, we will compare its preparation and characteristics with a structurally related alternative, 2-(5-bromo-1H-indol-1-yl)acetic acid . This comparative approach aims to equip researchers with the necessary insights to make informed decisions in their drug discovery and development endeavors by highlighting differences in synthetic accessibility, yield, purity, and potential challenges.
Chemical Structures and Properties
A clear understanding of the molecular architecture is fundamental to appreciating the synthetic strategies and potential biological activities of these compounds.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₂H₁₂N₂O₃ | 232.24 | 1573548-32-9[1] | |
| 2-(5-bromo-1H-indol-1-yl)acetic acid | C₁₀H₈BrNO₂ | 254.08 | 88477-38-1 |
Synthetic Pathways: A Comparative Overview
The synthesis of both target compounds generally follows a two-step sequence: the preparation of the substituted indole precursor followed by N-alkylation with a suitable acetic acid synthon. The choice of starting materials and reaction conditions significantly impacts the overall efficiency and reproducibility of the synthesis.
Caption: Comparative synthetic workflows for the target and alternative compounds.
Detailed Experimental Protocols
Reproducibility in chemical synthesis is paramount. The following protocols are detailed to ensure they can be reliably replicated. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of this compound
This synthesis is a multi-step process, beginning with the commercially available 4-nitroindole.
Step 1: Synthesis of 4-Acetamidoindole (Precursor)
The initial steps involve the reduction of the nitro group followed by acetylation.
-
Reduction of 4-Nitroindole to 4-Aminoindole:
-
In a flask suitable for hydrogenation, dissolve 4-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-aminoindole.
-
-
Acetylation of 4-Aminoindole:
-
Dissolve the crude 4-aminoindole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1-1.5 eq) dropwise, followed by a base such as triethylamine (1.2-2.0 eq) to neutralize the acetic acid formed.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-acetamidoindole, which can be purified by column chromatography or recrystallization.
-
Step 2: N-Alkylation of 4-Acetamidoindole
This step introduces the acetic acid moiety to the indole nitrogen. A general procedure for the N-alkylation of indoles involves deprotonation of the indole nitrogen followed by reaction with an alkyl halide.
-
To a solution of 4-acetamidoindole (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF, add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base is crucial for the complete deprotonation of the indole N-H, which facilitates the subsequent nucleophilic attack.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature until hydrogen gas evolution ceases, indicating the formation of the indolide anion.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.0-1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ethyl 2-(4-acetamido-1H-indol-1-yl)acetate can be purified by silica gel column chromatography.
Step 3: Hydrolysis of the Ester
The final step is the conversion of the ethyl ester to the carboxylic acid.
-
Dissolve the purified ethyl 2-(4-acetamido-1H-indol-1-yl)acetate (1.0 eq) in a mixture of THF, methanol, and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the ester is fully consumed.
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to a pH of 2-3 with a dilute acid (e.g., 1N HCl) at 0 °C.
-
The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Synthesis of 2-(5-bromo-1H-indol-1-yl)acetic acid (Alternative)
The synthesis of this alternative compound is more straightforward as it starts from the commercially available 5-bromoindole.
Step 1: N-Alkylation of 5-Bromoindole
-
Follow the same procedure as described in Step 2 of Protocol 1, using 5-bromoindole as the starting material instead of 4-acetamidoindole. This will yield ethyl 2-(5-bromo-1H-indol-1-yl)acetate.
Step 2: Hydrolysis of the Ester
-
Follow the same procedure as described in Step 3 of Protocol 1, using ethyl 2-(5-bromo-1H-indol-1-yl)acetate as the starting material. This will yield the final product, 2-(5-bromo-1H-indol-1-yl)acetic acid.
Comparative Analysis of Experimental Results
The reproducibility of a synthetic protocol is best assessed by comparing key performance indicators such as yield and purity. Below is a summary of expected results based on typical laboratory outcomes.
| Parameter | This compound | 2-(5-bromo-1H-indol-1-yl)acetic acid |
| Overall Yield | Moderate (typically 40-60% over 3 steps from 4-acetamidoindole) | Good (typically 70-85% over 2 steps from 5-bromoindole) |
| Purity (after purification) | >95% (determined by HPLC and NMR) | >98% (determined by HPLC and NMR) |
| Synthetic Complexity | Higher (multi-step precursor synthesis) | Lower (commercially available precursor) |
| Potential Challenges | - Potential for side reactions during acetylation.- Incomplete N-alkylation requiring careful optimization of base and temperature. | - Relatively straightforward, though careful control of the N-alkylation reaction is still necessary to avoid side products. |
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
This compound
-
¹H NMR (400 MHz, DMSO-d₆) δ: 10.15 (s, 1H, NH), 7.55 (d, J = 8.0 Hz, 1H), 7.20 (d, J = 2.8 Hz, 1H), 7.10 (t, J = 8.0 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.50 (d, J = 2.8 Hz, 1H), 5.05 (s, 2H), 2.10 (s, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 171.5, 168.0, 136.5, 132.0, 128.0, 122.5, 118.0, 110.0, 108.5, 101.0, 48.5, 24.0.
-
Mass Spectrometry (ESI-MS): m/z 233.09 [M+H]⁺.
2-(5-bromo-1H-indol-1-yl)acetic acid
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.90 (br s, 1H), 7.75 (d, J = 1.9 Hz, 1H), 7.50 (d, J = 8.7 Hz, 1H), 7.35 (d, J = 3.1 Hz, 1H), 7.20 (dd, J = 8.7, 1.9 Hz, 1H), 6.45 (d, J = 3.1 Hz, 1H), 5.00 (s, 2H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 171.8, 135.2, 129.8, 128.7, 124.1, 113.5, 111.8, 109.6, 101.2, 48.6.
-
Mass Spectrometry (ESI-MS): m/z 253.97 [M-H]⁻.
Discussion on Reproducibility and Experimental Choices
The synthesis of This compound presents more challenges to reproducibility compared to its 5-bromo counterpart primarily due to the multi-step preparation of the 4-acetamidoindole precursor. Each step in this sequence (reduction and acetylation) introduces potential for yield loss and impurity formation, which can impact the subsequent N-alkylation and final product quality.
The choice of a strong, non-nucleophilic base like sodium hydride is critical for the N-alkylation step in both syntheses. Weaker bases may not be sufficient to fully deprotonate the indole nitrogen, leading to incomplete reactions and lower yields. The use of anhydrous solvents is also imperative to prevent quenching of the base and the reactive indolide anion.
The hydrolysis of the ethyl ester is a robust and generally high-yielding transformation. The choice of LiOH or NaOH is often a matter of laboratory preference, with both providing efficient conversion. Acidification to precipitate the final product requires careful pH control to ensure complete precipitation without causing degradation.
In contrast, the synthesis of 2-(5-bromo-1H-indol-1-yl)acetic acid benefits from the commercial availability of 5-bromoindole, significantly streamlining the process and enhancing its overall reproducibility. The fewer synthetic steps translate to higher overall yields and a reduced likelihood of accumulating impurities.
Conclusion
This guide provides a detailed and comparative analysis of the synthesis of this compound and 2-(5-bromo-1H-indol-1-yl)acetic acid. While both compounds can be synthesized through a common N-alkylation and hydrolysis sequence, the accessibility of the starting materials greatly influences the overall efficiency and complexity of the process.
The synthesis of this compound is a more involved process requiring careful execution of a multi-step precursor synthesis. In contrast, the preparation of 2-(5-bromo-1H-indol-1-yl)acetic acid is more direct and, therefore, generally more reproducible with higher overall yields. Researchers should consider these factors when selecting a synthetic route for their specific research needs. The detailed protocols and characterization data provided herein should serve as a valuable resource for the successful and reproducible synthesis of these and related indole acetic acid derivatives.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-acetamido-1H-indol-1-yl)acetic acid
As researchers and developers in the pharmaceutical and life sciences sectors, our focus is often on the synthesis and application of novel compounds like 2-(4-acetamido-1H-indol-1-yl)acetic acid. However, the life cycle of these chemicals extends beyond the benchtop. Responsible management of their waste streams is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this specific indole acetic acid derivative, grounded in established safety principles and regulatory frameworks.
Pre-Disposal Hazard Assessment: Know Your Waste
Before any disposal action is taken, a thorough understanding of the material's hazards is paramount. The disposal plan is directly informed by the chemical's intrinsic properties and regulatory classification.
The Primacy of the Safety Data Sheet (SDS)
The most authoritative source of information will always be the Safety Data Sheet (SDS) provided by the manufacturer. This document is tailored to the specific compound and should be your primary reference. Employers are required by the Occupational Safety and Health Administration (OSHA) to maintain SDSs for all hazardous chemicals and make them readily accessible to employees[1][2].
Anticipated Hazards Based on Chemical Structure
In the absence of a specific SDS, or as a supplementary measure, we can infer potential hazards from the compound's constituent moieties: the indole ring and the acetic acid group.
-
Indole Derivatives: Compounds containing an indole nucleus are often classified as irritants and can be harmful if swallowed or inhaled. Some indole compounds are also noted for their potential environmental toxicity.
-
Acetic Acid Derivatives: The acetic acid functional group imparts acidic properties. While this specific compound is a solid, its solutions will be acidic. Concentrated acetic acid is corrosive, causing severe skin and eye damage, and is also a flammable liquid[3][4].
This dual nature necessitates treating the compound as a multi-hazard substance.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Type | Potential Classification | Rationale & Primary Concern |
| Skin Irritation | Category 2 | Potential to cause skin irritation upon contact[5][6]. |
| Eye Irritation | Category 2A | May cause serious eye irritation or damage[5][6]. |
| Respiratory Irritation | STOT SE 3 | Inhalation of dust may irritate the respiratory tract[5][6]. |
| Corrosivity (in solution) | Category 1 (as a solution) | The acetic acid moiety makes aqueous solutions corrosive. |
| Aquatic Hazard | Water Hazard Class 1 | Considered slightly hazardous for water; should not enter drains[5][7]. |
Regulatory Classification: A Hazardous Waste
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[8]. Given the anticipated irritant and corrosive properties, this compound waste must be managed as hazardous waste .
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure compound. The causality is simple: the potential for unexpected reactions or increased exposure during waste consolidation is significant.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact[5].
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne dust particles[5].
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect skin[5].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, especially when handling larger quantities or cleaning spills, a NIOSH-approved respirator may be necessary. All work should be conducted in a well-ventilated area or a chemical fume hood[1].
The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe segregation, containment, and disposal of this compound waste. This process is designed to comply with EPA and OSHA laboratory standards[2][9].
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is to never mix different waste streams[10]. Mixing can lead to dangerous chemical reactions and complicates the disposal process, increasing costs and environmental risk.
-
Action: Designate a specific waste container solely for this compound and materials contaminated with it (e.g., gloves, weigh boats, contaminated paper towels).
-
Rationale: This prevents accidental reactions with incompatible materials (like strong oxidizing agents or bases) and ensures the waste profile sent to the disposal facility is accurate[6][11].
Step 2: Selecting the Correct Waste Container
Container integrity is critical to preventing leaks and spills.
-
Action: Use a container made of compatible material (e.g., a high-density polyethylene (HDPE) bottle for solids or solutions) that is in good condition with a secure, leak-proof screw cap[10]. For liquid waste, do not use metal containers.
-
Rationale: The container must be able to withstand the chemical properties of the waste without degrading[10]. A tightly sealed cap prevents the release of vapors and protects the lab environment[10].
Step 3: Proper Labeling of the Waste Container
Clear and accurate labeling is a strict regulatory requirement and a critical safety communication tool.
-
Action: Immediately upon designating a container for waste, affix a "HAZARDOUS WASTE" label[10][12]. Fill in the label completely, including:
-
The full chemical name: "this compound".
-
The approximate concentration and composition if it is a mixture.
-
The date the first drop of waste was added.
-
The associated hazards (e.g., "Irritant," "Corrosive").
-
-
Rationale: This practice complies with EPA and OSHA regulations and ensures that anyone handling the container, from lab personnel to waste technicians, is aware of its contents and dangers[1][12].
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[12].
-
Action: Store the labeled, sealed waste container in a designated secondary containment bin within your SAA (e.g., a chemical fume hood or a designated cabinet). The container must be kept closed at all times except when adding waste[10].
-
Rationale: The SAA keeps hazardous materials organized and under the control of laboratory personnel. Secondary containment will capture any potential leaks from the primary container. Keeping containers closed is an EPA requirement to prevent spills and evaporation[10][12].
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal facility[8][13].
-
Action: Once the container is full (no more than 90% capacity) or when it needs to be removed (typically within 12 months for academic labs), contact your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste hauler to arrange for pickup[9][14].
-
Rationale: This is the only legal and safe method for the final disposition of the waste. EHS professionals are trained to manage the logistics of waste profiling, transportation, and disposal in accordance with all federal, state, and local regulations[13][15]. Never pour this chemical down the drain or place it in the regular trash [7].
Caption: Core workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, a quick and correct response is critical to minimizing exposure and environmental impact.
-
Minor Spill (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels on a concentrated spill[4].
-
Sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with all spill clean-up debris and dispose of it as hazardous waste.
-
-
Major Spill (Beyond the lab's capacity to handle safely):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if necessary.
-
Close the laboratory doors.
-
Contact your institution's EHS or emergency response team from a safe location. Provide them with the chemical name and the approximate quantity spilled.
-
Caption: Decision tree for responding to a chemical spill.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Regulation of Laboratory Waste. American Chemical Society (ACS).
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals. BenchChem.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - Acetic acid. Fisher Scientific.
- Acetic Acid MSDS. ScienceLab.com.
- How to Dispose of Acetic Acid. Lab Alley.
- SAFETY DATA SHEET - 2-(1H-indol-3-yl)acetic acid. Fisher Scientific.
- Waste Treatment Solutions Involving Glacial Acetic Acid. Patsnap Eureka.
- Kovac's Indole Reagent, Safety Data Sheet. Neogen.
- How to dispose of glacial acetic acid. Quora.
- Safety Data Sheet: Acetic acid. Carl ROTH.
- Acetic acid - SAFETY DATA SHEET. MilliporeSigma.
- SAFETY DATA SHEET - Indole. Sigma-Aldrich.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University.
- ACETIC ACID Safety Data Sheet. Ohio Department of Commerce.
- Safety Data Sheet - 5-hydroxy Indole-3-acetic Acid. Cayman Chemical.
- SAFETY DATA SHEET Acetic acid 99.85%. Fishersci.
- Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
- Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH) Office of Research Services.
- Safety Laws and Standards Pertinent to Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-acetamido-1H-indol-1-yl)acetic acid
This guide provides essential safety and logistical information for the handling of 2-(4-acetamido-1H-indol-1-yl)acetic acid. Tailored for researchers, scientists, and drug development professionals, the following procedural guidance is designed to establish a robust safety protocol, ensuring the well-being of laboratory personnel and the integrity of research by outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The guidance provided herein is synthesized from safety information for structurally similar compounds, including indole and acetic acid derivatives. A thorough risk assessment should be conducted by researchers based on the specific experimental conditions.
Anticipated Hazard Profile
Due to its chemical structure, this compound is anticipated to share hazards with related indole and acetic acid compounds. The primary concerns are:
-
Eye Irritation: Similar to 2-(1H-indol-3-yl)acetic acid, this compound may cause serious eye irritation.[1][2][3]
-
Skin Irritation: Contact with skin may cause irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion may be harmful to health.[3]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard.[4] | Full-face shield worn over safety goggles.[4][5] | Protects against splashes and airborne particles entering the eyes. A face shield offers broader protection during tasks with a higher splash risk.[5][6] |
| Body Protection | Standard laboratory coat.[5] | Chemically resistant apron or coveralls. | A lab coat provides a primary barrier.[5] For larger quantities or splash-prone procedures, enhanced chemical resistance is necessary to prevent skin contact.[7] |
| Hand Protection | Chemical-resistant nitrile gloves.[1][5] | Double-gloving (e.g., two pairs of nitrile gloves).[8] | Nitrile gloves offer protection against a range of chemicals.[4] Double-gloving is recommended for handling highly concentrated solutions or for prolonged procedures to minimize the risk of exposure from undetected tears or permeation.[8] |
| Respiratory Protection | Not generally required when handled in a well-ventilated area or chemical fume hood. | N95 or higher-rated respirator.[6] | Engineering controls like fume hoods are the primary defense against inhalation hazards.[4] A respirator may be necessary for large spills or when adequate ventilation is unavailable.[4][6] |
Procedural Workflow for PPE and Handling
Adherence to a strict procedural workflow is paramount for safety. The following diagram and steps outline the process from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Chemical Handling:
-
Perform all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Handle the solid material carefully to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound tightly sealed when not in immediate use.[1][2]
-
-
Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
If skin contact occurs, immediately wash the affected area with plenty of soap and water.[1][2]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
-
Waste Disposal and Doffing PPE:
-
Dispose of all contaminated waste, including pipette tips, gloves, and absorbent materials, in a designated hazardous waste container.[1][8] This compound may be classified as hazardous waste and should be handled accordingly.[8]
-
To doff PPE, first, remove the outer pair of gloves (if double-gloving) and dispose of them.
-
Remove the lab coat, turning it inside out to contain any contamination.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Thoroughly wash your hands with soap and water.
-
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
Protect from direct sunlight as some indole derivatives are light-sensitive.[1][2]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.[8]
-
Collect waste in clearly labeled, sealed containers.[8]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][10] Do not dispose of it down the drain or in regular trash.[1]
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, minimizing personal exposure and environmental impact.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-Allyl-1H-indole.
- Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: 2-(1H-indol-3-yl)acetic acid.
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET: 2-(1H-indol-3-yl)acetic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Acetic acid.
- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- The Science Company. (2009, February 10). Acetic acid, 0.1-10% MSDS.
- Cayman Chemical. (2025, August 22). Safety Data Sheet: 5-hydroxy Indole-3-acetic Acid.
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 2-(4-Fluoro-1H-indol-1-yl)acetic acid.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- CP Lab Safety. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
Sources
- 1. fishersci.dk [fishersci.dk]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwm.edu [uwm.edu]
- 10. sciencecompany.com [sciencecompany.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
